2,6-Lutidine-15N
Beschreibung
Eigenschaften
CAS-Nummer |
1330198-31-6 |
|---|---|
Molekularformel |
C7H9N |
Molekulargewicht |
108.149 |
IUPAC-Name |
2,6-dimethylpyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
InChI-Schlüssel |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
SMILES |
CC1=NC(=CC=C1)C |
Synonyme |
2,6-Dimethylpyridine-15N; NSC 2155-15N; α,α’-Dimethylpyridine-15N; α,α’-Lutidine-15N; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Advanced Methodologies for the Synthesis of 15N-Labeled 2,6-Dimethylpyridine (15N-2,6-Lutidine)
Executive Summary & Rationale
The synthesis of highly enriched 15N-labeled nitrogen heteroaromatics is a critical bottleneck in the development of advanced nuclear magnetic resonance (NMR) probes and hyperpolarized magnetic resonance imaging (MRI) agents. 15N-labeled 2,6-dimethylpyridine (15N-2,6-lutidine) is of particular interest to researchers due to its unique physicochemical properties. Its steric hindrance and specific pKa make it an exceptional probe for monitoring local hydrogen-bond networks, protonation states in mesoporous materials, and physiological pH changes via hyperpolarized NMR[1][2].
Historically, the incorporation of the 15N isotope required arduous, multi-step de novo syntheses. However, recent breakthroughs in skeletal editing and ring-opening/ring-closure (ANRORC) methodologies have revolutionized this landscape[3][4]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven analysis of the two most robust pathways for synthesizing 15N-2,6-lutidine: Late-Stage Skeletal Editing and Pyrylium Salt Condensation .
Mechanistic Pathways & Causal Logic
Late-Stage Skeletal Editing (14N → 15N Transmutation)
The most modern and elegant approach to accessing 15N-2,6-lutidine is direct isotopic exchange. Rather than building the pyridine ring from acyclic precursors, this method directly swaps the native 14N atom for a 15N atom[3].
The Causality of the Chemical Cascade:
-
Activation: 2,6-lutidine is highly stable. To break its aromaticity, trifluoromethanesulfonic anhydride (Tf2O) is used to N-triflylate the ring, rendering the α-carbons highly electrophilic.
-
Ring Opening: A secondary amine (such as dibenzylamine) or an aspartate diester is introduced. The nucleophile attacks the activated ring, breaking the C-N bond and generating a linear, highly conjugated Zincke imine intermediate[4].
-
Isotope Introduction & Rearomatization: The addition of 15NH4Cl in the presence of a base (like triethylamine) generates 15NH3 in situ. The 15NH3 attacks the Zincke imine, displacing the secondary amine. Subsequent intramolecular cyclization and elimination of the triflamide leaving group rearomatizes the system, yielding 15N-2,6-lutidine[4].
Fig 1. Mechanistic pathway of 14N to 15N skeletal editing via a Zincke imine intermediate.
De Novo Synthesis via Pyrylium Condensation
For applications requiring >98% isotopic enrichment at multi-gram scales, the classical de novo synthesis via pyrylium salts remains the gold standard[5].
The Causality of the Chemical Cascade: 2,6-dimethylpyrylium salts are oxygen-containing heteroaromatics. The electronegative oxygen creates a strong partial positive charge at the α-positions. When exposed to 15NH4Cl, the 15N-ammonia acts as a nucleophile, attacking the α-carbon to form a pseudobase. The ring opens into a 1,5-diketone intermediate before condensing with the nitrogen to form the pyridine ring. Crucial Parameter: This reaction must be conducted in a sodium acetate-acetic acid (NaOAc/AcOH) buffer. The buffer maintains a pH of ~4.5–5.5, which is the exact thermodynamic sweet spot: it ensures enough free 15NH3 is available for the initial nucleophilic attack, while providing sufficient protons to catalyze the final dehydration step that drives rearomatization[5].
Fig 2. Experimental workflow for de novo synthesis via pyrylium condensation.
Quantitative Data Presentation
The following table summarizes the performance metrics of the primary synthetic routes to assist researchers in selecting the optimal methodology based on their resource constraints and purity requirements.
| Synthesis Method | Starting Precursor | 15N Isotope Source | Typical Yield | Isotopic Enrichment (IE) | Key Technical Advantage |
| Skeletal Editing (Atom Swap) | 14N-2,6-Lutidine | 15NH4Cl / 15N-Aspartate | 65–80% | 68–99% | Direct late-stage labeling; avoids complex de novo assembly[3][4]. |
| Pyrylium Condensation | 2,6-Dimethylpyrylium salt | 15NH4Cl | 85–95% | >98% | Maximum isotopic purity; highly scalable and cost-effective[5]. |
| Pyran Diels-Alder Route | Alkoxy-3,4-dihydro-2H-pyran | 15NH4Cl | 60–70% | >98% | Ideal for asymmetric or highly complex substitution patterns[2]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified temperatures and stoichiometric ratios is mandatory to prevent isotopic dilution or reaction failure.
Protocol A: Direct Isotopic Exchange via Zincke Imine Intermediate
Adapted from recent advances in skeletal editing[3][4]. This method is ideal for rapid access without specialized precursors.
-
Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 14N-2,6-lutidine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (CH2Cl2, 5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Triflylation: Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 equiv). Stir for 15 minutes at -78 °C. The solution will darken, indicating the formation of the N-triflylpyridinium intermediate.
-
Ring Opening: Add dibenzylamine (1.2 equiv) slowly. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. This forms the NTf-Zincke imine intermediate.
-
Isotope Incorporation: To the reaction mixture, add 15NH4Cl (1.5 equiv, 99% 15N-enriched) followed by triethylamine (Et3N, 3.0 equiv).
-
Cyclization: Heat the mixture to 40 °C for 12 hours. The in situ generated 15NH3 will displace the dibenzylamine and cyclize.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2 (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 15N-2,6-lutidine.
Protocol B: Pyrylium Salt Condensation
The industry standard for maximizing Isotopic Enrichment (IE)[5].
-
Buffer Preparation: In a 100 mL round-bottom flask, prepare a buffer solution by dissolving anhydrous sodium acetate (NaOAc, 3.0 equiv) in glacial acetic acid (15 mL).
-
Precursor Dissolution: Add 2,6-dimethylpyrylium tetrafluoroborate (1.0 equiv, 5.0 mmol) to the buffer. (Note: Tetrafluoroborate is strongly preferred over perchlorate due to the shock-sensitive nature of perchlorate salts).
-
Isotope Addition: Add 15NH4Cl (1.1 equiv, 5.5 mmol, 99% 15N-enriched) in a single portion. Stir at room temperature for 15 minutes to allow the initial pseudobase formation.
-
Thermal Condensation: Attach a reflux condenser and heat the mixture to 100 °C for 4 hours. The solution will transition from yellow to a deep amber as the 1,5-diketone intermediate cyclizes.
-
Neutralization: Cool the reaction to 0 °C. Carefully neutralize the acetic acid by slowly adding a 6M NaOH solution until the pH reaches ~10. (Caution: Highly exothermic).
-
Isolation: Extract the aqueous layer with diethyl ether or CH2Cl2 (3 x 20 mL). Dry the organic phase over MgSO4. Carefully evaporate the solvent (2,6-lutidine is volatile; avoid high vacuum). Purify the crude product via short-path distillation to obtain pure 15N-2,6-lutidine.
References
-
Bartholomew, G. L., et al. "14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing." ChemRxiv / Journal of the American Chemical Society, 2024. Available at:[Link]
-
Nguyen, H. M. H., et al. "Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates." Journal of the American Chemical Society, 2024, 146(5), 2944–2949. Available at:[Link]
-
Fărcaşiu, D., & Lezcano, M. "Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15." Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(12), 637-638. Available at:[Link]
-
Mollenhauer, D., et al. "Synthesis of 15N‐labelled 3,5‐dimethylpyridine." Journal of Labelled Compounds and Radiopharmaceuticals, 2019. Available at:[Link]
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A Comprehensive Technical Guide to 2,6-Lutidine-¹⁵N: Properties, Synthesis, and Applications in Advanced Research
This guide provides an in-depth exploration of 2,6-Lutidine-¹⁵N, a stable isotope-labeled (SIL) pyridine derivative essential for advanced research in organic synthesis, mechanistic studies, and drug development. We will delve into its core properties, the rationale behind its synthesis, and its practical application, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties and Significance
2,6-Lutidine-¹⁵N is the isotopically labeled form of 2,6-lutidine, where the common ¹⁴N atom is replaced by the stable, heavier isotope ¹⁵N. This seemingly minor substitution provides a powerful, non-radioactive tool for tracing and analysis in complex chemical and biological systems.
The fundamental advantage of ¹⁵N labeling lies in its distinct nuclear properties. Unlike the more abundant ¹⁴N isotope, which has a nuclear spin (I) of 1, the ¹⁵N isotope possesses a nuclear spin of 1/2.[1] This property is critically important for Nuclear Magnetic Resonance (NMR) spectroscopy, as it yields sharper, more easily interpretable signals, making it an ideal probe for detailed structural and dynamic studies of molecules.[1]
Table 1: Physicochemical Data of 2,6-Lutidine-¹⁵N and its Natural Abundance Analog
| Property | 2,6-Lutidine-¹⁵N | 2,6-Lutidine (Unlabeled) |
| CAS Number | 1330198-31-6[2][3] | 108-48-5[4][5][6] |
| Molecular Formula | C₇H₉¹⁵N[2][3] | C₇H₉N[4][5] |
| Molecular Weight | 108.15 g/mol [2][3] | 107.15 g/mol [4][5] |
| Synonyms | 2,6-Dimethylpyridine-¹⁵N, α,α′-Lutidine-¹⁵N[2][3] | 2,6-Dimethylpyridine, α,α′-Lutidine[4] |
| Appearance | Colorless liquid[5][6] | Colorless oily liquid[6][7] |
| Key Feature | NMR-active nucleus (Spin I=1/2)[1] | NMR-active nucleus (Spin I=1, Quadrupolar)[1] |
Section 2: Synthesis and Isotopic Enrichment Strategy
The synthesis of 2,6-Lutidine-¹⁵N follows established routes for its unlabeled counterpart, with the critical modification of using a ¹⁵N-enriched precursor. The Hantzsch pyridine synthesis, or variations thereof, is a common industrial method.[6][7] This approach involves the condensation of aldehydes (formaldehyde), β-ketoesters (ethyl acetoacetate) or ketones (acetone), and an ammonia source.[6][7]
Causality in Synthesis: The choice to use a ¹⁵N-labeled ammonia source (e.g., ¹⁵NH₃ or ¹⁵NH₄Cl) is the core of the isotopic enrichment strategy. This ensures that the nitrogen atom incorporated into the pyridine ring during the condensation reaction is the ¹⁵N isotope. The subsequent purification and verification steps are crucial for ensuring the final product meets the high isotopic purity required for sensitive analytical applications.
Protocol: Verification of Isotopic Enrichment via Mass Spectrometry
This protocol is a self-validating system to confirm the successful incorporation of the ¹⁵N isotope.
-
Sample Preparation: Prepare a dilute solution of the synthesized 2,6-Lutidine-¹⁵N in a suitable volatile solvent (e.g., methanol or acetonitrile). Prepare a parallel sample of unlabeled 2,6-lutidine as a control.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition:
-
Data Analysis & Validation:
-
Compare the two spectra. The molecular ion peak for the ¹⁵N-labeled sample should show a mass shift of +1 Da, appearing at ~108.15 Da.[2][3]
-
Calculate the isotopic purity by comparing the relative intensities of the m/z 108.15 peak to the residual m/z 107.15 peak. A high ratio confirms successful enrichment.
-
Section 3: Key Applications in Research & Drug Development
The unique properties of 2,6-Lutidine-¹⁵N make it invaluable in applications where precise molecular tracking is required.
Application as a Mechanistic Probe in Organic Synthesis
2,6-Lutidine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.[6][7] Its function is to scavenge protons generated during a reaction without interfering as a nucleophile, which is a common side reaction with other amine bases. By using 2,6-Lutidine-¹⁵N, researchers can directly observe the role and fate of the base itself using ¹⁵N NMR spectroscopy.
Expertise in Action: Consider a silylation reaction to protect an alcohol, where 2,6-lutidine is used to neutralize the HCl byproduct. If the reaction is sluggish or yields unexpected byproducts, one might question if the lutidine is playing an unintended role. Using the ¹⁵N-labeled version allows for direct monitoring of the lutidinium-¹⁵N hydrochloride salt formation via ¹⁵N NMR, confirming its expected proton-scavenging activity in real-time.
Application in Drug Metabolism and Pharmacokinetics (DMPK)
Stable isotope labeling is a cornerstone of modern DMPK studies.[1][8] Incorporating ¹⁵N into a drug candidate allows researchers to trace its journey through a biological system, distinguishing it from endogenous nitrogen-containing molecules.[1][9]
Trustworthiness of the Protocol: If a drug candidate contains a 2,6-dimethylpyridine moiety, synthesizing a ¹⁵N-labeled version provides an invaluable tool for ADME (absorption, distribution, metabolism, and excretion) studies. When biological samples (e.g., plasma, urine) are analyzed by LC-MS, the mass spectrometer can be programmed to specifically detect the mass of the ¹⁵N-labeled drug and its potential metabolites. This "mass tag" makes it possible to quantify the drug and its metabolic products with high precision and sensitivity, which is crucial for assessing safety and efficacy.[1][8] This method helps build a reliable profile of the drug's behavior, a critical step in the regulatory approval process.[9]
Section 4: Handling and Storage
2,6-Lutidine-¹⁵N should be handled with the same precautions as its unlabeled analog. It is a flammable liquid and should be used in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. For research use only.[2]
Section 5: Conclusion
2,6-Lutidine-¹⁵N transcends its role as a simple chemical reagent, serving as a sophisticated analytical tool for researchers. Its value is rooted in the unique nuclear properties of the ¹⁵N isotope, which enables precise and unambiguous tracking in complex environments. From clarifying reaction mechanisms in real-time with NMR spectroscopy to defining the metabolic fate of novel drug candidates, the applications of this stable isotope-labeled compound are both broad and impactful, accelerating innovation across the chemical and pharmaceutical sciences.
References
-
CAS No : 1330198-31-6| Chemical Name : 2,6-Lutidine-15N | Pharmaffiliates. Pharmaffiliates. [Link]
-
Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (Published Aug 13, 2025). [Link]
-
15N Labeled Compounds - Isotope Science / Alfa Chemistry. Alfa Chemistry. (Published Nov 13, 2024). [Link]
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2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
2,6-Lutidine | C7H9N | CID 7937 - PubChem. National Center for Biotechnology Information. [Link]
-
2,6-Lutidine - Wikipedia. Wikipedia. [Link]
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC. National Center for Biotechnology Information. (Published May 10, 2023). [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications - Moravek. Moravek. [Link]
-
2,6-lutidine 2,6-dimethylpyridine - The Good Scents Company. The Good Scents Company. [Link]
-
Synthesis of 2,6-lutidine hydrochloride - PrepChem.com. PrepChem.com. [Link]
-
2,6-Lutidine - SpectraBase. Wiley-VCH. [Link]
-
2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
2,6-Lutidine - NIST WebBook. National Institute of Standards and Technology. [Link]
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Isotopic Enrichment of 2,6-Lutidine-15N: A Technical Synthesis & Application Guide
Executive Summary
The isotopic enrichment of 2,6-Lutidine (2,6-dimethylpyridine) with Nitrogen-15 (
This guide details the strategic synthesis of 2,6-Lutidine-
Part 1: Strategic Value of N-2,6-Lutidine
The Steric Advantage in NMR Thermometry and pH Sensing
While Pyridine-
-
pKa Modulation: The electron-donating methyl groups increase the pKa (approx.[1] 6.7 vs. 5.2 for pyridine), making it a more sensitive probe for near-neutral physiological pH ranges.[1]
-
Spin Physics: The
N nucleus (Spin ) provides sharp singlet signals, unlike the quadrupolar N ( ), eliminating line broadening associated with quadrupolar relaxation. This allows for precise measurement of scalar couplings ( -coupling) across hydrogen bonds.[1]
Mechanism of Action as a Probe
In acidic environments, the chemical shift (
Part 2: Synthetic Pathway Selection
We evaluated three common synthetic routes based on yield, isotopic efficiency, and purity.
| Methodology | Precursor | Complexity | Verdict | |
| Hantzsch Synthesis | Ethyl acetoacetate | Moderate (60-70%) | High (3 steps: Cyclization, Oxidation, Decarboxylation) | Rejected (Too much loss of label) |
| Zincke Imine Exchange | 2,6-Lutidine (unlabeled) | High (>90%) | High (Requires activation with toxic reagents) | Secondary (Good for complex derivatives) |
| Pyrylium Conversion | 2,6-Dimethylpyrylium salt | Excellent (>95%) | Low (1 step) | Selected Protocol |
The Selected Route: Pyrylium Salt Conversion
The reaction of 2,6-dimethylpyrylium salts (perchlorate or tetrafluoroborate) with
Chemical Logic:
-
The pyrylium cation is highly electrophilic at the
-carbon.[1] -
Ammonia (
NH , generated in situ) attacks the -carbon, opening the ring to form a 1,5-dicarbonyl enamine intermediate.[1] -
Recyclization occurs rapidly with the elimination of water, locking the
N into the aromatic ring.
Part 3: Detailed Experimental Protocol
Reagents and Materials
-
Isotope Source:
NH Cl (Ammonium chloride-15N), >98 atom % N.[1] -
Precursor: 2,6-Dimethylpyrylium perchlorate (Caution: Potentially explosive when dry; handle as a hydrate or use Tetrafluoroborate salt for higher safety).[1]
-
Solvent System: Ethanol (Abs.)[1] / Triethylamine (Et
N).[1] -
Equipment: Schlenk line, reflux condenser, magnetic stirrer, rotary evaporator.[1]
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent (e.g., 2.1 g) of 2,6-dimethylpyrylium perchlorate in 20 mL of absolute ethanol.
-
Add 1.1 equivalents of
NH Cl.[1] A slight excess ensures maximum conversion of the pyrylium salt, but do not waste the isotope. -
Critical Step: Add 2.2 equivalents of Triethylamine (Et
N) dropwise.[1]-
Causality: The Et
N liberates free NH from the chloride salt and neutralizes the acid formed during the condensation. The solution will turn from a suspension to a clear/yellowish mixture as the reaction proceeds.
-
Step 2: Cyclization (Reflux)
-
Attach a reflux condenser.[1]
-
Heat the mixture to a gentle reflux (approx. 78°C) for 3 to 5 hours.
-
Monitor reaction progress via TLC (SiO
, 10% MeOH in DCM) or by the disappearance of the pyrylium solid.[1]
Step 3: Work-up and Purification [1]
-
Cool the mixture to room temperature.
-
Remove ethanol under reduced pressure (Rotovap) to yield a semi-solid residue.[1]
-
Extraction: Add 20 mL of 10% NaOH (aq) to the residue to ensure the product is in the free base form (deprotonated).
-
Extract with Diethyl Ether (
mL). The 2,6-lutidine- N will partition into the organic phase. -
Dry the combined organic layers over anhydrous MgSO
. -
Distillation: Carefully remove the ether. Distill the remaining oil. 2,6-Lutidine boils at 144°C. Collect the fraction at 143-145°C.[1]
Yield Expectation: 85-95% based on
Visualizing the Pathway
The following diagram illustrates the chemical transformation and the critical decision points.
Caption: Figure 1. One-pot conversion of Pyrylium salt to 2,6-Lutidine-15N via nucleophilic attack and recyclization.
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the product must undergo a specific validation workflow.
Mass Spectrometry (GC-MS)
-
Standard 2,6-Lutidine: Molecular Ion (
) at .[1] -
Enriched Product: Molecular Ion must appear at
.[1] -
Success Criteria: The intensity ratio of
should reflect the enrichment level of the starting NH Cl (typically >98%).
NMR Spectroscopy
This is the definitive test.[1]
-
H NMR: The methyl protons (
ppm) and aromatic protons ( ppm) will show splitting due to coupling with N ( and ), which is absent in the N isotopologue. -
N NMR: A single sharp resonance should be observed.
-
Chemical Shift Standard:
ppm (referenced to liquid NH ) or approx -60 to -70 ppm (referenced to nitromethane), depending on solvent.[1] -
Protonation Test: Add a drop of TFA.[1][2] The
N signal should shift significantly (approx 100 ppm upfield shielding effect) and split into a doublet ( Hz) due to direct bonding with the proton. This confirms the nitrogen is accessible and basic.[1]
-
Caption: Figure 2. Analytical decision tree for validating isotopic enrichment.
Part 5: Applications in Drug Development
Determination of pKa in Non-Aqueous Solvents
In drug formulation, knowing the pKa of an API (Active Pharmaceutical Ingredient) in organic solvents is crucial. 2,6-Lutidine-
Mechanistic Studies of Catalysis
Many drug syntheses utilize metal-catalyzed cross-couplings. 2,6-Lutidine is often used as a base.[1] Using the
-
Does it coordinate to the metal center? (Observed by coordination shifts in
N NMR). -
Does it act purely as a proton scavenger? (Observed by formation of Lut-H
salts).[1]
References
-
Fărcaşiu, D., & Lezcano, M. (2013).[1] Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15.[1][3][4] Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 637–638.[1] [Link][3]
-
Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1986).[1] The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.[1] [Link]
-
Bartholomew, L., et al. (2023).[1] 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing.[1][4] Journal of the American Chemical Society. [Link][5]
-
National Institute of Standards and Technology (NIST). (2012).[1] 15N-NMR Chemical Shifts of Major Chemical Families. [Link]
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Safety and handling of 15N-labeled lutidine
This ratiometric approach ensures that variations in sample handling or instrument response are normalized, leading to highly reliable and reproducible quantitative data. [25][26]
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McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
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Isotope Science / Alfa Chemistry. (2024). 15N Labeled Compounds. [Link]
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Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn. [Link]
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- 21. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Core Principles of Using 2,6-Lutidine-¹⁵N in NMR Spectroscopy
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles and practical applications of ¹⁵N-labeled 2,6-lutidine in Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the causality behind experimental choices, this document serves as a self-validating system for protocols and methodologies.
Introduction: The Significance of 2,6-Lutidine-¹⁵N in Modern NMR
2,6-Lutidine, a sterically hindered, non-nucleophilic base, becomes a powerful analytical tool when isotopically labeled with ¹⁵N.[1] The ¹⁵N nucleus, with a nuclear spin of 1/2, provides sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure analysis.[2] While the natural abundance of ¹⁵N is low (approximately 0.366%), isotopic enrichment unlocks a wealth of information.[2] This is particularly valuable in complex biological and chemical systems where understanding protonation events, hydrogen bonding, and reaction mechanisms at the molecular level is critical.
The strategic placement of methyl groups ortho to the nitrogen atom in 2,6-lutidine sterically hinders the nitrogen, making it a poor nucleophile but an effective proton scavenger. This unique characteristic, combined with the sensitivity of the ¹⁵N chemical shift to its electronic environment, makes 2,6-lutidine-¹⁵N an exceptional probe for a variety of applications, most notably as a sensor for pH and acidity.[1][3]
Fundamental Principles of ¹⁵N NMR Spectroscopy
Nitrogen-15 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where ¹⁵N nuclei absorb radiofrequency energy in a strong magnetic field.[2] Several key properties of the ¹⁵N nucleus are central to its application:
-
Spin 1/2 Nucleus: Unlike the more abundant ¹⁴N isotope (spin 1), ¹⁵N has a spin of 1/2. This eliminates the issue of quadrupolar broadening, resulting in sharper NMR signals and higher resolution spectra.[2]
-
Wide Chemical Shift Range: The ¹⁵N chemical shift spans a very wide range (approximately -400 to +1000 ppm relative to liquid ammonia), making it highly sensitive to subtle changes in the electronic environment of the nitrogen atom.[2] This sensitivity is the cornerstone of its use as a probe molecule.
-
Low Natural Abundance and Sensitivity: The primary challenge in ¹⁵N NMR is its low natural abundance and inherently low gyromagnetic ratio, which leads to low sensitivity.[2][4][5] Isotopic labeling is therefore essential for most applications. Modern NMR techniques, such as polarization transfer methods and the use of cryogenically cooled probes, have significantly improved the feasibility of ¹⁵N detection.[2][6]
Chemical Shift Referencing in ¹⁵N NMR
Accurate chemical shift referencing is critical for the reliable interpretation of ¹⁵N NMR data.[7][8][9] While several reference compounds are used, liquid ammonia (NH₃) is a common external standard, particularly in biomolecular NMR.[7][10] It is crucial to clearly state the reference compound used in any study to ensure data comparability.[9][10][11] Inconsistent referencing can lead to significant discrepancies in reported chemical shift values.[7][8]
2,6-Lutidine-¹⁵N as a Highly Sensitive pH Probe
One of the most powerful applications of 2,6-lutidine-¹⁵N is its use as a pH-sensitive probe. The ¹⁵N chemical shift of the pyridine nitrogen is exquisitely sensitive to protonation.[3][12]
Upon protonation, the lone pair of electrons on the nitrogen atom becomes involved in a bond with a proton. This deshields the nitrogen nucleus, causing a significant downfield shift in its ¹⁵N NMR signal.[3][12] The magnitude of this chemical shift change (Δδ) between the free base and its protonated form can be substantial, often exceeding 90 ppm for pyridine derivatives.[3]
The relationship between the observed ¹⁵N chemical shift and the pH of the solution can be described by the Henderson-Hasselbalch equation. This allows for the precise determination of the pKa of the 2,6-lutidinium ion, which is approximately 6.7.[1][13][14]
The Causality Behind the Chemical Shift Change
The large downfield shift upon protonation is a direct consequence of the change in the electronic environment of the nitrogen atom. In the free base, the nitrogen is sp² hybridized, and the lone pair resides in an sp² orbital. This lone pair contributes significantly to the shielding of the nucleus. When the nitrogen is protonated, these electrons form a covalent bond with a proton, effectively removing their shielding contribution and exposing the nucleus to a greater extent to the external magnetic field.
Caption: Protonation of 2,6-Lutidine-¹⁵N leads to a downfield ¹⁵N chemical shift.
Experimental Protocols and Methodologies
Sample Preparation for ¹⁵N NMR of 2,6-Lutidine-¹⁵N
Objective: To prepare a sample of 2,6-lutidine-¹⁵N for NMR analysis to determine its ¹⁵N chemical shift at a specific pH.
Materials:
-
2,6-Lutidine-¹⁵N
-
Appropriate deuterated solvent (e.g., D₂O, methanol-d₄)
-
Buffer solutions of known pH
-
NMR tubes (5 mm)
-
Micropipettes
Step-by-Step Protocol:
-
Prepare a stock solution of 2,6-lutidine-¹⁵N: Dissolve a known amount of 2,6-lutidine-¹⁵N in the chosen deuterated solvent to a final concentration typically in the millimolar range (e.g., 10-50 mM).
-
pH Adjustment: In a separate vial, mix the stock solution with a buffer of the desired pH. The final volume should be sufficient for the NMR tube (typically 500-600 µL).
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry 5 mm NMR tube.
-
Referencing: An internal or external reference standard can be added if required. For aqueous samples, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is a common internal reference for ¹H spectra, which can then be used to reference the ¹⁵N spectrum.[11]
-
Equilibration: Allow the sample to thermally equilibrate in the NMR spectrometer before data acquisition.
NMR Data Acquisition
Objective: To acquire a high-quality one-dimensional ¹⁵N NMR spectrum or a two-dimensional ¹H-¹⁵N correlation spectrum.
Instrumentation:
-
High-field NMR spectrometer equipped with a probe capable of ¹⁵N detection.
Typical 1D ¹⁵N Acquisition Parameters:
| Parameter | Typical Value | Rationale |
| Pulse Program | zgpg30 (or similar with proton decoupling) | A simple pulse-acquire sequence with a 30-degree flip angle to allow for shorter relaxation delays. |
| Spectral Width | 200-300 ppm | To encompass the expected chemical shift range of the ¹⁵N nucleus in both its protonated and deprotonated states. |
| Number of Scans | 256 or higher | To achieve an adequate signal-to-noise ratio due to the low sensitivity of ¹⁵N.[3] |
| Relaxation Delay (d1) | 2-5 seconds | Should be on the order of 1-2 times the longest T₁ of the ¹⁵N nucleus to avoid saturation. |
| Proton Decoupling | Yes (e.g., GARP) | To collapse ¹H-¹⁵N couplings and improve signal-to-noise. |
Two-Dimensional ¹H-¹⁵N HSQC/HMQC:
For more complex systems or when higher sensitivity is required, two-dimensional heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable.[2][15] These experiments correlate the ¹⁵N chemical shift with that of directly attached protons.
Caption: A typical workflow for a ¹H-¹⁵N HSQC experiment.
Advanced Applications and Insights
Beyond its role as a pH probe, 2,6-lutidine-¹⁵N can be employed in more complex investigations:
-
Studying "Proton Sponges": While 2,6-lutidine itself is not a classical "proton sponge" like 1,8-bis(dimethylamino)naphthalene, the principles of using ¹⁵N NMR to study protonation and hydrogen bonding are directly applicable to these fascinating molecules which exhibit extremely high basicity.[16][17]
-
Mechanistic Studies: In organic reactions where 2,6-lutidine is used as a non-nucleophilic base, ¹⁵N NMR can be used to monitor the protonation state of the base throughout the reaction, providing valuable mechanistic insights.
-
Hyperpolarization Techniques: The sensitivity of ¹⁵N NMR can be dramatically enhanced by hyperpolarization techniques like Dynamic Nuclear Polarization (DNP).[3] This has been demonstrated with ¹⁵N-labeled pyridine derivatives, enabling rapid and highly sensitive pH measurements, with potential applications in in vivo magnetic resonance imaging (MRI).[3][18]
Conclusion
The use of 2,6-lutidine-¹⁵N in NMR spectroscopy offers a powerful and versatile tool for probing a range of chemical and biological phenomena. Its unique combination of steric hindrance and the sensitivity of its ¹⁵N chemical shift to the local electronic environment makes it an exceptional molecule for studying protonation events, determining pKa values, and gaining mechanistic insights. As NMR technology continues to advance, the applications of isotopically labeled molecules like 2,6-lutidine-¹⁵N will undoubtedly expand, providing ever more detailed information about the intricate world of molecular interactions.
References
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- Wikipedia. Nuclear magnetic resonance chemical shift re-referencing.
- Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
- Cha, H., et al. (2015, March 16). Hyperpolarized ¹⁵N-pyridine Derivatives as pH-Sensitive MRI Agents. PMC.
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- ResearchGate. (PDF) ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR.
- Detection of ¹⁵N-labeled Metabolites in Microbial Extracts using AI-Designed Broadband pulses for ¹H, ¹⁵N Heteronuclear NMR Spectroscopy. Analyst (RSC Publishing).
- NMR Facility, UCSB Chem and Biochem. Chemical Shift Referencing.
- Puszko, A., et al. (2012, June 26). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace.
- Iali, W., et al. (2020, May 8). Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. ACS Publications.
- Scribd. Understanding ¹⁵N NMR Spectroscopy | PDF.
- Magritek. Can benchtop NMR detect ¹⁵N at natural abundance?.
- Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS - Universität Stuttgart.
- Samide, M. J., & Holland, B. N. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
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- Benchchem. An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications.
- Lim, Z. L., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry - ACS Publications.
- Aguida, F., et al. (2025, January 22). ¹⁵N-detected TROSY for ¹H-¹⁵N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. PMC.
- Levy, G. C., & Lichter, R. L. (1979). Quantitative ¹⁵N NMR spectroscopy. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy.
- Lim, Z. L., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PMC.
- Codina, A., et al. (2018). Programmable wide-range pH gradients for NMR titrations. University of Liverpool Repository.
- ResearchGate. (PDF) ¹⁵N NMR Spectroscopy in Structural Analysis.
- METRIC - Office of Research and Innovation. (2022, April 11). The value of ¹⁵N NMR spectroscopy.
- Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC.
- Wikipedia. 1,8-Bis(dimethylamino)naphthalene.
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The Unseen Hand: A Technical Guide to 2,6-Lutidine-¹⁵N as a Non-Nucleophilic Base in Mechanistic and Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of organic synthesis and mechanistic elucidation, the choice of a base is a critical parameter that dictates the course and outcome of a reaction. While basicity is a prerequisite for proton abstraction, nucleophilicity can often lead to undesirable side reactions, compromising yield and purity. 2,6-Lutidine, a sterically hindered pyridine derivative, has long been a staple in the chemist's toolbox as a non-nucleophilic base. This technical guide delves into the unique advantages of its isotopically labeled counterpart, 2,6-lutidine-¹⁵N. By incorporating the stable ¹⁵N isotope, researchers are empowered with a powerful spectroscopic handle to unravel complex reaction mechanisms and gain unprecedented insights into the role of this versatile base. This document provides a comprehensive overview of the synthesis, properties, and applications of 2,6-lutidine-¹⁵N, complete with detailed experimental protocols and data analysis strategies, to serve as an essential resource for professionals in chemical research and drug development.
The Dichotomy of Basicity and Nucleophilicity: The Case for 2,6-Lutidine
In organic chemistry, the terms "base" and "nucleophile" are often used interchangeably, as both describe species with lone pairs of electrons. However, their reactivity profiles can be vastly different. Basicity, a thermodynamic concept, refers to the ability of a molecule to accept a proton, and is quantified by the pKa of its conjugate acid.[1] Nucleophilicity, a kinetic phenomenon, describes the rate at which a molecule attacks an electron-deficient center.[1][2]
An ideal base for many sensitive reactions is one that is a strong proton acceptor but a poor nucleophile. This is where sterically hindered bases, such as 2,6-lutidine, excel. The two methyl groups flanking the nitrogen atom create a significant steric shield, impeding the nitrogen's approach to an electrophilic carbon center while leaving the lone pair accessible for abstracting a small proton.[3] This non-nucleophilic character is the cornerstone of its utility in a multitude of chemical transformations.[4]
Physicochemical Properties of 2,6-Lutidine
2,6-Lutidine, or 2,6-dimethylpyridine, is a colorless to pale yellow liquid with a characteristic peppermint-like odor.[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [4] |
| Molar Mass | 107.15 g/mol | [5] |
| Boiling Point | 144 °C | [4] |
| Melting Point | -5.8 °C | [4] |
| pKa of Conjugate Acid | 6.72 | [4] |
| Density | 0.9252 g/cm³ | [4] |
The pKa of its conjugate acid (the 2,6-lutidinium ion) of 6.72 indicates that 2,6-lutidine is a moderately weak base, suitable for scavenging protons generated in a reaction without creating a harshly basic environment that could lead to side reactions or degradation of sensitive functional groups.[3]
A Comparative Look at Non-Nucleophilic Bases
To appreciate the unique position of 2,6-lutidine, a comparison with other common non-nucleophilic bases is instructive.
| Base | pKa of Conjugate Acid | Key Features |
| 2,6-Lutidine | 6.72 | Moderate basicity, good steric hindrance, commercially available. |
| Diisopropylethylamine (Hünig's Base) | 10.7 | Stronger base, significant steric hindrance, often used in peptide coupling. |
| 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge™) | 12.1 | Very strong base, unique "proton chelation" mechanism, non-nucleophilic due to thermodynamic factors.[6] |
| Triethylamine | 10.75 | Common and inexpensive, but can exhibit some nucleophilicity.[7] |
The ¹⁵N Isotope: A Spectroscopic Beacon
The introduction of a ¹⁵N label into the 2,6-lutidine scaffold transforms it from a mere proton scavenger into a powerful mechanistic probe. The naturally abundant ¹⁴N isotope has a nuclear spin of I=1, which leads to broad and often unobservable signals in Nuclear Magnetic Resonance (NMR) spectroscopy due to quadrupolar relaxation. In contrast, the ¹⁵N isotope has a nuclear spin of I=1/2, resulting in sharp and well-resolved NMR signals, analogous to ¹H and ¹³C.[8]
This fundamental difference allows for the precise tracking of the nitrogen atom of 2,6-lutidine throughout a reaction sequence, providing invaluable information on bond formation, bond breakage, and the electronic environment of the nitrogen atom.[8]
Synthesis of 2,6-Lutidine-¹⁵N
The synthesis of ¹⁵N-labeled pyridines has been a subject of considerable interest. A robust and versatile method for the preparation of 2,6-lutidine-¹⁵N involves a ring-opening and ring-closing strategy via a Zincke imine intermediate. This approach allows for the direct incorporation of the ¹⁵N atom from a commercially available source, ¹⁵NH₄Cl.
Synthetic Pathway
The synthesis can be conceptualized in the following two stages:
Caption: Synthetic route to 2,6-Lutidine-¹⁵N via a Zincke imine intermediate.
Detailed Experimental Protocol
Step 1: Ring Opening to form the Zincke Imine Intermediate
-
To a solution of 2,6-lutidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen), add an activating agent (e.g., 2,4-dinitrochlorobenzene or a similar electron-deficient aromatic halide) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the pyridinium salt by thin-layer chromatography (TLC) or LC-MS.
-
Once the pyridinium salt formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a secondary amine (e.g., piperidine or morpholine) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the ring-opening to the Zincke imine can be monitored by the disappearance of the pyridinium salt and the appearance of a new, often colored, product spot on TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude Zincke imine intermediate is purified by column chromatography on silica gel.
Step 2: Ring Closure with ¹⁵NH₄Cl to yield 2,6-Lutidine-¹⁵N
-
Dissolve the purified Zincke imine intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the Zincke imine and the formation of 2,6-lutidine-¹⁵N.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product.
-
The crude 2,6-lutidine-¹⁵N can be further purified by distillation to yield the final product as a colorless liquid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and mass spectrometry to confirm its identity and isotopic enrichment. The ¹⁵N NMR spectrum will show a characteristic signal for the labeled pyridine nitrogen.[9]
Applications in Mechanistic Elucidation: A Case Study
The true power of 2,6-lutidine-¹⁵N lies in its ability to provide unambiguous answers to mechanistic questions. Consider a hypothetical reaction where a substrate S is converted to a product P in the presence of an electrophile E and 2,6-lutidine as the base. Two plausible mechanisms are proposed:
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Role of 2,6-Lutidine-15N in mechanistic studies
An In-depth Technical Guide: The Role of 2,6-Lutidine-¹⁵N in Mechanistic Studies
Introduction
In the landscape of modern organic chemistry, elucidating reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. Among the arsenal of tools available to the mechanistic chemist, isotopic labeling stands out for its ability to provide unambiguous insights into the intricate dance of atoms during a chemical transformation.[1][2] This guide focuses on a particularly powerful, yet specialized, probe: 2,6-Lutidine labeled with the stable nitrogen isotope, ¹⁵N.
2,6-Lutidine is widely employed as a sterically hindered, non-nucleophilic base.[3][4] Its primary function is to act as an acid scavenger, neutralizing acidic byproducts without participating in unwanted side reactions that can plague syntheses using more nucleophilic bases.[5][6] While invaluable for its synthetic utility, the precise role of the base—whether it is a passive spectator or an active participant in the rate-determining step—is often a subject of mechanistic inquiry.
By incorporating a ¹⁵N label into the pyridine ring, we transform this workhorse base into a sophisticated mechanistic reporter. The unique nuclear properties of ¹⁵N, particularly its spin of ½ and a wide range of chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, allow researchers to directly monitor the base's electronic environment and involvement throughout a reaction.[7][8] This guide, intended for researchers, scientists, and drug development professionals, will explore the fundamental principles behind 2,6-Lutidine-¹⁵N, detail its application in mechanistic studies through NMR spectroscopy and kinetic isotope effect measurements, and provide practical protocols for its use.
Fundamental Principles: A Synthesis of Steric Hindrance and Isotopic Probing
The Unique Character of 2,6-Lutidine
The efficacy of 2,6-lutidine as a non-nucleophilic base stems directly from its structure. The two methyl groups flanking the nitrogen atom create significant steric bulk, effectively shielding the nitrogen's lone pair of electrons.[3][5] This steric hindrance severely diminishes its ability to act as a nucleophile and attack electrophilic carbon centers. However, the lone pair remains accessible enough to abstract a proton, allowing it to function as a Brønsted-Lowry base.[5] With a conjugate acid pKa of approximately 6.7, it is a moderately weak base, ideal for neutralizing strong acids generated in situ without creating a harshly basic environment that could degrade sensitive molecules.[4][5]
Caption: Steric hindrance in 2,6-lutidine shields the nitrogen atom.
The Analytical Power of the ¹⁵N Isotope
Isotope labeling is a technique used to track the passage of an atom through a reaction.[1] Stable, non-radioactive isotopes are particularly valuable as they are safe and can be detected with high precision using techniques like NMR spectroscopy and mass spectrometry.[2][9]
Nitrogen has two stable isotopes: ¹⁴N (99.64% natural abundance) and ¹⁵N (0.36% natural abundance). While ¹⁴N is more abundant, its nuclear properties (a spin of 1 and a quadrupole moment) result in broad NMR signals, making it difficult to obtain precise information. In contrast, the ¹⁵N nucleus has a spin of ½, similar to ¹H and ¹³C, which yields sharp, high-resolution NMR signals.[7] This makes ¹⁵N an ideal probe for studying the electronic environment of nitrogen atoms. The low natural abundance of ¹⁵N is a key advantage; by introducing a ¹⁵N-labeled compound, the signals from the labeled site are exceptionally clear against a negligible background, allowing for unambiguous tracking.[7]
| Property | ¹⁴N | ¹⁵N | Significance for Mechanistic Studies |
| Natural Abundance | 99.64% | 0.36% | Low abundance of ¹⁵N means labeled signals are distinct. |
| Nuclear Spin (I) | 1 | ½ | Spin ½ gives sharp NMR signals, enabling precise analysis. |
| NMR Receptivity | Low | Very Low | Requires enrichment or sensitive techniques for detection. |
| Chemical Shift Range | ~900 ppm | ~900 ppm | Wide range provides high sensitivity to electronic changes. |
Core Applications in Mechanistic Elucidation
The strategic placement of a ¹⁵N label on 2,6-lutidine opens two primary avenues for mechanistic investigation: direct observation of the base's involvement via ¹⁵N NMR spectroscopy and the measurement of nitrogen kinetic isotope effects.
Probing Base-Substrate Interactions with ¹⁵N NMR Spectroscopy
A fundamental question in many reactions is whether the base is merely a "proton shuttle" or if it engages in more intimate interactions with the substrate or intermediates, such as hydrogen bonding or forming part of a complex in the transition state. The ¹⁵N chemical shift is exquisitely sensitive to changes in the nitrogen's electronic environment. Protonation, for instance, can cause a significant downfield shift in the ¹⁵N NMR spectrum.
Causality in Experimental Design: By running a reaction with 2,6-lutidine-¹⁵N inside an NMR tube, one can monitor the ¹⁵N chemical shift in real-time.
-
Scenario A (Simple Acid Scavenger): If the lutidine only acts as a scavenger for a proton released after the rate-determining step, one would expect to see the gradual appearance of a new peak corresponding to the protonated lutidinium-¹⁵N ion, while the peak for the free base diminishes.
-
Scenario B (Transition State Involvement): If the lutidine is involved in the transition state, one might observe line broadening or a transient shift in the ¹⁵N resonance of the free base during the reaction, indicating a dynamic equilibrium or interaction with other species. This provides direct evidence of the base's active participation.
Caption: Energy profile illustrating the origin of a normal KIE.
Experimental Protocol: Monitoring an Alcohol Silylation
The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. The reaction of an alcohol with a silyl triflate (e.g., TBSOTf) generates triflic acid, a potent acid that must be neutralized to prevent side reactions. 2,6-Lutidine is the base of choice for this transformation. [5][6]The following protocol details how to use 2,6-Lutidine-¹⁵N to confirm the base's role as a simple acid scavenger.
Objective: To monitor the protonation of 2,6-Lutidine-¹⁵N during the silylation of benzyl alcohol with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) via in-situ ¹⁵N NMR.
Materials:
-
Benzyl alcohol (1.0 mmol)
-
2,6-Lutidine-¹⁵N (1.2 mmol)
-
TBSOTf (1.1 mmol)
-
Anhydrous Dichloromethane-d₂ (CD₂Cl₂) (5 mL)
-
NMR Tube with a sealable cap
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Flame-dry an NMR tube under a stream of argon or nitrogen and cool to room temperature.
-
In the glovebox or under an inert atmosphere, add benzyl alcohol (108 mg, 1.0 mmol) to the NMR tube.
-
Add 2,6-Lutidine-¹⁵N (129 mg, 1.2 mmol).
-
Add anhydrous CD₂Cl₂ (5 mL) and gently mix until homogeneous.
-
Seal the NMR tube.
-
-
Initial NMR Acquisition:
-
Acquire an initial ¹⁵N NMR spectrum of the starting mixture at room temperature. This will serve as the t=0 reference, showing a single peak for the free 2,6-Lutidine-¹⁵N.
-
Self-Validation: The presence of a single, sharp ¹⁵N resonance at the expected chemical shift for 2,6-lutidine confirms the integrity of the labeled starting material.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer and cool it to 0 °C in an ice bath.
-
Carefully unseal the tube and add TBSOTf (291 mg, 1.1 mmol) dropwise.
-
Reseal the tube, mix gently, and immediately re-insert it into the NMR spectrometer.
-
Begin acquiring a series of ¹⁵N NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Process the collected spectra.
-
Observe the gradual decrease in the intensity of the signal for free 2,6-Lutidine-¹⁵N.
-
Simultaneously, observe the appearance and growth of a new, downfield-shifted signal corresponding to the 2,6-lutidinium-¹⁵N triflate salt.
-
Plot the integral of the product peak versus time to obtain reaction kinetics.
-
Expected Outcome: The clean, stoichiometric conversion of the free base signal to the protonated base signal, with no intermediate shifts or line broadening, would strongly support a mechanism where the lutidine's sole role is to scavenge the triflic acid generated upon completion of the silylation event.
Conclusion
2,6-Lutidine-¹⁵N is a highly specialized but powerful tool for the physical organic chemist. By introducing a ¹⁵N label into this non-nucleophilic base, researchers can move beyond inference and directly observe its role in a chemical reaction. Through in-situ ¹⁵N NMR spectroscopy, the electronic state and interactions of the base can be tracked in real-time, distinguishing between passive proton scavenging and active participation in key intermediates or transition states. Furthermore, meticulous kinetic isotope effect studies can provide quantitative evidence for the involvement of the base in the rate-determining step. As the demand for more efficient, selective, and well-understood chemical reactions grows, the application of sophisticated probes like 2,6-Lutidine-¹⁵N will continue to be indispensable for advancing the frontiers of chemical science.
References
- BenchChem. (2025). The Unseen Hand: 2,6-Lutidine Hydrochloride's Role as a Non-Nucleophilic Base in Advancing Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Lutidine as a Non-Nucleophilic Base.
- Fiveable. (2025). Isotope labeling and tracer experiments. Biological Chemistry.
- BenchChem. (2025). Applications of 2,6-Lutidine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols.
- Wikipedia. Isotopic labeling.
- ChemicalBook. (2019). 2,6-Lutidine-an aromatic organic compound.
- Cowley, M. J., et al. (2020). Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by ¹⁵N Hyperpolarized Nuclear Magnetic Resonance. PMC.
- McDermott, A., et al. ¹⁵N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. PMC.
- Creative Proteomics. Principles and Characteristics of Isotope Labeling.
- ChemicalBook. (2023). 2,6-Lutidine: applications and safety.
- ResearchGate. Figure 6. Mechanistic proposal. Lutidine = 2,6-lutidine.
- Rabinowitz, J. D., & Purdy, J. G. (2012). Metabolomics and isotope tracing. PMC.
- Lewis, E. S., & Allen, J. D. (1966). Substrate and solvent hydrogen isotope effects in the pyridine- and 2,6-lutidine-catalysed iodination of diethyl ketone (pentan-3-one). Journal of the Chemical Society B: Physical Organic.
- Creative Proteomics. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
- Lehman, T. A. THE KINETIC ISOTOPE EFFECT. ...RE-EXAMINATION OF THE ISOTOPIC RATE CONSTANT RATIO FOR THE REACTION BETWEEN 2-NITROPROPANE AND 2,6-LUTIDINE. Purdue e-Pubs.
- Snider, B. G., et al. (2002). ¹⁵N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine. PubMed.
- Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate.
- ResearchGate. ¹⁵N NMR Spectroscopy in Structural Analysis.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols: 2,6-Lutidine-¹⁵N as a Novel Probe for Interrogating Nitrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The study of nitrogen metabolism is fundamental to understanding cellular physiology, disease progression, and the mechanism of action of various therapeutics. Stable isotope labeling, particularly with nitrogen-15 (¹⁵N), has become an indispensable tool for tracing the flow of nitrogen through complex biochemical networks.[1][2][3] This document introduces a novel application of ¹⁵N-labeled 2,6-lutidine (2,6-dimethylpyridine) as a specialized probe for investigating specific aspects of nitrogen metabolism. Due to its unique chemical properties, 2,6-lutidine-¹⁵N offers a means to probe nitrogen uptake and enzymatic activity under conditions where traditional tracers like ¹⁵NH₄Cl or ¹⁵N-amino acids might be rapidly consumed or widely distributed, complicating data interpretation. Herein, we provide the scientific rationale, detailed experimental protocols, and data analysis strategies for employing 2,6-lutidine-¹⁵N in your research.
The Rationale: Why 2,6-Lutidine-¹⁵N?
Nitrogen is a cornerstone of biological molecules, yet tracing its metabolic fate can be challenging due to the ubiquitous nature of nitrogen-containing compounds and the rapid flux through metabolic pathways. While compounds like ¹⁵N-labeled ammonia and amino acids are invaluable, they are readily incorporated into a vast array of downstream metabolites, which can sometimes mask the specific pathways of interest.[4][5]
2,6-Lutidine, a dimethyl-substituted pyridine, presents a unique solution to this challenge.[6][7] Its utility as a probe is rooted in two key characteristics:
-
Steric Hindrance: The two methyl groups flanking the nitrogen atom create significant steric bulk.[6][8] This "shielding" renders the nitrogen atom weakly nucleophilic, meaning it is significantly less likely to participate in covalent bond formation with electrophilic centers in the cell.[8][9][10] This property suggests that 2,6-lutidine-¹⁵N is unlikely to be metabolized and incorporated into the general nitrogen pool, allowing it to act as a more targeted tracer.
-
Moderate Basicity: Despite its low nucleophilicity, the nitrogen in 2,6-lutidine retains its ability to accept a proton (pKa of its conjugate acid is ~6.7).[6][11] This allows it to interact with its environment based on pH and potentially serve as a specific substrate for enzymes that can overcome its steric hindrance or that act on pyridine derivatives.
These properties position 2,6-Lutidine-¹⁵N as a powerful tool to investigate:
-
Novel transport mechanisms for nitrogen-containing aromatic compounds.
-
The activity of specific enzymes, such as certain demethylases or oxidases that may act on the lutidine structure.
-
Nitrogen flux in cellular compartments with distinct pH gradients.
-
The potential for xenobiotic nitrogen metabolism in drug development.[2]
Principle of the Method
The core principle involves introducing 2,6-lutidine-¹⁵N into a biological system (e.g., cell culture) and monitoring its fate using analytical techniques sensitive to isotopic labeling, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹⁵N NMR Spectroscopy: This technique allows for the direct detection of the ¹⁵N nucleus.[12][13] Changes in the chemical environment of the ¹⁵N atom in 2,6-lutidine due to binding events or enzymatic modification will result in shifts in its NMR signal.[13][14] The high specificity of ¹⁵N NMR, especially when using labeled compounds, minimizes background noise.[12][15]
-
Mass Spectrometry (MS): High-resolution MS can precisely determine the mass of molecules.[2][16] By tracking the mass shift corresponding to the ¹⁵N isotope, we can identify and quantify any metabolites derived from 2,6-lutidine-¹⁵N.[17][18] This is particularly useful for identifying products of enzymatic reactions.
The experimental workflow can be conceptualized as follows:
Sources
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. metsol.com [metsol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 15N NMR studies of regulation of nitrogen assimilation and amino acid production by Brevibacterium lactofermentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [chemistrysteps.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. dspace.jcu.cz [dspace.jcu.cz]
- 13. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 14. Nitrogen-15 NMR studies of nitrogen metabolism in Picea glauca buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. mslab.qdu.edu.cn [mslab.qdu.edu.cn]
- 17. Global Isotope Metabolomics Reveals Adaptive Strategies for Nitrogen Assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Application Note: Mechanistic Elucidation and Synthesis of Silyl Ethers Using 2,6-Lutidine-15N
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Advanced silylation protocols, kinetic tracking via 15N NMR, and mechanistic causality.
Introduction & Core Principles
The protection of hydroxyl groups as silyl ethers is a foundational strategy in multi-step organic and active pharmaceutical ingredient (API) synthesis. While standard silyl chlorides (e.g., TBSCl) are sufficient for unhindered primary alcohols, the protection of sterically hindered secondary and tertiary alcohols requires highly reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) [1].
In these aggressive silylation environments, 2,6-Lutidine is the premier base. Its two ortho-methyl groups provide critical steric bulk, preventing it from acting as a nucleophile and attacking the silicon center. Instead, it functions exclusively as a Brønsted base (pKa ~6.6) to scavenge the corrosive triflic acid (TfOH) generated during the reaction, thereby preventing acid-catalyzed side reactions or the premature deprotection of other sensitive functional groups [1].
The integration of the stable isotope 15N (2,6-Lutidine-15N) elevates this standard protocol from a simple synthetic step into a powerful analytical tool. By leveraging 15N NMR spectroscopy, researchers can monitor reaction kinetics, identify transient hydrogen-bonded intermediates, and determine precise reaction endpoints in situ. The 15N chemical shift is exquisitely sensitive to its protonation state, undergoing a massive upfield shift upon conversion from the free base to the lutidinium salt[2]. This provides a background-free window into the reaction's progress, bypassing the signal overlap commonly encountered in 1H NMR of complex molecules.
Mechanistic Pathway
The reaction proceeds via the activation of the alcohol by the highly electrophilic silyl triflate, forming a transient oxonium intermediate. 2,6-Lutidine-15N rapidly deprotonates this intermediate, driving the equilibrium forward to yield the stable silyl ether and the 2,6-lutidinium-15N triflate byproduct.
Mechanism of TBS protection using 2,6-Lutidine-15N to scavenge TfOH.
Experimental Protocol: In Situ NMR Monitoring of Silylation
Self-Validating Design: This protocol uses anhydrous CD₂Cl₂ to simultaneously serve as the reaction solvent and the NMR lock. Acquiring a baseline 15N spectrum prior to TBSOTf addition ensures that any adventitious moisture (which would prematurely hydrolyze TBSOTf and protonate the base) is accounted for, validating the anhydrous integrity of the system before the reaction begins.
Materials
-
Substrate: Hindered secondary or tertiary alcohol (1.0 equiv)
-
Base: 2,6-Lutidine-15N (1.5 equiv)
-
Reagent: TBSOTf (1.2 equiv) [3]
-
Solvent: Anhydrous CD₂Cl₂
Step-by-Step Methodology
-
Preparation: Flame-dry an NMR tube and flush it with Argon. Add the alcohol substrate (0.1 mmol) and dissolve it in 0.5 mL of anhydrous CD₂Cl₂.
-
Base Addition: Inject 2,6-Lutidine-15N (0.15 mmol) into the NMR tube. Seal the tube with a high-quality septum cap and wrap it with Parafilm.
-
Baseline Acquisition: Insert the tube into the NMR spectrometer (pre-cooled to the desired reaction temperature, typically -78 °C to 0 °C) [4]. Acquire baseline 1H and 15N NMR spectra. The 15N resonance of the free base should appear as a sharp, solitary singlet.
-
Activation: Eject the sample, quickly inject TBSOTf (0.12 mmol) through the septum, invert the tube once to mix, and immediately re-insert it into the spectrometer.
-
Kinetic Tracking: Acquire 15N spectra at regular intervals (e.g., every 5 minutes). The free base signal will decrease proportionally as a new, distinct upfield signal corresponding to the 2,6-lutidinium-15N triflate emerges.
-
Endpoint & Workup: The reaction is deemed complete when the ratio of free base to protonated base stabilizes. To isolate the product, quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃. Extract the mixture with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the TBS-protected alcohol [1].
Step-by-step workflow for in situ 15N NMR kinetic tracking of silylation.
Quantitative Data & NMR Parameters
The following table summarizes the expected NMR parameters and reaction metrics when utilizing 2,6-Lutidine-15N in silylation workflows. The massive chemical shift difference is the primary driver for using the 15N isotope in mechanistic studies.
| Parameter | Free 2,6-Lutidine-15N | 2,6-Lutidinium-15N Triflate |
| 15N Chemical Shift (Relative to NH₃) | ~ 300 ppm | ~ 200 ppm (Strong Upfield Shift) |
| Role in Reaction | Sterically Hindered Base | Reaction Byproduct / Kinetic Marker |
| Nucleophilicity | Negligible | None |
| Typical Reaction Temperature | -78 °C to 0 °C | -78 °C to 0 °C |
| Typical Yield (Secondary Alcohols) | N/A | > 90% [4] |
Troubleshooting & Causality
-
Why use 2,6-Lutidine instead of Pyridine or DMAP? Pyridine and DMAP are highly nucleophilic. When exposed to TBSOTf, they readily form an N-silylpyridinium intermediate. While this can act as a silyl transfer agent, it often leads to unwanted side reactions, decomposition, or sluggish kinetics with highly hindered alcohols. 2,6-Lutidine's ortho-methyl groups physically block the nitrogen lone pair from attacking the silicon atom, forcing it to act strictly as a proton scavenger [1].
-
Why is the 15N shift so drastic upon protonation? Protonation of the nitrogen lone pair removes its paramagnetic shielding contribution. In 15N NMR, this results in a massive upfield shift (
~100 ppm). This binary "on/off" shift allows for precise peak integration without the complex signal overlap commonly seen in the 1H NMR spectra of highly functionalized drug scaffolds [2]. -
Incomplete Conversion & Premature Stabilization: If the 15N NMR kinetic tracking shows a premature stabilization of the lutidinium peak before the alcohol is fully consumed, it is a direct indicator of moisture in the system. Water competitively hydrolyzes TBSOTf into TBS₂O and TfOH, which rapidly protonates the 2,6-lutidine-15N, skewing the kinetic data and halting the desired silylation.
References
Application Note: 2,6-Lutidine-15N in Pharmaceutical Synthesis & Mechanistic Elucidation
Executive Summary
2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) is a high-value isotopic probe used primarily in the mechanistic deconvolution of complex pharmaceutical syntheses. Unlike its ubiquitous non-labeled counterpart, which serves as a sterically hindered non-nucleophilic base, the
This application note details the use of 2,6-Lutidine-15N to:
-
Distinguish Catalyst Poisoning vs. Proton Scavenging: Definitively prove whether the base is coordinating to transition metal catalysts (Pd, Ir, Ru) or functioning correctly as a proton acceptor.
-
Map Hydrogen Bonding Networks: Quantify the strength of hydrogen bonds in Frustrated Lewis Pair (FLP) chemistry and organocatalysis via chemical shift perturbation.
-
Validate Reaction Intermediates: Confirm the formation of pyridinium salts in glycosylation and silylation reactions.
Properties & Spectroscopic Advantage[1]
Why Nitrogen-15?
The natural abundance isomer,
In contrast,
Comparative Data: N vs. N 2,6-Lutidine
| Property | 2,6-Lutidine ( | 2,6-Lutidine-15N ( |
| Spin Quantum Number ( | 1 (Quadrupolar) | 1/2 (Dipolar) |
| Natural Abundance | ~99.6% | Enriched (>98%) |
| NMR Line Width | Broad (>100 Hz) | Sharp (<1 Hz) |
| Chemical Shift Range | Difficult to resolve | Highly sensitive (~100 ppm span upon protonation) |
| Primary Application | Reagent / Base | Mechanistic Probe / Tracer |
Application I: Elucidating Metal Catalyst Deactivation
In transition metal catalysis (e.g., C-H activation), 2,6-lutidine is selected because its steric bulk theoretically prevents it from binding to the metal center (catalyst poisoning). However, "steric hindrance" is relative. Using 2,6-Lutidine-15N allows researchers to empirically verify this assumption.
The "Shift-Test" Protocol
Objective: Determine if 2,6-lutidine is poisoning a Palladium (Pd) or Iridium (Ir) catalyst.
Materials
-
Probe: 2,6-Lutidine-15N (98 atom %
N). -
Catalyst: Target metal complex (e.g., Pd(OAc)
, [Ir(cod)OMe] ). -
Solvent: Anhydrous deuterated solvent (CD
Cl or Toluene- ). -
Relaxation Agent: Cr(acac)
(0.02 M) – Optional but recommended to shorten relaxation times for quantitative integration.
Experimental Workflow
-
Baseline Acquisition: Dissolve 2,6-Lutidine-15N (0.1 mmol) in 0.5 mL solvent. Acquire a
N NMR spectrum (referenced to CH NO external = 0 ppm).-
Expected Shift:
to ppm (Free Base).
-
-
Catalyst Addition: Add 0.1 equivalents of the metal catalyst to the NMR tube. Shake gently and allow to equilibrate for 10 minutes.
-
Monitoring: Acquire
N NMR. -
Interpretation:
-
Scenario A (Ideal): No change in chemical shift (
ppm). The base is not interacting with the metal. -
Scenario B (Poisoning): Significant downfield/upfield shift (
ppm) or line broadening. The base is coordinating to the metal, potentially inhibiting the reaction. -
Scenario C (Protonation): If acidic species are present, a massive upfield shift (
ppm) indicates formation of the lutidinium cation.
-
Decision Logic Diagram (Graphviz)
Caption: Logic flow for validating base compatibility in metal-catalyzed reactions using 15N NMR.
Application II: Probing Protonation & Hydrogen Bonding
In glycosylation or acid-sensitive protecting group chemistry (e.g., silylation), 2,6-lutidine acts as a proton sponge. Determining the exact point of protonation—or the existence of a shared proton in a hydrogen bond—can explain reaction kinetics.
Chemical Shift Mapping
The
| Species State | Chemical Shift ( | Characteristic |
| Free Base | -60 to -70 ppm | Sharp singlet |
| Hydrogen Bonded | -80 to -100 ppm | Broadened peak; shift depends on H-bond strength |
| Fully Protonated | -150 to -160 ppm | Large upfield shift; Appearance of |
Protocol: In Situ Acid Scavenging Monitor
-
Setup: Prepare the reaction mixture in the NMR tube using non-labeled reagents, but replace the base with 2,6-Lutidine-15N .
-
Initiation: Add the acid generator (e.g., TMSOTf or TfOH).
-
Observation:
-
Watch for the transition from Singlet (-65 ppm)
Doublet (-155 ppm) . -
Doublet Formation: The splitting of the
N signal into a doublet proves the N-H bond is covalent and static on the NMR timescale (lifetime > ms). -
Broad Singlet: Indicates rapid exchange between protonated and free forms, suggesting the base is in equilibrium and not fully quenching the acid.
-
Synthesis of 15N-Labeled Metabolites
While 2,6-lutidine-15N is a probe, it can also be a precursor. For drug candidates containing a pyridine core where metabolic stability at the 2,6-positions is required (blocked by methyls), this reagent is the starting block.
Zincke Imine Transformation:
Recent methodologies allow the conversion of 2,6-lutidine-15N into more complex pyridine derivatives via Zincke salts, enabling the "grafting" of the
Note: Direct C-H functionalization of the methyl groups is difficult. Oxidation to the dipicolinic acid-15N derivative is the standard route for accessing different functionalities.
References
-
Zincke Imine 15N Labeling
-
Frustrated Lewis Pairs & H-Activation
-
Mounib, A., et al. (2013). Hydrogen Activation and Addition Across 2,6-Lutidine[3]·BCl3 Classical Lewis Pair. OSTI.
-
-
15N NMR Chemical Shifts & Protonation
- Witanowski, M., et al. (2002). Nitrogen-15 NMR spectroscopy in organic chemistry.
-
Standard Reference Data for Pyridine Shifts:
-
C-H Activation Mechanisms
-
Boergel, J., et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation. JACS Au.[2]
-
Sources
Unveiling Reaction Mechanisms: A Technical Guide to Using 2,6-Lutidine-¹⁵N as a Mechanistic Probe
Abstract
In the intricate landscape of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and rational catalyst design. Isotopic labeling has emerged as a powerful tool for elucidating these complex transformations. This comprehensive technical guide details the application of 2,6-Lutidine-¹⁵N as a versatile probe for tracking reaction pathways. By leveraging the unique spectroscopic signatures of the ¹⁵N isotope, researchers can gain unprecedented insights into the role of this sterically hindered, non-nucleophilic base in a variety of critical organic reactions. This document provides not only the foundational principles but also detailed, field-proven protocols for the synthesis, application, and analysis of 2,6-Lutidine-¹⁵N, empowering researchers to unravel the subtleties of their chemical systems.
Introduction: The Power of Isotopic Labeling with ¹⁵N
Isotopic labeling is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracking of atoms and molecules throughout a chemical transformation.[1] The stable isotope of nitrogen, ¹⁵N, is particularly valuable due to its low natural abundance (~0.37%), making it an excellent tracer against a low background.[2] When incorporated into a reagent like 2,6-lutidine, the ¹⁵N nucleus serves as a spectroscopic reporter, enabling the use of powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to monitor its fate and interactions.[3][4]
2,6-Lutidine, a sterically hindered pyridine derivative, is widely employed as a non-nucleophilic base in organic synthesis.[5][6] Its primary role is to scavenge protons generated in a reaction without competing as a nucleophile, thereby preventing unwanted side reactions.[1] By labeling 2,6-lutidine with ¹⁵N, we can transform this passive proton scavenger into an active mechanistic probe, providing critical information on reaction intermediates, kinetics, and pathway selectivity.
Synthesis of 2,6-Lutidine-¹⁵N
The accessibility of ¹⁵N-labeled reagents is crucial for their widespread application. Fortunately, several synthetic routes to ¹⁵N-labeled pyridines have been established and can be adapted for the synthesis of 2,6-Lutidine-¹⁵N. A common and efficient method involves the ring-opening of a pyridine derivative to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonium salt.[7]
Protocol: Synthesis of 2,6-Lutidine-¹⁵N via Zincke Imine Intermediate
Materials:
-
2,6-Lutidine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dibenzylamine
-
2,4,6-Collidine
-
¹⁵NH₄Cl (98-99% ¹⁵N enrichment)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Activation and Ring Opening:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-lutidine (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (1.0-1.2 equiv.) dropwise.
-
After stirring for 30 minutes, add a solution of dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The formation of the Zincke imine intermediate can be monitored by TLC or LC-MS.
-
-
¹⁵N Incorporation and Ring Closure:
-
Remove the solvent under reduced pressure.
-
To the crude Zincke imine, add anhydrous acetonitrile, ¹⁵NH₄Cl (3.0 equiv.), and triethylamine (6.0 equiv.).
-
Heat the mixture to 100 °C in a sealed tube and stir for 1-2 hours.
-
-
Purification:
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,6-Lutidine-¹⁵N.
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).
Tracking Reaction Pathways: Key Applications and Protocols
The utility of 2,6-Lutidine-¹⁵N as a mechanistic probe is best illustrated through its application in common organic transformations where 2,6-lutidine is employed as a base.
Elucidating the Mechanism of Silyl Ether Formation
The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis. 2,6-Lutidine is a preferred base for this reaction, particularly with highly reactive silylating agents like trialkylsilyl triflates.[1] By using 2,6-Lutidine-¹⁵N, we can monitor the protonation state of the base and identify any potential intermediates involving the lutidinium ion.
Experimental Workflow:
Figure 1: Experimental workflow for tracking silyl ether formation using 2,6-Lutidine-¹⁵N.
Protocol: In-situ NMR Monitoring of Silylation
-
Sample Preparation:
-
In an NMR tube, dissolve the alcohol (1.0 equiv.) and 2,6-Lutidine-¹⁵N (1.1 equiv.) in a deuterated, anhydrous solvent (e.g., CD₂Cl₂).
-
Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. The ¹⁵N chemical shift of the unprotonated lutidine will serve as a reference.[8][9]
-
-
Reaction Initiation and Monitoring:
-
Cool the NMR tube to the desired reaction temperature (e.g., -78 °C).
-
Add the silylating agent (e.g., TBSOTf, 1.05 equiv.) via syringe.
-
Immediately begin acquiring a series of time-resolved ¹H-¹⁵N HSQC spectra.
-
-
Data Analysis:
-
Monitor the appearance of a new cross-peak in the ¹H-¹⁵N HSQC spectrum corresponding to the protonated 2,6-lutidinium-¹⁵N species. The significant downfield shift in the ¹⁵N chemical shift upon protonation provides a clear and unambiguous signal for the progress of the reaction.
-
The rate of formation of the lutidinium-¹⁵N ion can be correlated with the rate of product formation, providing valuable kinetic data.
-
| Species | Typical ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |
| 2,6-Lutidine-¹⁵N (free base) | 60 - 80 |
| [2,6-Lutidinium-¹⁵N]⁺ (protonated) | 180 - 200 |
Table 1: Representative ¹⁵N NMR chemical shifts for 2,6-Lutidine-¹⁵N and its protonated form.
Investigating Glycosylation Reaction Mechanisms
Glycosylation is a critical reaction in carbohydrate chemistry and drug development. The stereochemical outcome is highly dependent on the reaction mechanism, which can range from Sₙ1 to Sₙ2 pathways.[10][11] 2,6-Lutidine is often used as a mild base to control the acidity of the reaction medium. By employing 2,6-Lutidine-¹⁵N, one can probe the involvement of protonated intermediates and gain insights into the prevailing mechanistic pathway.
Mechanistic Dichotomy in Glycosylation:
Figure 2: Competing Sₙ1 and Sₙ2 pathways in a glycosylation reaction.
Protocol: Mass Spectrometric Analysis of Glycosylation Intermediates
-
Reaction Setup:
-
Perform the glycosylation reaction under standard conditions, substituting unlabeled 2,6-lutidine with 2,6-Lutidine-¹⁵N.
-
At various time points, quench small aliquots of the reaction mixture with a suitable reagent (e.g., a cold, buffered solution).
-
-
Sample Preparation for MS:
-
Dilute the quenched aliquots in an appropriate solvent for electrospray ionization-mass spectrometry (ESI-MS).
-
The use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.[12]
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectra in positive ion mode.
-
Search for the molecular ion corresponding to the protonated 2,6-Lutidine-¹⁵N ([M+H]⁺). The expected mass will be one unit higher than that of the unlabeled analogue.
-
The presence and concentration of the [2,6-Lutidinium-¹⁵N]⁺ ion can provide evidence for the generation of acidic byproducts during the reaction, which is often associated with the formation of an oxocarbenium intermediate in an Sₙ1-like pathway.
-
By correlating the appearance of the lutidinium ion with the formation of the glycosidic product, a more detailed mechanistic picture can be constructed.
-
Advanced Applications and Future Outlook
The use of 2,6-Lutidine-¹⁵N is not limited to the examples above. It can be a valuable tool in a wide range of chemical investigations:
-
Organometallic Catalysis: To probe the role of the base in catalyst activation, turnover-limiting steps, and catalyst deactivation pathways.[13]
-
Kinetic Isotope Effect (KIE) Studies: While the primary KIE for ¹⁵N is small, secondary KIEs can provide information about changes in bonding to the nitrogen atom in the transition state.
-
Drug Discovery and Development: To understand the role of bases in the synthesis of active pharmaceutical ingredients (APIs) and to identify potential sources of impurities.[3]
The continued development of more sensitive NMR techniques, such as hyperpolarization methods, will further enhance the utility of ¹⁵N-labeled compounds like 2,6-Lutidine-¹⁵N, enabling the study of even more dilute and transient species.[14]
Conclusion
2,6-Lutidine-¹⁵N is a powerful and versatile tool for the elucidation of reaction mechanisms. Its application, in conjunction with modern analytical techniques like NMR spectroscopy and mass spectrometry, provides invaluable insights into the dynamic processes occurring in a chemical reaction. The protocols and examples presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the power of isotopic labeling and gain a deeper understanding of their chemical systems. The ability to transform a simple base into a sophisticated mechanistic probe underscores the elegance and power of applying fundamental chemical principles to solve complex scientific challenges.
References
-
Joshi, S. M., de Cózar, A., Gómez-Vallejo, V., Koziorowski, J., Llop, J., & Cossío, F. P. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. Chemical Communications, 51(44), 8954–8957. [Link]
-
Hotchko, M., Anand, G. S., Komives, E. A., & Ten Eyck, L. F. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science, 15(7), 1847–1852. [Link]
-
Migawa, M. T., & Townsend, L. B. (1999). An unprecedented nitrogen elimination reaction: mechanistic studies using 15N-labeled 4-amino-7-benzylpyrrolo[2,3-d][3][14][15]triazine-5-carbonitrile. Organic Letters, 1(4), 537–539. [Link]
-
Malik, A. U., & El-Sayed, M. A. (1998). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions, 94(19), 2935-2940. [Link]
-
Sato, M., & Maruta, S. (2021). Mechanistic elucidation of enzymatic C-glycosylation: facilitation by proton transfer to UDP-glucose. RSC Advances, 11(52), 32938–32945. [Link]
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Warzok, U., Flohr, A., & Köck, M. (2018). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. Chemistry-A European Journal, 24(59), 15794-15800. [Link]
-
van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., & Codée, J. D. (2019). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry, 11(10), 941–948. [Link]
-
Tolchin, Z. A., & Smith, J. M. (2021). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]
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Levin, M. D., & Sarpong, R. (2020). ¹⁵N-Labeling of pharmaceutical molecules. ResearchGate. [Link]
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Pozdnyakov, I. P., & Grivin, V. P. (2020). Synthesis of ¹⁵N-labeled guanosines 6a and 6b using ¹⁵NH3. ResearchGate. [Link]
-
van de Vrande, K. N. A. (2025). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. [Link]
-
Anand, G. S., & Komives, E. A. (2007). Rapid mass spectrometric analysis of ¹⁵N‐Leu incorporation fidelity during preparation of specifically labeled NMR samples. ResearchGate. [Link]
-
Smith, J. M., & Tolchin, Z. A. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(25), 13783-13789. [Link]
-
Crich, D. (2019). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 52(7), 1898-1908. [Link]
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RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. RéNaFoBiS. [Link]
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Taubert, M., Jehmlich, N., Vogt, C., & von Bergen, M. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry, 405(13), 4687–4696. [Link]
-
Appelt, C., Tirre, A. D., & Stephan, D. W. (2014). Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair. Angewandte Chemie International Edition, 53(34), 9033-9036. [Link]
-
Kahn, M. L., Parra-Colmenares, A., Ford, C. L., Kaser, F., McCaskill, D., & Ketchum, R. E. (2002). A mass spectrometry method for measuring 15N incorporation into pheophytin. Analytical Biochemistry, 307(2), 219–225. [Link]
-
Gutmann, A., & Nidetzky, B. (2013). Enzymatic C-glycosylation: Insights from the study of a complementary pair of plant O- and C-glucosyltransferases. Pure and Applied Chemistry, 85(9), 1865-1877. [Link]
-
Ghasriani, H., & Giraud, N. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 237, 1-7. [Link]
-
Foroozandeh, M., & Morris, G. A. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(1), 43–52. [Link]
-
University of Leicester. (2012, October 24). 1H-15N HSQC. Protein NMR. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,6-Lutidine. NIST WebBook. [Link]
-
Fischer, D. M., Lindner, H., Amberg, W. M., & Carreira, E. M. (2023). Mechanistic proposal. Lutidine = 2,6-lutidine. ResearchGate. [Link]
-
Sakata, K., & Hirao, H. (2011). Reactivity of 2,6-lutidine/BR3 and pyridine/BR3 Lewis pairs (R = F, Me, C6F5): A density functional study. ResearchGate. [Link]
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Kim, D., et al. (n.d.). SUPPORTING MATERIALS. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 7(10), 743-750. [Link]
-
Charnwood Discovery. (n.d.). Case Studies. Charnwood Discovery. [Link]
-
Wang, Y., et al. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 30(19), 4589. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Angewandte Chemie International Edition, 49(51), 9913-9930. [Link]
-
Neumann, B., et al. (2013). Intramolecular Lewis acid–base pairs based on 4-ethynyl-2,6-lutidine. Dalton Transactions, 42(35), 12698-12704. [Link]
-
Kolehmainen, E., et al. (2025). 15N NMR study of protonation position determination in 2-(6-methoxynaphthalen-2-yl)vinyl diazine chromophores. ResearchGate. [Link]
-
Catalysts, Volume 6, Issue 11 (November 2016) – 15 articles. (2016). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. A mass spectrometry method for measuring 15N incorporation into pheophytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unprecedented nitrogen elimination reaction: mechanistic studies using 15N-labeled 4-amino-7-benzylpyrrolo[2,3-d][1,2,3]triazine-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renafobis.fr [renafobis.fr]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Enzyme Kinetics and Proton Transfer Mechanisms utilizing 2,6-Lutidine-15N
Audience: Researchers, structural biologists, and drug development professionals Focus: Advanced NMR crystallography and solution-state kinetic profiling
Introduction: The Mechanistic Value of 2,6-Lutidine-15N
Understanding the precise sequence of proton transfer events and the formation of low-barrier hydrogen bonds (LBHBs) is critical in modern enzymology and rational drug design. While traditional kinetic assays provide macroscopic rate constants, they often fail to resolve the microscopic, atom-specific tautomeric equilibria occurring within an enzyme's active site.
Isotopically enriched pyridine derivatives, specifically 2,6-Lutidine-15N (2,6-dimethylpyridine-15N), have emerged as highly sensitive nuclear magnetic resonance (NMR) probes for these microenvironments[1]. The utility of 2,6-lutidine-15N stems from three causal factors:
-
Steric Shielding: The methyl groups at the 2 and 6 positions restrict the conformational space of the hydrogen bond, preventing non-specific solvent interactions and isolating the primary acid-base interaction.
-
Isotopic Sensitivity: The
N chemical shift ( N) is exquisitely sensitive to its protonation state. A shift from a free base to a fully protonated pyridinium ion spans over 100 ppm, providing a massive dynamic range to calculate exact proton positions[2]. -
Kinetic Trapping: By utilizing low-temperature NMR in polar aprotic solvent mixtures (e.g., Freon CDF
/CDClF ), researchers can slow down proton exchange to the NMR timescale, allowing for the direct observation of transient intermediates[3].
This application note details the theoretical framework, step-by-step protocols, and data interpretation strategies for utilizing 2,6-Lutidine-15N in enzyme mechanistic studies.
Mechanistic Principles: Chemical Shifts and Hydrogen Bond Geometry
The fundamental principle behind using 2,6-Lutidine-15N is the correlation between the
When 2,6-lutidine-15N acts as a hydrogen bond acceptor from an enzymatic proton donor (AH), the equilibrium
Fig 1: Thermodynamic cycle of 15N-Lutidine proton transfer in an enzyme active site.
Quantitative Data: Chemical Shift Correlations
To accurately map the reaction coordinate, empirical correlations between the
| State | Interaction Type | N-H Distance ( | ||
| Free Base | Non-bonded | ~ 310 - 315 | N/A | > 2.5 |
| Weak H-Bond | N···H-O | ~ 280 - 295 | < 20 | 1.8 - 2.2 |
| Strong/LBHB | N··H··O (Shared) | ~ 220 - 250 | 40 - 60 | 1.2 - 1.4 |
| Protonated | N | ~ 190 - 205 | ~ 90 - 95 | ~ 1.05 |
*Referenced to external liquid NH
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the preparation of 15N-labeled complexes and the execution of low-temperature NMR kinetics.
Protocol A: Preparation of Enzyme-Model Complexes with 2,6-Lutidine-15N
Rationale: To study the intrinsic proton transfer kinetics without the interference of bulk water, researchers often utilize biomimetic model systems or lyophilized enzyme powders resuspended in controlled aprotic solvent mixtures[2].
Materials:
-
2,6-Lutidine-
N (Isotopic purity 98%) -
Target Enzyme (e.g., PLP-dependent transaminase) or biomimetic acid (e.g., substituted phenols/carboxylic acids)
-
Deuterated Freon mixture (CDF
/CDClF , 2:1 v/v) or CD Cl -
Sealed heavy-wall NMR tubes
Step-by-Step Procedure:
-
Stoichiometric Mixing: Dissolve the enzyme model/acid (approx. 10 mM) in 0.4 mL of the chosen deuterated solvent under an inert argon atmosphere to prevent moisture contamination.
-
Probe Addition: Titrate 2,6-Lutidine-
N into the solution at a 1:1 to 1:2 molar ratio. Critical step: Monitor the addition via 1D H NMR to ensure complete complexation without excessive free ligand, which complicates line shape analysis. -
Sample Sealing: Transfer the mixture to a heavy-wall NMR tube. For Freon mixtures, this must be done using a vacuum line at liquid nitrogen temperatures (77 K), followed by flame-sealing the tube to withstand high pressure at room temperature.
-
Equilibration: Allow the sample to slowly warm to the target starting temperature (e.g., 240 K) inside the NMR spectrometer.
Protocol B: Low-Temperature H- N NMR Kinetic Profiling
Rationale: By lowering the temperature to the slow-exchange regime (typically 100 K – 150 K for Freon mixtures), the interconversion between the hydrogen-bonded state and the proton-transferred state is slowed. This allows for the extraction of kinetic rate constants (
Step-by-Step Procedure:
-
Spectrometer Calibration: Calibrate the temperature of the NMR probe using a standard methanol or ethylene glycol sample. Accurate temperature measurement is critical for Eyring plot calculations.
-
Spectral Acquisition: Acquire 2D
H- N HSQC (Heteronuclear Single Quantum Coherence) spectra. Set the delay to accommodate the expected coupling constants (e.g., 5.5 ms for ~90 Hz in the protonated state). -
Temperature Titration: Acquire spectra in 10 K decrements from 240 K down to 110 K. Allow at least 15 minutes of thermal equilibration at each step.
-
Line Shape Analysis: Export the 1D slices of the
N dimension. Use simulation software (e.g., DNMR or Mexico) to fit the exchange-broadened peaks. -
Kinetic Extraction: Extract the exchange rate constants (
) at each temperature. Plot versus (Eyring plot) to determine the activation enthalpy ( ) and entropy ( ) of the proton transfer event.
Fig 2: Experimental workflow for extracting proton transfer kinetics using 15N NMR.
Data Interpretation and Troubleshooting
When analyzing the NMR data of 2,6-Lutidine-15N complexes, researchers must be cautious of secondary isotope effects . If the active site proton is substituted with deuterium (to study Kinetic Isotope Effects, KIE), the
Troubleshooting Common Issues:
-
Signal Broadening at All Temperatures: This indicates that the system is trapped in the intermediate exchange regime or that paramagnetic impurities (e.g., trace metals) are present. Solution: Switch to a lower-viscosity solvent (like Freon) to reach lower temperatures, or add EDTA during sample prep.
-
Absence of
Coupling: If the N signal is sharp but lacks proton coupling, the proton exchange with the bulk solvent is too fast. Solution: Ensure strict anhydrous conditions. Even trace water can catalyze rapid intermolecular proton exchange, collapsing the multiplet into a singlet[3].
Conclusion
2,6-Lutidine-15N is a highly specialized, structurally rigid probe that provides atomic-level resolution of hydrogen bond geometries and proton transfer kinetics. By integrating this isotopic label with low-temperature NMR techniques and rigorous line-shape analysis, structural biologists can map the exact transition states of enzyme catalysis, paving the way for the design of transition-state analog inhibitors.
References
-
- ResearchGate 2. - CrystEngComm (RSC Publishing) 3. - ResearchGate 4. - Freie Universität Berlin 5. - Journal of the American Chemical Society 6. - Freie Universität Berlin
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR studies of coupled low- and high-barrier hydrogen bonds in pyridoxal-5'-phosphate model systems in polar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE00633H [pubs.rsc.org]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
Application Note: Mechanistic Elucidation and Optimization of Metal-Catalyzed Cross-Coupling Reactions Using 2,6-Lutidine-15N
Executive Summary & Strategic Rationale
In the rapidly advancing fields of cross-electrophile coupling (XEC) and metallaphotoredox catalysis, the selection of an appropriate base is critical. The base must efficiently scavenge protons without interfering with the transition metal catalyst. Unhindered bases, such as unsubstituted pyridine or standard aliphatic amines, frequently coordinate too strongly to nickel or palladium centers, leading to catalyst poisoning, off-target product isomerization, or undesired β-hydride elimination pathways[1].
2,6-Lutidine has emerged as a privileged base in these systems. Its ortho-methyl groups provide precise steric shielding, preventing strong coordination to the metal center while maintaining optimal basicity to drive the catalytic cycle[2]. Consequently, 2,6-lutidine is widely recognized as the optimal base for direct cross-coupling of allylic C(sp3)–H bonds and other sensitive photoredox methodologies[3].
By utilizing 2,6-Lutidine-15N , researchers gain a dual-purpose reagent: a sterically hindered proton sink and a highly sensitive, non-invasive mechanistic probe. Because the native
Mechanistic roles of 2,6-Lutidine-15N in metal-catalyzed cross-coupling.
Quantitative Baselines & Diagnostic Metrics
To establish a self-validating experimental baseline, it is crucial to understand the comparative efficacy of 2,6-lutidine against other bases, as well as its diagnostic
Table 1: Comparative Base Efficacy in Ni-Catalyzed Photoredox C(sp2)–C(sp3) Coupling
| Base | Steric Hindrance | Catalyst Deactivation Risk | Relative Yield (%) | Causality / Mechanism |
| Pyridine | Low | High (Poisoning) | < 15% | Occupies open coordination sites on Ni/Pd, halting the catalytic cycle[1]. |
| DIPEA | High | Moderate | ~ 45% | Prone to competitive single-electron oxidation in photoredox systems. |
| 2,6-Lutidine | High | Low | > 85% | Balanced basicity; steric bulk prevents metal binding[2]. |
| 2,6-Lutidine- | High | Low | > 85% | Isotopic labeling does not induce a primary kinetic isotope effect here. |
Table 2: N NMR Diagnostic Chemical Shifts for 2,6-Lutidine- N
| Species State | Diagnostic Significance | |
| Free 2,6-Lutidine- | ~ 300 ppm | Baseline unreacted base in solution[4]. |
| 2,6-Lutidinium- | ~ 200 ppm | Confirms successful proton scavenging and active PCET turnover. |
| Metal-Coordinated | 220 – 260 ppm | Indicates transient intermediate formation or undesired catalyst trapping. |
| Referenced to liquid ammonia (0 ppm) or nitromethane (380 ppm) depending on spectrometer calibration. |
Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a specific causality to ensure that deviations can be immediately identified and corrected.
Workflow for cross-coupling and in situ 15N NMR monitoring using 2,6-Lutidine-15N.
Protocol A: Ni/Photoredox-Catalyzed Cross-Coupling with 2,6-Lutidine- N
Objective: Execute a high-yielding C(sp2)–C(sp3) cross-coupling while preventing nickel catalyst deactivation.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the electrophile (0.5 mmol), the nucleophile/alkene (0.75 mmol), NiCl
·glyme (5 mol%), a bipyridine ligand (5 mol%), and the photocatalyst (e.g., Ir(dF(CF )ppy) (dtbbpy)PF , 1 mol%) to an oven-dried vial.-
Causality: Glovebox preparation prevents oxygen from quenching the excited state of the photocatalyst or oxidizing the sensitive Ni(0) intermediates.
-
-
Base Addition: Add 2,6-Lutidine-
N (1.0 mmol, 2.0 equiv) and anhydrous solvent (e.g., DMA or THF, 5.0 mL).-
Causality: A 2.0 equivalent excess ensures that the base acts as a continuous proton sink without acting as a competing ligand for the nickel center[3].
-
-
Degassing: Seal the vial with a PTFE septum cap. Perform three cycles of freeze-pump-thaw.
-
Validation Check: If the solution changes color prematurely before irradiation, suspect trace oxygen or moisture contamination.
-
-
Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain ambient temperature.
-
Causality: Excessive heat can lead to thermal degradation of the photocatalyst and promote undesired background reactions.
-
-
Workup: Quench the reaction with water, extract with EtOAc, and analyze the organic layer via GC-FID or LC-MS.
Protocol B: In Situ N NMR Mechanistic Monitoring
Objective: Track the protonation state and metal-coordination dynamics of 2,6-Lutidine-
-
Sample Preparation: Prepare the reaction mixture as described in Protocol A, but scale down to 0.05 mmol in 0.6 mL of deuterated solvent (e.g., THF-
or CD CN). Transfer to a J. Young NMR tube under an inert atmosphere. -
Baseline Acquisition: Acquire a baseline
N NMR spectrum (and H- N HMBC if necessary) prior to irradiation.-
Validation Check: A single sharp peak at ~300 ppm confirms the isotopic purity and free state of 2,6-Lutidine-
N.
-
-
Reaction Initiation & Monitoring: Irradiate the NMR tube directly inside the spectrometer using an in situ LED setup, or irradiate externally and acquire spectra at 15-minute intervals.
-
Data Interpretation:
-
Observe the depletion of the 300 ppm signal and the growth of the ~200 ppm signal.
-
Self-Validating Logic: If the ~200 ppm (lutidinium) signal fails to grow, the PCET mechanism is stalled. The absence of signals between 220–260 ppm confirms that the steric bulk of the ortho-methyl groups is successfully preventing catalyst poisoning[2].
-
Troubleshooting & Quality Control
-
Low Cross-Coupling Yields: If the yield drops significantly when switching from unlabeled 2,6-lutidine to 2,6-Lutidine-
N, the issue is not a kinetic isotope effect. Check the isotopic reagent for trace water or acidic impurities. Distill the 2,6-Lutidine- N over CaH prior to use. -
Broad
N NMR Signals: While N signals are inherently sharp, broadening indicates rapid chemical exchange (e.g., fast proton hopping between the lutidine and lutidinium states). Lowering the acquisition temperature (e.g., to -20 °C) will slow the exchange rate and resolve the individual species. -
SABRE Hyperpolarization Failure: If using 2,6-Lutidine-
N in Ir-catalyzed SABRE experiments to boost NMR sensitivity, ensure the para-hydrogen pressure is maintained (typically 3 bar) and the magnetic field transfer is optimized (e.g., -3.5 mG field)[4].
References
-
Direct cross-coupling of allylic C(sp3)-H bonds with aryl Source: d-nb.info URL:[3]
-
Structure-Activity Relationship (SAR) Study of Lutidine Analogs in Co-Catalytic Cross-Coupling Reactions Source: researchgate.net URL:[2]
-
Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance Source: acs.org URL:[4]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: acs.org URL:[1]
Sources
Application Note: 2,6-Lutidine-¹⁵N as a Dual-Function Reagent for Mechanistic Elucidation and Control in Polymer Chemistry
Abstract
In the pursuit of precision polymers, understanding and controlling the reaction environment is paramount. This guide details the strategic application of ¹⁵N-labeled 2,6-lutidine (2,6-dimethylpyridine-¹⁵N) in advanced polymer synthesis. 2,6-Lutidine is a sterically hindered, non-nucleophilic base widely used to scavenge acidic byproducts that can compromise catalyst activity and reaction kinetics.[1] By incorporating a ¹⁵N label, this simple additive is transformed into a powerful mechanistic probe. Using ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can directly monitor the protonation state of the lutidine in real-time, providing invaluable insights into the rate of acid generation, catalyst stability, and the overall health of the polymerization. This note provides the theoretical framework, practical applications, and a detailed experimental protocol for leveraging 2,6-Lutidine-¹⁵N in polymer chemistry research.
The Challenge of Acidity in Modern Polymerization
Many contemporary polymerization techniques, particularly controlled/living radical polymerizations (CRP) like Atom Transfer Radical Polymerization (ATRP), are sensitive to acidic impurities or byproducts.[2] Protons (H⁺) can arise from various sources:
-
Trace moisture in monomers or solvents.
-
Inhibitor removal columns that can leach acidic residues.
-
Side reactions or degradation of monomers/initiators at elevated temperatures.
These acidic species can have detrimental effects, most notably the protonation and deactivation of the catalyst complex. In copper-catalyzed ATRP, for instance, protonation of the nitrogen-based ligand can displace the copper center, effectively halting the controlled polymerization process.[3] This leads to a loss of control over molecular weight, a broadening of the molecular weight distribution, and failed reactions.
To counteract this, chemists often employ a non-nucleophilic base to act as a "proton sponge" or "acid scavenger".[1][4] The ideal scavenger must be basic enough to neutralize deleterious acids without interfering with the polymerization by acting as an initiator, inhibitor, or nucleophile.
2,6-Lutidine: The Sterically Shielded Proton Scavenger
2,6-Lutidine, a dimethyl-substituted pyridine, is an exemplary non-nucleophilic base.[5] Its utility stems directly from its structure: the two methyl groups flanking the nitrogen atom create significant steric bulk.[1] This steric hindrance effectively shields the nitrogen's lone pair of electrons, severely diminishing its ability to attack electrophilic carbon centers (i.e., its nucleophilicity). However, the lone pair remains accessible to small, electrophilic protons, allowing it to function as an effective Brønsted-Lowry base.[1]
This unique combination of moderate basicity and negligible nucleophilicity makes it an indispensable tool for neutralizing acidic byproducts that could otherwise inhibit or decompose reactants, catalysts, and products.[1]
Caption: Mechanism of catalyst protection by 2,6-Lutidine.
¹⁵N Isotopic Labeling: Turning a Scavenger into a Probe
While 2,6-lutidine effectively protects the reaction, its role has traditionally been passive and difficult to quantify in situ. Isotopic labeling transforms it into an active reporter molecule. The key advantages of using ¹⁵N are:
-
Low Natural Abundance: The natural abundance of the ¹⁵N isotope is only 0.37%.[6] This means that in an unlabeled compound, the ¹⁵N NMR signal is very weak. In a ¹⁵N-enriched molecule, the signal is exceptionally strong and specific against a quiet background, making it an unambiguous probe.
-
High Sensitivity to Chemical Environment: The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment.[7] Upon protonation, the chemical environment of the lutidine nitrogen changes dramatically, resulting in a significant and easily detectable shift in its ¹⁵N NMR signal. This allows for clear differentiation between the free base (2,6-Lutidine-¹⁵N) and its conjugate acid ([2,6-Lutidinium-¹⁵N]⁺).
By integrating the signals corresponding to the free and protonated forms, one can precisely quantify the amount of acid generated over the course of the reaction.
Application Protocol: Real-Time Monitoring of Acid Generation in ATRP
This protocol describes the use of 2,6-Lutidine-¹⁵N to monitor the formation of acidic species during the ATRP of methyl methacrylate (MMA).
Objective: To quantify the rate of proton generation during polymerization by tracking the conversion of 2,6-Lutidine-¹⁵N to its protonated form using ¹⁵N NMR spectroscopy.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
2,6-Lutidine-¹⁵N (synthesis may be required, e.g., from the corresponding pyrylium salt and ¹⁵NH₄Cl[8])
-
Anisole (solvent)
-
Deuterated chloroform (CDCl₃) for NMR locking
-
Nitromethane (¹⁵N NMR external standard)
Experimental Workflow Diagram
Caption: Experimental workflow for monitoring polymerization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
Prepare a stock solution in anisole containing MMA, EBiB, PMDETA, and 2,6-Lutidine-¹⁵N in the desired molar ratios (e.g., [MMA]:[EBiB]:[Cu(I)Br]:[PMDETA]:[2,6-Lutidine-¹⁵N] = 100:1:1:1:1).
-
-
Reaction Setup:
-
Add Cu(I)Br (solid) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times.
-
Using a nitrogen-purged syringe, transfer the stock solution to the Schlenk flask.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture. After the final thaw, backfill the flask with nitrogen.
-
-
Polymerization and Sampling:
-
Take an initial (t=0) sample via a degassed syringe.
-
Immerse the flask in a preheated oil bath (e.g., 70 °C) to initiate the polymerization.
-
Withdraw aliquots (approx. 0.5 mL) at predetermined time intervals (e.g., 30, 60, 120, 240 minutes).
-
For each sample, immediately expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst. Dilute the sample with CDCl₃.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum to determine monomer conversion by comparing the integration of monomer vinyl peaks to a solvent or polymer peak.
-
Acquire a ¹⁵N NMR spectrum for each time point. Use an external reference like nitromethane (δ ≈ 0 ppm).[6] The free 2,6-Lutidine-¹⁵N will have a characteristic chemical shift, while the protonated [2,6-Lutidinium-¹⁵N]⁺ will appear at a different, typically downfield, chemical shift.[9]
-
Data Analysis and Interpretation
The percentage of protonated lutidine can be calculated from the ¹⁵N NMR spectrum using the following formula:
% Protonation = [ I_Lutidinium / (I_Lutidinium + I_Lutidine) ] * 100
Where I is the integral of the respective NMR signal.
Table 1: Hypothetical Data from ATRP of MMA
| Time (min) | Monomer Conversion (%) | % Protonation of 2,6-Lutidine-¹⁵N | Observations |
| 0 | 0 | < 1 | Baseline reading, indicates minimal initial acidity. |
| 30 | 25 | 3.5 | Slight increase in acidity, polymerization is controlled. |
| 60 | 48 | 6.8 | Linear increase in acidity with conversion. |
| 120 | 75 | 12.1 | Continued acid generation. Polymerization rate may slow. |
| 240 | 85 | 18.5 | Significant protonation. Potential for catalyst deactivation. |
A plot of % protonation versus time or conversion provides a direct kinetic profile of the undesired acid-generating side reactions. This data can be used to:
-
Correlate drops in polymerization rate with increases in acidity.
-
Assess the purity of monomers and solvents.
-
Optimize the amount of scavenger needed for a particular system.
-
Gain fundamental insights into catalyst deactivation pathways.
Concluding Remarks
The use of 2,6-Lutidine-¹⁵N represents a sophisticated yet practical approach to diagnosing and controlling sensitive polymerization reactions. By providing a direct, quantitative measure of proton activity, this dual-function molecule allows researchers to move beyond simple trial-and-error and into the realm of rationally designed, mechanistically informed polymer synthesis. The protocols and concepts outlined here serve as a foundational guide for scientists and developers aiming to achieve the highest level of precision and reliability in their work. Isotopic labeling, in this context, is not merely a method of observation but a tool for profound control.[][11]
References
-
Kelemen, P., Lugtenburg, J., & Klumperman, B. (2003). ¹⁵N NMR spectroscopy of labeled alkoxyamines. ¹⁵N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. The Journal of Organic Chemistry, 68(19), 7322–7328. [Link]
-
Wang, Y., et al. (2021). Application of metal stable isotopes labeling and elemental mass spectrometry for biomacromolecule profiling. Journal of Analysis and Testing. [Link]
-
Lumen Learning. Use of Isotopes – Introductory Chemistry. [Link]
- U.S. Patent No. 7,588,887. (2009). Stable isotope metabolic labeling for analysis of biopolymers.
-
Kricheldorf, H. R. (1983). ¹⁵N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. Journal of Macromolecular Science: Part A - Chemistry. [Link]
-
Naito, M., et al. (2023). ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials: Evidence for the Conformational Change of an Emissive Dimethylacridane Derivative. ACS Omega. [Link]
-
Lyčka, A. (2002). ¹⁵N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry. [Link]
-
Naito, M., et al. (2023). ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials. ACS Omega. [Link]
-
Fărcaşiu, D., & Lezcano, M. (2013). Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 637-638. [Link]
- Qiu, J., Charleux, B., & Matyjaszewski, K. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science.
-
Zhang, L., et al. (2014). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4-vinylpyridine) Block Copolymers. Macromolecular Rapid Communications. [Link]
-
Common Organic Chemistry. 2,6-Lutidine. [Link]
- Canadian Patent No. CA2623230A1. (2007). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pelab.sjtu.edu.cn [pelab.sjtu.edu.cn]
- 4. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 5. 2,6-Lutidine [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Isotope labeling studies with 2,6-Lutidine-15N for mass spectrometry
Advanced Protocol: 2,6-Lutidine- N Isotope Labeling in Mass Spectrometry
Executive Summary & Technical Rationale
2,6-Lutidine (2,6-dimethylpyridine) is a sterically hindered base widely employed in organic synthesis (e.g., silyl ether formation, C-H activation) and a relevant analyte in food chemistry and tobacco research.[1] While deuterated isotopologues (e.g., 2,6-Lutidine-
Why Choose N over Deuterium ( )?
-
Elimination of Isotope Effects: Deuterium labeling can induce Kinetic Isotope Effects (KIE), altering reaction rates or metabolic profiles (e.g., if C-H bond cleavage at the methyl group is rate-limiting).[2] The
N label, located in the aromatic core, exerts negligible secondary isotope effects, ensuring the tracer behaves identically to the natural substrate. -
Label Stability: The methyl protons of 2,6-lutidine are benzylic-like and can undergo H/D exchange in protic solvents or under basic conditions.[2] The
N atom is chemically inert unless the pyridine ring itself is cleaved, making it the gold standard for tracking the fate of the heterocyclic core. -
Spectral Clarity:
N labeling provides a clean +1 Da mass shift (or greater if combined with C), simplifying the deconvolution of complex spectra in high-resolution MS (HRMS) and NMR.[2]
Application I: Mechanistic Elucidation in Catalysis
Objective: Determine the role of 2,6-lutidine in a catalytic cycle (e.g., Palladium-catalyzed C-H activation). Is it merely a proton scavenger, or does it act as a transient ligand?
Experimental Logic
By using 2,6-Lutidine-
Workflow Visualization
Figure 1: Decision tree for mechanistic analysis using 2,6-Lutidine-
Application II: Quantitative Bioanalysis (DMPK)
Objective: Quantify 2,6-lutidine levels in plasma or urine using Isotope Dilution Mass Spectrometry (IDMS).
Protocol: LC-MS/MS Method Development
This protocol utilizes 2,6-Lutidine-
A. Reagents & Standards Preparation[3]
-
Internal Standard (IS): 2,6-Lutidine-
N (Enrichment >98 atom %). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[2]
Stock Solution Setup:
-
IS Stock: Dissolve 2,6-Lutidine-
N in MeOH to 1 mg/mL. Store at -20°C. -
Working IS: Dilute Stock to 100 ng/mL in 50:50 Water:MeOH.
-
Calibration Curve: Prepare serial dilutions of natural 2,6-Lutidine (1 ng/mL to 1000 ng/mL) containing constant Working IS.
B. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/biofluid into a 1.5 mL centrifuge tube.
-
Add 150 µL of chilled ACN containing the Working IS (2,6-Lutidine-
N). -
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
C. LC-MS/MS Parameters
Due to the basicity of 2,6-Lutidine (pKa ~6.7), a high pH mobile phase can improve retention on C18, but low pH is preferred for positive mode ESI sensitivity.
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Alternative: HILIC columns are superior for retaining small polar bases if C18 retention is insufficient.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B Flow (mL/min) 0.0 5 0.4 0.5 5 0.4 3.0 95 0.4 4.0 95 0.4 4.1 5 0.4 | 6.0 | 5 | 0.4 |
-
MS Detection (ESI Positive Mode):
-
Source Temp: 400°C (Lutidine is volatile; avoid excessive heat which might cause in-source loss).
-
MRM Transitions:
-
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 2,6-Lutidine | 108.1 | 66.1 | 25 | Quantifier |
| 2,6-Lutidine | 108.1 | 93.1 | 20 | Qualifier |
| 2,6-Lutidine- | 109.1 | 67.1 | 25 | Internal Standard |
Note: The product ion 66.1 corresponds to loss of propene/cyclization fragments. The
Data Analysis & Isotopic Enrichment Calculation[7][8][9]
For studies measuring metabolic flux or fractional synthesis rates (rather than simple quantification), you must calculate the Atom Percent Excess (APE) .
Calculation Steps
Troubleshooting & Expert Insights
Volatility Management
-
Issue: Inconsistent IS response or poor linearity.
-
Cause: 2,6-Lutidine is a volatile liquid (bp 144°C) with high vapor pressure.[2] Evaporation during sample prep is the #1 error source.
-
Solution:
-
Never use Nitrogen blow-down (dry down) steps.
-
Use capped autosampler vials with slit septa to prevent vacuum formation while minimizing evaporation.
-
Keep autosampler temperature at 4°C.
-
Cross-Talk & Interference
-
Issue: Signal in the
N channel from natural samples. -
Cause: The natural
C isotope of lutidine (approx 7 carbons 1.1% = ~7.7%) contributes to the M+1 signal ( 109.1). -
Solution:
-
Ensure the concentration of the IS added is at least 10x higher than the background "M+1" noise of the highest analyte standard, OR
-
Use a higher mass resolution instrument (Orbitrap/TOF) to resolve
C ( Da shift) from N ( Da shift). A resolving power of >30,000 is typically required.
-
Workflow Diagram: Quantitative Analysis
Figure 2: Optimized workflow for quantitative analysis of 2,6-Lutidine, emphasizing the avoidance of evaporation steps.
References
-
Chemical Properties & Synthesis
-
Isotope Labeling Principles
-
MS Method Validation Guidelines
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
-
Nitrogen Heterocycle Exchange Mechanisms
Sources
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Showing Compound 2,6-Diemthyl-pyridine (FDB004392) - FooDB [foodb.ca]
- 5. Cas 108-48-5,2,6-Lutidine | lookchem [lookchem.com]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Value Isotope Labeling
2,6-Lutidine-15N Synthesis Optimization Guide
Welcome to the technical support repository for nitrogen-15 labeled heterocycles. This guide addresses the specific challenges of synthesizing 2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) . Unlike standard synthesis, isotopic labeling requires a paradigm shift: Atom Economy of the Nitrogen Source .
In standard organic synthesis, ammonia is cheap and used in excess. In
📊 Decision Matrix: Selecting Your Route
Before starting, determine the best pathway based on your available precursors.
Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability.
🔬 Module 1: The Modified Hantzsch Protocol
Best for: De novo synthesis from basic building blocks. The Challenge: Standard Hantzsch uses excess ammonia. We must use excess carbon reagents.
Troubleshooting & Optimization
Q: My yield of the 1,4-dihydropyridine (DHP) intermediate is low (<40%). What is wrong?
A: You likely followed a standard protocol where ammonia is in excess. For
-
The Fix: Use 2.2 equivalents of ethyl acetoacetate and 1.1 equivalents of formaldehyde (37% aq) relative to 1.0 equivalent of
NH OAc. -
Why: This forces the expensive
N to be the limiting reagent, pushing its conversion to near 100%. -
pH Control: If using
NH Cl, you must add exactly 1 equivalent of base (NaOH or Et N) to liberate the nucleophilic NH . The reaction fails in acidic media because the nitrogen is protonated (non-nucleophilic).
Q: The aromatization step (oxidation) turned my product into a black tar. How do I prevent decomposition?
A: Nitric acid (HNO
-
The Fix: Switch to Solid State Oxidation or Mild Chemical Oxidants .
-
Option 1 (Cleanest): Use CAN (Cerium Ammonium Nitrate) or NaNO
in Acetic Acid . These provide controlled oxidation of the DHP to the pyridine. -
Option 2 (Green): Reflux in Acetic Acid with Iodine (I
) .
-
-
Protocol Note: Do not overheat. The 2,6-lutidine structure is electron-rich and prone to oxidative polymerization.
Q: I lost 50% of my yield during the decarboxylation step. Where did it go? A: Decarboxylation of the ester moieties usually requires high heat (soda lime fusion) or strong acid reflux. 2,6-Lutidine is volatile (bp 144°C) and can sublime or evaporate during this violent step.
-
The Fix: Perform Hydrolysis first , then Decarboxylation .[1]
-
Saponify the ester with KOH/EtOH. Isolate the dicarboxylate salt.
-
Mix the dry salt with CaO (Soda Lime).
-
Heat in a closed distillation apparatus. The 2,6-lutidine-15N will distill over as it forms. Collect it directly into an acid trap (HCl in ether) to fix it immediately.
-
🔬 Module 2: The Diketone Cyclization (Preferred Route)
Best for: Maximum
Troubleshooting & Optimization
Q: Why is this route preferred over Hantzsch for isotopes?
A: It is a direct "1 + 1" condensation. 2,6-Heptanedione +
Q: The reaction seems stalled. I see starting material by TLC. A: The cyclization requires specific pH buffering.
-
The Fix: Perform the reaction in Glacial Acetic Acid .
-
Mechanism: The acid catalyzes the formation of the imine and the subsequent dehydration.
-
Stoichiometry: Use 1.0 equiv
NH Cl + 1.0 equiv NaOAc (to buffer and release NH in situ) + 1.1 equiv 2,6-Heptanedione.
⚗️ Module 3: Purification & Isolation (The "Yield Killer")
Critical Warning: 2,6-Lutidine has a pKa of ~6.7 and forms an azeotrope with water. Evaporating aqueous extracts will result in total product loss.
The "Trap and Release" Protocol
Do not use rotary evaporation on the free base until the very final step. Use this workflow:
Figure 2: The "Trap and Release" isolation strategy to prevent volatility loss.
Q: How do I remove the final traces of water without losing product? A: Do not use vacuum drying on the free liquid.
-
Dry the organic extract over KOH pellets (not silica or MgSO4, which can adsorb the amine).
-
Distill carefully.
-
Pro Tip: For long-term storage and 100% recovery, convert it to the Hydrochloride Salt or Picrate Salt .
-
HCl Salt: Bubbling dry HCl gas into the ether extract precipitates 2,6-Lutidine-15N
HCl. This solid is non-volatile and stable.
-
📊 Quantitative Data Summary
| Parameter | Standard Synthesis | |
| Limiting Reagent | Carbon Skeleton (Aldehyde/Ester) | Nitrogen Source ( |
| Ammonia Equiv. | 3.0 - 5.0 eq | 1.0 eq |
| Oxidant | HNO | NaNO |
| Isolation | Distillation | Acid/Base Extraction |
| Typical Yield | 40-50% (based on Carbon) | >80% (based on |
📚 References
-
Hantzsch Pyridine Synthesis Mechanism & Isotope Labeling
-
Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1986).[2] The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.
-
-
Oxidative Aromatization Optimization
-
Memarian, H. R., Abdoli-Senejani, M., & Tangestaninejad, S. (2005). Catalytic aromatization of Hantzsch 1,4-dihydropyridines... Heterocycles, 65(9).[3]
-
-
Physical Properties & Purification of 2,6-Lutidine
-
Lide, D. R. (Ed.).[4] CRC Handbook of Chemistry and Physics. (Section: Physical Constants of Organic Compounds).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7937, 2,6-Lutidine.
-
-
Zincke Imine Method (Alternative High-Yield Labeling)
Disclaimer: This guide is for research purposes only. Handling of stable isotopes and chemical synthesis should be performed by qualified personnel in a fume hood.
Sources
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting 2,6-Lutidine-15N Solubility Issues
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility anomalies with 2,6-Lutidine-15N (15N-labeled 2,6-dimethylpyridine).
The Scientific Reality Check
Before troubleshooting, we must establish a critical baseline: Pure 2,6-Lutidine-15N in its free-base form is a liquid at room temperature and is completely miscible with almost all common organic solvents (e.g., dichloromethane, tetrahydrofuran, diethyl ether, and hexanes)[1]. The
Therefore, if your 2,6-Lutidine-15N appears "poorly soluble" or is precipitating in an organic solvent, you are not dealing with the pure free base. You are likely experiencing unintentional salt formation (lutidinium) , moisture-induced phase separation , or cryogenic precipitation .
Diagnostic Workflow
Use the following diagnostic pathway to identify the root cause of your solubility issue.
Diagnostic pathway for identifying and resolving 2,6-Lutidine-15N solubility failures.
Frequently Asked Questions (FAQs)
Q1: My 2,6-Lutidine-15N won't dissolve in hexane or diethyl ether, but the literature says it should be miscible. Why is it precipitating?
A1: The "Salt Trap" (Lutidinium Formation). 2,6-Lutidine is a sterically hindered, non-nucleophilic base with a conjugate acid pKa of ~6.7[1]. If your reaction mixture contains trace acids (e.g., HCl, triflic acid, or acidic degradation products), the nitrogen atom rapidly protonates to form a 2,6-lutidinium-15N salt [3]. Because these salts possess high lattice energies and are highly polar, they are entirely insoluble in non-polar organic solvents like hexanes, heptane, or diethyl ether[4].
Q2: I am working under strictly anhydrous conditions for a catalytic reduction, and my 2,6-lutidinium-15N salt is precipitating. Is this an experimental failure?
A2: Not necessarily; it may be a mechanistic requirement.
In advanced organometallic workflows—such as Schrock's Mo-catalyzed reduction of dinitrogen to ammonia—the poor solubility of specific lutidinium salts (e.g.,[2,6-lutidinium][BArF]) in non-polar solvents like heptane is actively exploited[5]. The insolubility intentionally throttles the availability of protons in the solution, minimizing the unwanted direct reduction of protons to H
Q3: The solvent is neutral (no acids present), but my 2,6-Lutidine-15N appears cloudy in dichloromethane (DCM). What is happening?
A3: Hygroscopicity and Hydrate Phase Separation. 2,6-Lutidine is highly hygroscopic and can absorb significant atmospheric moisture[7]. While pure 2,6-lutidine is miscible with DCM, water is not. If your labeled reagent has absorbed water, it forms a hydrate that phase-separates as micro-droplets in non-polar or weakly polar solvents, appearing as a cloudy suspension or turbidity. You must rigorously dry the reagent (See Protocol 2).
Quantitative Data: Solubility Profiles
Understanding the causality behind solubility requires distinguishing between the free base and its protonated counterparts.
| State | Compound | Solvent Polarity | Solubility Profile | Causality / Mechanism |
| Free Base | 2,6-Lutidine- | Non-Polar (Hexane, Toluene) | Miscible | Neutral, non-polar organic liquid; favorable dispersion forces. |
| Free Base | 2,6-Lutidine- | Polar Aprotic (DCM, THF) | Miscible | Favorable dipole-dipole interactions. |
| Salt | 2,6-Lutidinium- | Non-Polar (Hexane, Ether) | Insoluble | High lattice energy; lack of solvent dielectric shielding[8]. |
| Salt | 2,6-Lutidinium- | Polar Aprotic (DCM) | Soluble | Lower lattice energy due to a bulky, charge-delocalized anion. |
| Salt | 2,6-Lutidinium- | Polar Protic (Isopropanol) | Slightly Soluble | Strong intermolecular N |
Experimental Protocols
To ensure scientific integrity, every protocol provided below is designed as a self-validating system . Do not proceed to subsequent experimental steps until the validation criteria are met.
Protocol 1: Free-Basing and Recovery of 2,6-Lutidine-15N from Insoluble Salts
If your
-
Dilution: Suspend the insoluble 2,6-lutidinium-
N salt in a water-immiscible organic solvent with good solvating power for the free base (e.g., Dichloromethane, 10 mL per gram of salt). -
Deprotonation: Slowly add saturated aqueous NaHCO
or 1M NaOH dropwise while stirring vigorously.-
Causality: The pKa of the 2,6-lutidinium ion is 6.7. Raising the aqueous pH above 9 ensures >99% deprotonation, forcing the molecule back into its neutral, organic-soluble free-base state.
-
-
Extraction: Transfer to a separatory funnel. Collect the organic (bottom) layer. Extract the remaining aqueous layer twice more with fresh DCM to maximize the recovery of the
N isotope. -
Drying: Dry the combined organic layers over anhydrous Na
SO for 15 minutes. Filter the drying agent. -
Concentration: Carefully concentrate the solution under reduced pressure (Note: 2,6-Lutidine is semi-volatile; do not exceed 30 °C on the rotary evaporator).
-
Self-Validation Check:
-
Physical: The resulting liquid must be completely transparent and oily.
-
Analytical: Run a quick
N or H NMR. The pyridine ring protons should shift upfield compared to the lutidinium salt, confirming the successful removal of the proton.
-
Protocol 2: Anhydrous Drying and Purification of 2,6-Lutidine-15N
To resolve moisture-induced turbidity and phase separation[10].
-
Pre-drying: Add Potassium Hydroxide (KOH) pellets to the recovered 2,6-Lutidine-
N and let it sit overnight to remove bulk water. Decant the liquid into a dry Schlenk flask. -
Rigorous Drying: Add Calcium Hydride (CaH
) or Barium Oxide (BaO) at approximately 5% w/v. Stir under an inert argon atmosphere for 12 hours at room temperature.-
Causality: CaH
irreversibly reacts with trace water to form insoluble Ca(OH) and H gas, completely destroying the hydration spheres that cause solvent turbidity.
-
-
Distillation: Distill the mixture under a static vacuum or inert gas. Collect the fraction boiling at 144.0 °C (at 760 mmHg) or 79 °C (at 87 mmHg)[1].
-
Self-Validation Check:
-
Analytical: Perform a Karl Fischer titration on the distillate. The water content must be <10 ppm before deploying the reagent in moisture-sensitive organometallic synthesis.
-
References
-
[10] Researcher.Life / Encyclopedia of Reagents for Organic Synthesis. 2,6-Lutidine Physical Data and Purification. Retrieved from: [Link]
-
[7] LookChem. Cas 108-48-5, 2,6-Lutidine Chemical Properties. Retrieved from:[Link]
-
[5] &[6] Schrock, R. R. "Catalytic Reduction of Dinitrogen to Ammonia at a Single Molybdenum Center." Accounts of Chemical Research 2005, 38, 12, 955-962. ACS Publications. Retrieved from:[Link]
-
[9] Corlett, E. K., et al. "An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate." CrystEngComm 2019, 21, 3502-3516. RSC Publishing. Retrieved from:[Link]
-
[8] PubChem. 2,6-Lutidine hydrochloride | CID 519116. National Center for Biotechnology Information. Retrieved from:[Link]
Sources
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- 9. An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Minimizing side reactions with 2,6-Lutidine-15N as a base
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions and Optimizing Performance.
Welcome to the technical support resource for 2,6-Lutidine-¹⁵N. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use as a sterically hindered, non-nucleophilic base. As Senior Application Scientists, we have compiled this information to explain not just the protocols, but the chemical principles behind them, ensuring your experiments are both successful and reproducible.
Introduction: The Unique Advantage of 2,6-Lutidine-¹⁵N
2,6-Lutidine (2,6-dimethylpyridine) is a valuable tool in organic synthesis, prized for a unique combination of moderate basicity and significant steric hindrance.[1] The two methyl groups flanking the nitrogen atom effectively shield its lone pair of electrons, drastically reducing its nucleophilicity while preserving its ability to act as a proton scavenger.[2][3] This makes it an ideal choice for reactions that generate strong acids in the presence of sensitive electrophilic centers, such as silyl ether formation or glycosylations.[2][4]
The incorporation of a ¹⁵N isotope provides an additional layer of utility. While chemically identical to its unlabeled counterpart, the ¹⁵N nucleus allows for:
-
Mechanistic Studies: Tracking the fate of the base throughout a reaction sequence using ¹⁵N NMR spectroscopy.
-
Quantitative Analysis: Using mass spectrometry to accurately quantify the base or its corresponding salt, which is particularly useful in kinetic studies or reaction monitoring.[5][6]
This guide addresses the most common questions and troubleshooting scenarios to help you harness the full potential of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,6-lutidine?
2,6-Lutidine is a colorless to yellow oily liquid with a characteristic peppermint-like odor.[7][8] Its utility in synthesis is defined by the following properties:
| Property | Value | Significance |
| pKa (conjugate acid) | ~6.7[2][4][9] | Moderately basic, strong enough to neutralize strong acid byproducts (like triflic acid) without deprotonating weaker acidic protons (e.g., most alcohols). |
| Steric Hindrance | High | The two ortho-methyl groups physically block the nitrogen from attacking electrophilic carbons, making it a "non-nucleophilic" base.[1][2] |
| Solubility | Soluble in most organic solvents and has significant water solubility.[4][7] The protonated form (lutidinium salt) is highly water-soluble.[10][11] | This dual solubility profile is key for its use in reactions and subsequent removal during aqueous workups. |
Q2: What does "non-nucleophilic" mean in this context?
In many reactions, a base is needed to accept a proton. However, bases like pyridine or triethylamine can also act as nucleophiles, attacking electrophilic reagents or intermediates and leading to unwanted byproducts. The methyl groups in 2,6-lutidine create a "steric shield" around the basic nitrogen.[2] This shield allows a small proton (H⁺) to access the nitrogen's lone pair but prevents the bulky base from attacking larger electrophilic atoms like carbon or silicon. This selectivity is crucial for achieving clean reactions and high yields.[1]
Q3: When should I use 2,6-Lutidine-¹⁵N over other bases like pyridine or triethylamine?
Use 2,6-Lutidine-¹⁵N when you are performing a reaction that:
-
Generates a strong acid byproduct: It is an excellent acid scavenger, particularly in reactions involving highly reactive silylating agents like TBSOTf (tert-butyldimethylsilyl triflate).[2][12]
-
Contains sensitive electrophiles: Its low nucleophilicity prevents side reactions that might occur with more nucleophilic bases.
-
Requires careful pH control: Its moderate basicity prevents the reaction mixture from becoming too basic, which can cause degradation of sensitive functional groups.[2]
-
Could benefit from isotopic tracking: The ¹⁵N label is essential if you plan to use NMR or mass spectrometry to monitor the base's role or concentration during the reaction.[13]
Q4: The purity of my 2,6-lutidine is listed as 99.0%. Is this sufficient, and what are the common impurities?
While 99.0% purity is often adequate, highly sensitive reactions may require further purification. The most common impurities are water and other pyridine isomers (like 3- and 4-picoline) which have similar boiling points.[10][14] These impurities can be problematic:
-
Water: Will readily consume reactive reagents like silyl triflates or acid chlorides.
-
Picoline Isomers: Are significantly more nucleophilic than 2,6-lutidine and can cause the very side reactions you are trying to avoid.[15]
For demanding applications, purification by distillation from a suitable drying agent is recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is sluggish or does not go to completion.
Possible Cause A: Reagent Quality & Stoichiometry The most common cause of incomplete conversion is the deactivation of a sensitive reagent by trace impurities or incorrect stoichiometry of the base.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. 2,6-Lutidine itself should be dried before use, for example, by distillation from calcium hydride (CaH₂).[10]
-
Verify Stoichiometry: Use a slight excess of 2,6-lutidine (e.g., 1.2-1.5 equivalents relative to the acid generated) to ensure all acidic byproduct is neutralized.[10] Reactions like silylations with silyl triflates are often rapid, and stalling can indicate that the generated triflic acid is inhibiting the reaction.[2]
-
Check Purity: If problems persist, consider purifying the 2,6-lutidine to remove nucleophilic picoline impurities.[14][16]
-
Possible Cause B: Insufficient Reaction Temperature While many silylations proceed well at low temperatures (-78 °C to 0 °C), some hindered substrates may require higher temperatures to react at a reasonable rate.[4]
-
Solution:
-
Monitor at Low Temperature: Follow the reaction by TLC or LCMS at the initial low temperature.
-
Gradual Warming: If no conversion is observed, allow the reaction to slowly warm to room temperature.
-
Gentle Heating: For very stubborn substrates, gentle heating (e.g., to 40 °C) can be effective, but this should be done cautiously as it can also increase the rate of side reactions.[10][17]
-
Caption: Troubleshooting workflow for incomplete reactions.
Problem 2: I am observing an unexpected byproduct.
Possible Cause: Nucleophilic Attack by 2,6-Lutidine Although sterically hindered, 2,6-lutidine can act as a nucleophile under certain conditions, especially with highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides) or at elevated temperatures.[10] The product would be a quaternary lutidinium salt.
-
Solution:
-
Maintain Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78 °C or 0 °C).
-
Control Reagent Addition: Add the most reactive electrophile slowly to the solution containing the substrate and 2,6-lutidine. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction over nucleophilic attack by the base.
-
Consider a More Hindered Base: In extreme cases, a more sterically hindered base like 2,6-di-tert-butylpyridine may be necessary, although its basicity is lower.
-
Problem 3: I am struggling to remove the 2,6-lutidinium salt during workup.
The protonated form of 2,6-lutidine, the lutidinium salt, is highly soluble in water and can be difficult to remove from polar products. It can also cause emulsions during extraction.[11]
-
Solution: Acidic Aqueous Wash The most robust method is to wash the organic layer with a dilute acidic solution. This ensures any residual free 2,6-lutidine is converted to its highly water-soluble hydrochloride or sulfate salt, which is then efficiently extracted into the aqueous phase.[10][11]
See Protocol 2 for a detailed step-by-step procedure.
Key Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2,6-Lutidine-¹⁵N as the base.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the primary alcohol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add 2,6-Lutidine-¹⁵N (1.5 mmol, 1.5 eq) via syringe.
-
Silylating Agent Addition: Add TBSOTf (1.2 mmol, 1.2 eq) dropwise to the stirred solution. A white precipitate of 2,6-lutidinium triflate will form.
-
Reaction Monitoring: Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is slow, allow it to warm to 0 °C.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Remove the flask from the cooling bath, allow it to warm to room temperature, and proceed with the workup as described in Protocol 2.
Caption: Role of 2,6-Lutidine-¹⁵N as an acid scavenger.
Protocol 2: Standard Workup for Removal of Lutidinium Salts
This procedure is designed to remove 2,6-lutidine and its corresponding salt from a reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent was CH₂Cl₂, you may add an equal volume of ethyl acetate to aid separation.
-
First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the funnel. Stopper the funnel, shake gently (inverting several times), and vent frequently.[11]
-
Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer, which contains the 2,6-lutidinium hydrochloride salt.
-
Repeat Wash: Repeat the acidic wash (steps 2-3) one or two more times. Check the pH of the final aqueous wash with pH paper to ensure it is acidic (pH < 2).[11]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.[18]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
References
-
PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,6-Lutidine as a Non-Nucleophilic Base. Retrieved from [Link]
-
Reyes, L. F., Shrestha, D., Baker, P. R., Chalkley, R. J., & Xu, S. L. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 13, 832585. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia. Retrieved from [Link]
-
Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]
- Cathcart, J. A., & Reynolds, D. D. (1951). Purification of 2,6-Lutidine. Journal of the American Chemical Society, 73(7), 3504-3504.
-
Zhang, Y., et al. (2022). Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes. ACS Applied Materials & Interfaces, 14(36), 41285–41292. Retrieved from [Link]
- Google Patents. (n.d.). JPH04312574A - Method for separating and purifying 2,6-lutidine.
-
Frontiers in Plant Science. (2021). Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. Retrieved from [Link]
-
Tanaka, H., et al. (2014). Development of chemical and chemo-enzymatic glycosylations. Proceedings of the Japan Academy, Series B, 90(6), 231–255. Retrieved from [Link]
-
Shakambari. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Retrieved from [Link]
-
Frontiers Media S.A. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Retrieved from [Link]
-
Loba Chemie. (2013). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic view of combining Parallel Reaction Monitoring to 15 N.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloadditions as a Sweet Route to 'Double C-Glycosylation'. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Karmel, C. (2019). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reversible C–H bond silylation with a neutral silicon Lewis acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(6), 1076-1081.
-
Leiden University. (2025). Reactivity and selectivity in glycosylation reactions. Scholarly Publications. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General Silylation Procedures - Gelest [technical.gelest.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 15N SABRE Hyperpolarization of 2,6-Lutidine
System Overview & The "Steric Challenge"
Welcome to the advanced support module for Signal Amplification by Reversible Exchange (SABRE) targeting 2,6-Lutidine-15N .
Unlike standard pyridine substrates, 2,6-lutidine presents a specific "Ortho-Blocking" challenge . The methyl groups at the 2 and 6 positions create significant steric hindrance, destabilizing the planar alignment required for the substrate to bind to the standard iridium-IMes catalyst. Consequently, the exchange rate (
This guide moves beyond basic operation into kinetic tuning and field optimization.
Diagnostic Workflow: The SABRE Cycle
The following diagram illustrates the catalytic cycle and the critical failure points (Nodes A, B, C) where signal enhancement is typically lost for sterically hindered substrates.
Figure 1: The SABRE catalytic cycle. For 2,6-lutidine, the "Substrate Binding" step is the primary bottleneck due to steric repulsion, often requiring low temperatures to stabilize the 'Complex' node.
Troubleshooting Guides
Issue 1: "I see no 15N enhancement, but the catalyst color changed."
Diagnosis: The color change (orange to clear/pale yellow) indicates the pre-catalyst has reacted with hydrogen (loss of COD), but it does not guarantee the formation of the active polarization transfer complex with 2,6-lutidine. The steric bulk is likely preventing the substrate from displacing the solvent or co-ligands at the equatorial plane.
Technical Deep Dive:
For efficient SABRE, the residence time of the substrate on the catalyst must match the inverse of the
Corrective Protocol:
-
Temperature Suppression (The "Cold-SABRE" Method):
-
Action: Cool the sample to 273 K (0°C) or even 263 K using an ice bath or variable temperature (VT) probe unit.
-
Reasoning: Lowering T reduces the exchange rate (
), bringing it into the optimal regime for polarization transfer. -
Reference: Rayner et al. demonstrated that cooling is essential for sterically hindered substrates like lutidine to extend catalyst lifetime.
-
-
Co-Ligand Stabilization:
-
Action: Add a non-interfering co-ligand like DMSO or DPSO (Diphenyl sulfoxide) in a 1:1 ratio relative to the catalyst.
-
Reasoning: Sulfoxides can stabilize the iridium center when the bulky lutidine dissociates, preventing catalyst decomposition (formation of inactive clusters) while maintaining an active exchange pathway.
-
-
Self-Validation Step (1H NMR Check):
-
Before looking for 15N, acquire a single-scan 1H spectrum.
-
Look for: Hydride signals in the high-field region (
to ppm). -
Pass Criteria: If you see sharp hydride peaks, the complex is active. If you see broad "humps" or no hydrides, the catalyst has decomposed or is exchanging too fast.
-
Issue 2: "The signal appears but decays in under 10 seconds."
Diagnosis:
This is a relaxation (
Technical Deep Dive: The active Ir-catalyst is diamagnetic, but degradation products can be paramagnetic. Furthermore, dipole-dipole interactions with solvent protons accelerate relaxation.
Corrective Protocol:
| Parameter | Optimization Strategy |
| Solvent Choice | Switch to Methanol-d4 (CD3OD) or Dichloromethane-d2 (CD2Cl2) . Deuterated solvents remove proton dipole sinks, extending |
| O2 Removal | Perform 3x Freeze-Pump-Thaw cycles. Dissolved paramagnetic oxygen is a primary killer of 15N polarization. |
| Field Shuttling | If manually transferring the sample, ensure it is moved through a magnetic field > 10 mT (e.g., using a magnetic wand) to prevent crossing "zero-field" relaxation zones where |
Issue 3: "I have strong 1H enhancement, but zero 15N signal."
Diagnosis: This is a Field Mismatch . You are likely performing the polarization transfer at the Earth's field or milli-Tesla fields (standard SABRE), which works for 1H but is ineffective for 15N.
Technical Deep Dive: 15N SABRE requires SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei).[1][2][3][4] The Level Anti-Crossing (LAC) condition for 15N occurs when the hydride-hydride coupling energy matches the difference in Zeeman energy between the hydrides and the 15N nucleus. This happens in the micro-Tesla (µT) range.[1]
Corrective Protocol:
-
Magnetic Shielding:
-
Action: The sample must be polarized inside a mu-metal magnetic shield (e.g., a layered magnetic shield cylinder).
-
-
Field Tuning:
-
Action: Apply a bias field of 0.2 µT to 0.5 µT inside the shield.
-
Logic: This specific window matches the resonance condition for the
scalar coupling network. -
Note: Standard "fringe field" polarization (6 mT) will yield <1% of the potential 15N signal.
-
Optimization Data Summary
Use these baseline parameters for 2,6-Lutidine-15N experiments to ensure reproducibility.
| Variable | Optimal Range | Critical Notes |
| Temperature | 263 K - 273 K | Critical for slowing exchange rates. |
| Catalyst | [Ir(IMes)(COD)Cl] | Standard, but requires activation. |
| Substrate Conc. | 20 - 50 mM | Excess substrate drives equilibrium to bound state. |
| Catalyst Conc. | 2 - 5 mM | Maintain ~1:10 to 1:20 ratio (Cat:Sub). |
| p-H2 Pressure | 3 - 5 bar | Higher pressure increases hydride reservoir. |
| Polarization Field | 0.3 - 0.5 µT | Requires mu-metal shield (SABRE-SHEATH). |
Frequently Asked Questions (FAQ)
Q: Can I use standard Pyridine protocols for 2,6-Lutidine? A: No. Standard pyridine protocols operate at Room Temperature (298 K). If you run 2,6-lutidine at 298 K, the steric repulsion will cause the substrate to dissociate faster than the polarization transfer time, resulting in near-zero enhancement. You must cool the sample.
Q: Why do I need to bubble gas during the measurement? A: For "continuous" flow modes, yes. However, for "shake-and-drop" (batch) experiments, you bubble inside the shield for 30-60 seconds to build up the hydride population, stop flow, allow the solution to settle (1-2s), and then rapidly transfer to the spectrometer. Bubbling during acquisition in the high-field magnet will ruin field homogeneity (shimming).
Q: Is 15N labeling strictly necessary? A: For optimization, yes . While SABRE can enhance natural abundance 15N (0.37%), the signal is often too weak to troubleshoot effectively. Use fully labeled 2,6-Lutidine-15N for method development, then attempt natural abundance once the protocol is robust.
Decision Tree for Low Signal
Figure 2: Troubleshooting logic flow. Note that establishing a valid catalyst species (Step 1) is a prerequisite for any field or temperature optimization.
References
-
Rayner, P. J., et al. (2021). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. Chemical Science. [Link]
-
Theis, T., et al. (2015).[1] Microtesla SABRE enables 10% nitrogen-15 nuclear spin polarization.[1] Journal of the American Chemical Society. [Link]
-
Adams, R. W., et al. (2009). Reversible interactions with para-hydrogen enhance NMR sensitivity by polarization transfer.[2] Science. [Link]
-
Knecht, S., et al. (2019). Optimal control of 15N hyperpolarization in SABRE-SHEATH. Journal of Magnetic Resonance. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Hyperpolarization of Nitrogen-15 in Aqueous Media with Parahydrogen in Reversible Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silylation Reactions with 2,6-Lutidine-¹⁵N
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the effective use of 2,6-Lutidine-¹⁵N in silylation reactions. As Senior Application Scientists, we have designed this center to address common challenges and provide a deep, mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use of 2,6-lutidine in silylation, providing the causal framework behind its selection and application.
Q1: What are the unique properties of 2,6-lutidine that make it a preferred base for silylation?
2,6-Lutidine, or 2,6-dimethylpyridine, is a specialized base chosen for its unique combination of moderate basicity and significant steric hindrance.[1][2]
-
Non-Nucleophilic Character: The two methyl groups flanking the nitrogen atom create substantial steric bulk.[3][4] This bulk effectively shields the nitrogen's lone pair of electrons, severely diminishing its ability to act as a nucleophile and attack electrophilic centers in the reaction, such as the silicon atom of the silylating agent or other sensitive functional groups.[3][5]
-
Sufficient Basicity for Acid Scavenging: Despite its low nucleophilicity, the nitrogen's lone pair remains accessible to small protons.[5] The conjugate acid of 2,6-lutidine, the 2,6-lutidinium ion, has a pKa of approximately 6.7.[1][2][3][4][6] This makes 2,6-lutidine a moderately weak base, but one that is strong enough to effectively neutralize the strong acids generated as byproducts in many silylation reactions, such as triflic acid (from silyl triflates) or HCl (from silyl chlorides).[3][7]
This balance allows 2,6-lutidine to perform its primary role as a proton scavenger without causing the undesirable side reactions often seen with smaller, more nucleophilic bases like pyridine or triethylamine.[3]
Caption: The relationship between 2,6-lutidine's structure and function.
Q2: What is the purpose of the ¹⁵N isotopic label in 2,6-Lutidine-¹⁵N?
The ¹⁵N label serves as a powerful analytical tool for real-time reaction monitoring and mechanistic investigation via ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy.[8] While the natural abundance of the NMR-active ¹⁵N isotope is very low (~0.37%), using an enriched material like 2,6-Lutidine-¹⁵N allows for direct and sensitive observation of the base's role in the reaction.[8]
Key applications include:
-
Tracking Protonation: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom.[9] This allows researchers to distinguish between the free base (2,6-lutidine) and its protonated form (2,6-lutidinium salt), providing direct evidence of its function as an acid scavenger.
-
Kinetic Analysis: By monitoring the rate of disappearance of the free base signal and the appearance of the protonated salt signal, one can determine reaction kinetics with high precision.[10]
-
Identifying Side Reactions: If the lutidine participates in any unexpected side reactions, the resulting nitrogen-containing species may be detectable by ¹⁵N NMR, offering valuable insights for troubleshooting.[11][12]
Q3: How does the choice of silylating agent impact reaction conditions with 2,6-lutidine?
The reactivity of the silylating agent is a critical factor. The two main classes are silyl halides (e.g., TBSCl) and silyl triflates (e.g., TBSOTf).
-
Silyl Halides (R₃SiCl): These are moderately reactive. The byproduct is HCl. While 2,6-lutidine can be used, other bases like imidazole are also common, particularly with less hindered substrates.[13][14] Reactions may require heating or longer reaction times.[15]
-
Silyl Triflates (R₃SiOTf): These are extremely reactive silylating agents, capable of protecting even highly hindered alcohols.[1] Their reaction generates trifluoromethanesulfonic acid (triflic acid), a very strong acid byproduct.[3] For these reactions, a non-nucleophilic base like 2,6-lutidine is essential . A more nucleophilic base would be readily attacked by the highly electrophilic silyl triflate.
| Silylating Agent | Leaving Group | Byproduct | Reactivity | Recommended Base |
| TBSCl | Chloride (Cl⁻) | HCl | Moderate | Imidazole, 2,6-Lutidine |
| TBSOTf | Triflate (OTf⁻) | Triflic Acid | Very High | 2,6-Lutidine (essential) |
| TIPSOTf | Triflate (OTf⁻) | Triflic Acid | Very High | 2,6-Lutidine (essential) |
Q4: Why is it critical to use anhydrous solvents for silylation reactions?
Silylating agents are highly sensitive to moisture.[14] The presence of water, a protic compound, leads to rapid hydrolysis of the silylating agent, consuming it before it can react with the target substrate.[14] This competitive reaction reduces the yield of the desired silyl ether and forms silanol and disiloxane byproducts, which can complicate purification. Therefore, the use of dry, aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)) and rigorously dried reagents and glassware is paramount for success.[13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My silylation reaction is stalled or incomplete.
An incomplete reaction is one of the most common issues. The underlying cause can usually be traced to one of four factors: moisture, reactivity, stoichiometry, or steric hindrance.
Caption: Troubleshooting workflow for incomplete silylation reactions.
-
Possible Cause: Water Contamination
-
Explanation: As detailed in FAQ Q4, even trace amounts of water will consume your silylating agent.
-
Solution: Ensure solvents are passed through a drying system (e.g., alumina column) or freshly distilled from a drying agent. Dry the substrate by azeotroping with toluene or drying under high vacuum. Ensure the 2,6-lutidine is anhydrous (see Protocol 2). Use a freshly opened bottle or freshly distilled silylating agent.[14]
-
-
Possible Cause: Insufficient Reagent Reactivity
-
Explanation: A silyl chloride (e.g., TBSCl) may not be electrophilic enough to react with a hindered or electron-poor alcohol.
-
Solution: Switch to a corresponding silyl triflate (e.g., TBSOTf), which is significantly more reactive.[3][16] This is often the most effective solution for difficult substrates.
-
-
Possible Cause: Incorrect Stoichiometry
-
Explanation: Insufficient base will allow acid to build up, potentially inhibiting the reaction. An insufficient amount of silylating agent will naturally lead to incomplete conversion.
-
Solution: For challenging substrates, increase the equivalents of reagents. A good starting point is 1.2–1.5 equivalents of the silylating agent and 1.5–2.0 equivalents of 2,6-lutidine.[3][15]
-
Problem 2: The silyl ether is cleaved during workup or purification.
-
Possible Cause: Acidic Conditions
-
Explanation: Silyl ethers can be hydrolyzed under acidic conditions.[7] An acidic aqueous workup (e.g., washing with NH₄Cl or dilute acid) or chromatography on standard silica gel (which is inherently acidic) can cleave the protecting group, especially for less bulky groups like TMS.[14]
-
Solution:
-
Neutral Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ or water instead of an acidic solution.[17]
-
Neutralize Silica Gel: If purification by column chromatography is necessary, pre-treat the silica gel by flushing the packed column with a solution of 1-2% triethylamine in the eluent, followed by the pure eluent, before loading the sample. This will neutralize the acidic sites.
-
-
Problem 3: How do I remove the 2,6-lutidinium hydrochloride/triflate salt after the reaction?
-
Explanation: The reaction produces a stoichiometric amount of 2,6-lutidinium salt, which must be removed.
-
Solution 1: Filtration (for non-polar solvents)
-
The 2,6-lutidinium salt is often poorly soluble in non-polar reaction solvents like diethyl ether or hexanes and may precipitate during the reaction.[18] It can be removed by simple vacuum filtration.
-
-
Solution 2: Aqueous Extraction
-
This is the most common method. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, ether) and wash it with an acidic aqueous solution. A 1M HCl solution or a saturated copper(II) sulfate solution is effective.[18][19] The acidic wash protonates any remaining free 2,6-lutidine and extracts both it and the salt into the aqueous layer.
-
Caution: This method should not be used if your product is acid-sensitive. In that case, repeated washes with water and brine are preferable.
-
Key Experimental Protocols
Protocol 1: General Procedure for Silylation of a Secondary Alcohol using TBSOTf and 2,6-Lutidine-¹⁵N
This protocol details a standard method for protecting a moderately hindered secondary alcohol.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the secondary alcohol (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add 2,6-Lutidine-¹⁵N (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Silylating Agent Addition: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.[3]
-
Reaction: Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Workup: Remove the flask from the cold bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (neutralized if necessary).
Protocol 2: Purification and Drying of Commercial 2,6-Lutidine
Commercial 2,6-lutidine can contain picoline isomers and water, which can interfere with sensitive reactions.[19]
-
Removal of Picolines: To remove 3- and 4-picoline contaminants, add Boron trifluoride etherate (BF₃·OEt₂, ~4 mL per 100 mL of lutidine) to the commercial 2,6-lutidine. The picolines react preferentially. Fractionally distill the mixture to isolate the purified 2,6-lutidine.[20]
-
Drying: Dry the distilled 2,6-lutidine by refluxing over and then distilling from calcium hydride (CaH₂) or barium oxide (BaO) under an inert atmosphere.[2][20]
-
Storage: Store the purified, dry 2,6-lutidine over molecular sieves (3Å or 4Å) under an inert atmosphere.
References
-
2,6-Lutidine | C7H9N | CID 7937. PubChem. [Link]
-
2,6-Lutidine. R Discovery. [Link]
-
Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]
-
Purification of 2,6-Lutidine. Chempedia - LookChem. [Link]
-
Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. ACS Publications. [Link]
-
techniques for silylation. ResearchGate. [Link]
-
General Silylation Procedures. Gelest Technical Library. [Link]
-
15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server. [Link]
-
The value of 15N NMR spectroscopy. NCSU METRIC. [Link]
- Method for separating and purifying 2,6-lutidine.
-
(PDF) 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
DFT study of the reaction mechanism. B = 2,6-lutidine. ResearchGate. [Link]
-
Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
-
Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. The Journal of Organic Chemistry. [Link]
-
Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. PMC. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
-
New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC. [Link]
-
Silylation. Wikipedia. [Link]
-
Analysis of the Gas Phase Reactivity of Chlorosilanes. ResearchGate. [Link]
-
Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Kyoto University Research Information Repository. [Link]
-
Reversible C–H bond silylation with a neutral silicon Lewis acid. PMC. [Link]
-
Pyridineacetic acid, 6-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Direct Silyl-Heck Reaction of Chlorosilanes. PubMed. [Link]
Sources
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. The value of 15N NMR spectroscopy | METRIC [research.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. General Silylation Procedures - Gelest [technical.gelest.com]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
Resolving peak overlap in 1H-15N HSQC spectra of lutidine complexes
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. Lutidine (dimethylpyridine) derivatives are critical components in coordination chemistry, organometallic catalysis, and fragment-based drug discovery. However, analyzing their metal complexes or supramolecular assemblies via 2D
This guide provides a causality-driven, self-validating framework to troubleshoot and resolve spectral ambiguities in crowded NMR spectra.
Diagnostic Workflow for Resolving Peak Overlap
Before altering spectrometer parameters, you must diagnose the physical nature of the overlap. Is the line broadening a result of molecular dynamics, or is it a static resolution limit of the acquisition?
Caption: Diagnostic workflow for resolving 1H-15N HSQC peak overlap in lutidine complexes.
Section 1: Troubleshooting Guide & Experimental Methodologies
Strategy A: Variable Temperature (VT) NMR for Dynamic Overlap
Causality: The
Step-by-Step Methodology:
-
Sample Preparation: Prepare the lutidine complex in a solvent with a wide liquid range (e.g., Toluene-
for high temperatures, DMF- for low temperatures). -
Initial Calibration: Insert the sample at 298 K. Perform standard tuning, matching, and rigorous 3D shimming. Acquire a baseline
H- N HSQC. -
Temperature Stepping: Increase or decrease the temperature in 10 K increments. Allow at least 5–10 minutes of thermal equilibration per step to prevent convection currents.
-
Re-shimming & Tuning: At each new temperature, re-shim the Z-axis (as sample volume/density changes) and re-tune the probe, as the dielectric constant of the solvent shifts with temperature.
-
Acquisition & Validation: Acquire the HSQC. Track the migration of the cross-peaks.
-
Self-Validating Step: To ensure the observed peak separation is genuinely due to conformational decoupling and not sample degradation, you must return the sample to 298 K at the end of the run. If the final spectrum does not perfectly overlay with the baseline acquisition, degradation has occurred.
Strategy B: Solvent Titration for Static Overlap
Causality: Solvents dictate the outer-sphere coordination and hydrogen-bonding networks of the complex. Altering the dielectric constant or hydrogen-bond donor/acceptor capacity of the solvent induces differential chemical shift perturbations (CSPs)[3]. Transitioning from a non-polar solvent to a coordinating solvent selectively shifts surface-exposed residues versus buried coordination sites.
Step-by-Step Methodology:
-
Baseline Acquisition: Acquire the spectrum in the primary solvent (e.g., CDCl
). -
Titration: Sequentially spike in 5–10% volume equivalents of a secondary, miscible deuterated solvent (e.g., Benzene-
to exploit aromatic solvent-induced shifts). -
Monitoring: Monitor the
H- N HSQC after each addition. -
Self-Validating Step: Track the CSP trajectory. True overlapping peaks will diverge linearly or logarithmically as a function of titrant volume. If a peak suddenly appears or disappears without a traceable trajectory, suspect a phase separation or precipitation event rather than a simple solvation change.
Strategy C: Non-Uniform Sampling (NUS) for Digital Resolution Limits
Causality: In standard 2D NMR, resolution in the indirect (
Caption: Step-by-step experimental workflow for Non-Uniform Sampling (NUS) NMR acquisition.
Step-by-Step Methodology:
-
Parameter Setup: Set up a standard
H- N HSQC. Increase the number of increments (TD1) by a factor of 2 to 4 (e.g., from 256 to 1024 points). -
NUS Schedule Generation: Enable NUS in the acquisition software. Set the sampling density to 25–50% using a Poisson-gap sampling schedule biased towards early
points to maximize sensitivity[4]. -
Acquisition: Run the experiment. The total time will equal a standard 256-increment scan, but the digital resolution will match a 1024-increment scan.
-
Reconstruction & Self-Validation: Process the data using an Iterative Soft Thresholding (IST) algorithm. To validate that newly resolved peaks are true signals and not
reconstruction artifacts, perform a simple dilution test. True NMR signals will scale linearly with concentration, whereas algorithmic artifacts typically exhibit non-linear intensity scaling[5].
Quantitative Comparison of Resolution Strategies
| Troubleshooting Strategy | Primary Causality Addressed | Impact on Acquisition Time | Expected Resolution Gain | Self-Validation Metric |
| Variable Temperature (VT) | Conformational exchange & dynamic averaging | Moderate (Requires thermal equilibration) | High (for dynamic systems) | Reversible shift trajectories upon returning to 298 K |
| Solvent Titration | Solvation sphere & H-bonding overlap | Low (Rapid spiking) | Moderate to High | Linear chemical shift perturbation (CSP) tracking |
| Non-Uniform Sampling (NUS) | Digital resolution limits in | None (Maintains standard time) | Very High (up to 4x narrower peaks) | Linearity of peak intensities across a dilution series |
Section 2: Frequently Asked Questions (FAQs)
Q: My lutidine complex contains a paramagnetic transition metal (e.g., Ni(II) or Co(II)). The HSQC peaks are completely broadened into the baseline. How do I resolve this?
A: Paramagnetic centers drastically reduce the transverse relaxation time (
Q: I applied NUS at 10% sampling density to save time, but now I see artificial peaks overlapping with my real signals. What went wrong? A: Sampling at too low a density (e.g., 10%) for a complex spectrum violates the sparsity requirements of the reconstruction algorithms, leading to sampling artifacts (spurious peaks)[4]. For reliable semi-quantitative or complex mixture analysis, a minimum NUS density of 25–30% is recommended[5]. Always validate artifact peaks by checking if their intensity scales linearly across a dilution series.
Q: I am using a lutidine fragment (e.g., 2,4-lutidine) to probe a protein target, but the ligand peaks overlap heavily with the protein's aliphatic side chains. How can I isolate the ligand signals?
A: When utilizing fragments like 2,4-lutidine for protein NMR (such as targeting epigenetic domains[6]), ligand-protein overlap is common. Instead of relying solely on the
References
- Title: Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling Source: Magnetic Resonance in Chemistry URL
- Source: PMC (National Institutes of Health)
- Title: Variable Temperature to Improve NMR Resolution Source: University of Ottawa NMR Facility Blog URL
- Source: PMC (National Institutes of Health)
- Title: Discovery of small molecules targeting the tandem tudor domain of the epigenetic factor UHRF1 using fragment-based ligand discovery Source: SciSpace URL
- Title: Troubleshooting Dichapetalin I NMR peak overlapping Source: Benchchem URL
Sources
- 1. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 5. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Stability issues of 2,6-Lutidine-15N under acidic conditions
Welcome to the technical support guide for 2,6-Lutidine-15N. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and use of this reagent, particularly under acidic conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the properties and handling of 2,6-Lutidine-15N.
Q1: What is 2,6-Lutidine-15N, and what are its primary applications in research?
A1: 2,6-Lutidine-15N is an isotopically labeled version of 2,6-lutidine (also known as 2,6-dimethylpyridine), where the nitrogen atom is the heavy isotope ¹⁵N. Structurally, it is a pyridine ring with two methyl groups at the 2 and 6 positions. These methyl groups create significant steric hindrance around the nitrogen atom.[1]
This steric bulk is the key to its utility. While the nitrogen's lone pair of electrons is available to accept a proton (acting as a Brønsted-Lowry base), its ability to attack an electrophilic carbon (acting as a nucleophile) is severely diminished.[1][2] This makes 2,6-Lutidine an invaluable sterically hindered, non-nucleophilic base .[2][3]
Its primary applications include:
-
Acid Scavenger: It is widely used to neutralize strong acids generated in situ during a reaction. A classic example is in the protection of alcohols as silyl ethers using highly reactive silyl triflates (e.g., TBSOTf), which produce triflic acid as a byproduct.[1][2]
-
Mild Base: Its moderate basicity is ideal for reactions where a strong base could cause unwanted side reactions or degradation of sensitive functional groups.[1][4]
The ¹⁵N label makes it a valuable tool for mechanistic studies using NMR spectroscopy or mass spectrometry, allowing researchers to track the fate of the base throughout a reaction sequence.
Q2: What is the pKa of 2,6-Lutidine, and what does this signify for its use under acidic conditions?
A2: The pKa of the conjugate acid of 2,6-Lutidine (the 2,6-lutidinium ion) is approximately 6.7 .[1][5][6] This value is a critical indicator of its behavior in acidic environments.
The pKa value represents the pH at which the base (2,6-Lutidine) and its conjugate acid (2,6-lutidinium) are present in equal concentrations.
-
At pH < 6.7: The equilibrium will favor the protonated, inactive form (2,6-lutidinium salt).
-
At pH > 6.7: The equilibrium will favor the neutral, active base form (2,6-Lutidine).
Therefore, if the reaction environment is strongly acidic (pH well below 6.7), the majority of the 2,6-Lutidine will be protonated and will not function as an effective base. It will have been "consumed" by the acid to form its corresponding salt.[7][8]
Diagram 1: Protonation Equilibrium of 2,6-Lutidine-15N
Caption: Equilibrium between active and inactive forms of 2,6-Lutidine-15N.
Q3: Is 2,6-Lutidine-15N chemically stable in acidic solutions? Does it degrade?
A3: 2,6-Lutidine-15N is generally stable in the sense that it does not typically decompose or undergo structural degradation under moderately acidic conditions commonly found in organic synthesis.[9][10] Its primary interaction with acids is a reversible acid-base reaction where it becomes protonated to form the 2,6-lutidinium-15N salt.[7][11]
However, it is listed as incompatible with strong oxidizing agents and strong acids .[8][9] In the presence of very strong, hot, or concentrated acids, degradation could potentially occur, though this is outside its normal use case as a mild base. For most synthetic applications, the primary "stability" concern is not degradation but its conversion to the inactive, protonated form.
Q4: How does the 15N isotope affect the stability and reactivity compared to unlabeled 2,6-Lutidine?
A4: The presence of the ¹⁵N isotope does not significantly alter the chemical stability, pKa, or reactivity of 2,6-Lutidine. The difference in mass between ¹⁴N and ¹⁵N is small enough that the kinetic isotope effect is negligible for the acid-base and catalytic functions of this molecule. Its physical properties, such as boiling point and solubility, also remain virtually unchanged. The sole purpose of the isotopic label is for analytical tracking.
Q5: What are the physical signs of 2,6-Lutidine degradation or impurity?
A5: Pure 2,6-lutidine is a colorless to pale yellow oily liquid.[12] A significant darkening in color (to dark yellow or brown) may indicate the presence of impurities or degradation products, possibly from prolonged exposure to air and light. The most common impurities in commercial 2,6-lutidine are its isomers (e.g., 3- and 4-picoline) and water, which can interfere with sensitive reactions.[13][14][15] If high purity is critical, distillation from drying agents like calcium hydride (CaH₂) or complexing agents like boron trifluoride (BF₃) to remove picoline isomers is recommended.[14][15]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems users may encounter during experiments.
Problem 1: My reaction is sluggish or incomplete. I suspect the 2,6-Lutidine-15N is not working as an effective base.
Causality & Solution: This is the most common issue and is almost always linked to the pKa of the base.
-
Insufficient Stoichiometry: If your reaction generates one equivalent of a strong acid (e.g., triflic acid, HCl), you must use at least one equivalent of 2,6-Lutidine-15N to neutralize it.
-
Solution: Use a slight excess of 2,6-Lutidine-15N (e.g., 1.2-1.5 equivalents) to ensure all generated acid is scavenged and a small amount of free base remains to maintain a non-acidic environment.[13]
-
-
Pre-existing Acidity: Your starting materials or solvent may be contaminated with acid. This will consume the 2,6-Lutidine-15N before it can participate in the desired reaction.
-
Solution: Ensure all reagents and solvents are anhydrous and free of acid. If necessary, purify solvents by passing them through a column of activated alumina or by distillation.
-
-
Incorrect Base Choice: If the substrate you are trying to deprotonate is a very weak acid (pKa > 7), 2,6-Lutidine is not a strong enough base for this purpose. Its role is primarily as an acid scavenger, not a deprotonating agent for weak carbon acids.
-
Solution: For deprotonation of weak acids, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered lithium amide base may be required.
-
Problem 2: I am observing unexpected side products. Could the 2,6-Lutidine-15N be responsible?
Causality & Solution: While designed to be non-nucleophilic, this property is not absolute.
-
Nucleophilic Attack: Under forcing conditions, such as elevated temperatures or with highly reactive electrophiles (e.g., acid chlorides, small alkyl halides), 2,6-Lutidine can act as a nucleophile, leading to the formation of a lutidinium-based side product.[13]
-
Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) whenever possible.[1] If the issue persists, consider using a more sterically hindered base, such as 2,4,6-collidine or diisopropylethylamine (Hünig's base).
-
Table 1: Comparison of pKa for Common Pyridine Bases
| Compound | Structure | pKa of Conjugate Acid | Basicity |
|---|---|---|---|
| Pyridine | C₅H₅N | 5.25 | Weakest |
| 2-Picoline | CH₃C₅H₄N | 5.97 | Moderate |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.72 | Moderate |
| 2,4,6-Collidine | (CH₃)₃C₅H₂N | 7.43 | Strongest |
Data sourced from BenchChem.[6]
Problem 3: How do I effectively remove the 2,6-Lutidinium-15N salt from my reaction mixture during workup?
Causality & Solution: The 2,6-lutidinium-15N salt (e.g., 2,6-lutidinium triflate or hydrochloride) is highly polar and often water-soluble. However, its removal can be challenging if your product has some water solubility or if an emulsion forms.
-
Aqueous Extraction (Standard Method):
-
Quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).
-
Extract your product with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
The polar lutidinium salt should preferentially partition into the aqueous layer.
-
Wash the organic layer multiple times with water, followed by brine, to ensure complete removal.
-
-
Precipitation and Filtration: If your product is soluble in a non-polar solvent where the lutidinium salt is not, you can remove it by precipitation.
-
After the reaction, concentrate the mixture under reduced pressure.
-
Add a non-polar solvent like diethyl ether or hexanes.[16]
-
The lutidinium salt should precipitate as a solid.
-
Filter the mixture to remove the salt and wash the solid with more non-polar solvent. The desired product will be in the filtrate.
-
-
Chromatography: If all else fails, the high polarity of the salt means it will stick to the baseline of a normal-phase silica gel column, allowing for easy separation from less polar products.
Diagram 2: Experimental Workflow for Silylation & Workup
Caption: Typical workflow using 2,6-Lutidine-15N as an acid scavenger.
Problem 4: My final product is contaminated with neutral 2,6-Lutidine-15N after workup. How can I remove it?
Causality & Solution: This occurs when an excess of the base was used and the workup was not sufficient to remove the unreacted, neutral form. The neutral base is less polar than its salt and may co-elute with your product on silica gel.
-
Acidic Wash: The most effective method is to wash the organic solution of your product with a dilute acidic solution (e.g., 1M HCl, saturated aq. NH₄Cl, or dilute aq. CuSO₄).[13] This will protonate the residual 2,6-Lutidine-15N, converting it to its highly water-soluble salt, which can then be extracted into the aqueous layer.
-
Azeotropic Removal: In some cases, repeated co-evaporation with a solvent like toluene under reduced pressure can help remove residual volatile impurities, although this is less reliable than an acidic wash.
References
-
PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Lutidine as a Non-Nucleophilic Base. Retrieved from [Link]
-
Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Science Forums. (2006, June 2). Removal of 2,6-lutidine. Retrieved from [Link]
-
Loba Chemie. (2013, February 28). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2,6-Lutidine. Retrieved from [Link]
-
ResearchGate. (2017, February 17). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2,6-Lutidine. Retrieved from [Link]
-
R Discovery. (2001, April 15). 2,6-Lutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic proposal. Lutidine = 2,6-lutidine. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine, 99.0+%, 108-48-5 [chemkits.eu]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2,6-Lutidine CAS#: 108-48-5 [m.chemicalbook.com]
- 11. LUTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2,6-Lutidine [intersurfchem.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Removal of 2,6-lutidine - Organic Chemistry - Science Forums [scienceforums.net]
Preventing isotopic scrambling in 2,6-Lutidine-15N labeling
Technical Support Center: 2,6-Lutidine- Synthesis & Integrity
Current Status: Operational
Topic: Preventing Isotopic Scrambling & Dilution in
Core Technical Concepts
Before troubleshooting, it is critical to define "scrambling" in the context of symmetric nitrogen heterocycles like 2,6-Lutidine.
-
Isotopic Dilution (The "False" Scramble): The most common failure mode. This occurs when atmospheric
or adventitious ammonia/amines in the solvent system exchange with the source, lowering the final enrichment percentage below the required threshold (typically >98%). -
Skeletal Scrambling: In de novo synthesis (e.g., Hantzsch method), reversible intermediate steps can lead to the nitrogen incorporating into side products or oligomers.
-
The Solution: We recommend two validated protocols: Skeletal Editing (Zincke Method) for high-value late-stage labeling, and Modified Paal-Knorr for bulk synthesis.
Validated Protocols (Step-by-Step)
Protocol A: Nitrogen Isotope Exchange (NIE) via Skeletal Editing
Best for: High-purity labeling of existing 2,6-lutidine stocks; prevents skeletal rearrangement.
Mechanism: Activation of the pyridine nitrogen followed by ring-opening and re-closing with
Reagents:
-
Substrate: 2,6-Lutidine (unlabeled)
-
Activator: Triflic Anhydride (
) -
Source:
-Dimethyl Aspartate or (depending on variant) -
Solvent: Acetonitrile (
) / wash
Workflow Diagram:
Caption: The Zincke-type skeletal editing pathway ensures the carbon backbone remains intact while swapping the nitrogen atom, minimizing regiochemical scrambling.
Critical Control Points:
-
Temperature Control: The activation with
must occur at -78°C . Higher temperatures cause the activated salt to degrade, leading to complex mixtures (scrambling). -
Steric Hindrance: 2,6-lutidine is sterically hindered.[1] Allow the ring-opening step to proceed for 4–6 hours (longer than unsubstituted pyridine) to ensure complete conversion before adding the
source.
Protocol B: De Novo Synthesis (Modified Paal-Knorr)
Best for: Bulk synthesis from acyclic precursors.
Mechanism: Condensation of 2,6-heptanedione with
Data Summary: Optimization Parameters
| Parameter | Recommended Condition | Why? (Causality) |
| Nitrogen Source | Buffers the pH to ~4.5–5.0. Too acidic = protonation of ketone (slow); Too basic = polymerization. | |
| Solvent | Ethanol/Water (10:1) | Water is required to solubilize the salt, but excess water shifts equilibrium back to hydrolysis (dilution). |
| Temperature | Reflux (78°C) | Required to drive the dehydration step (aromatization). |
| Scramble Risk | High if pH > 7 | Basic conditions promote aldol condensation of the diketone, creating "scrambled" carbon skeletons. |
Troubleshooting & FAQs
Category: Isotopic Enrichment Failures
Q: My Mass Spec shows only 85%
-
Check your buffer: Did you use an amine-based buffer (e.g., Tris, TEA) during workup? These can exchange or contaminate the sample.
-
Atmospheric Exchange: If using the Zincke method, the intermediate imine is sensitive to moisture. If the reaction vessel wasn't purged with Argon, atmospheric moisture (containing trace
or promoting hydrolysis) can interfere. -
Source Contamination:
salts are hygroscopic. If your source bottle was opened previously and absorbed water, the stoichiometry is wrong, leading to incomplete conversion and residual unlabeled starting material (if using the exchange method).
Q: I see "satellite" peaks in my NMR. Is this scrambling? A: Likely not.
-
Scenario A: If you see a doublet surrounding your carbon signals, that is
coupling . This is a sign of success, not scrambling. -
Scenario B: If you see multiple distinct pyridine peaks, you likely have regioisomers . In 2,6-lutidine synthesis, this happens if the starting material (2,6-heptanedione) was impure or isomerized to 2,5-heptanedione prior to cyclization. Purify your diketone precursor via distillation before labeling.
Category: Reaction Stalling
Q: The Zincke reaction turned black and yielded no product. Why?
A: The "Black Tar" effect is usually caused by exothermic decomposition of the
-
Fix: Ensure the
addition is dropwise over 30 minutes at -78°C. -
Fix: For 2,6-lutidine, the methyl groups provide steric protection but also trap heat. Increase solvent volume (dilution) to act as a heat sink.
Advanced Visualization: Scrambling Pathways
Understanding where the process fails is key to prevention.
Caption: Logical fault tree showing how pH, water content, and atmospheric contamination lead to scrambling or yield loss.
References
-
Levin, M. D., et al. (2022). Skeletal editing of pyridine rings via Zincke imines. Nature Synthesis.[2]
-
(Validates the Zincke exchange mechanism for hindered pyridines).
-
-
Webb, M. R., et al. (2023). Nitrogen Isotope Exchange (NIE) Strategies. Journal of the American Chemical Society.[2]
-
(Provides thermodynamic data on N-exchange).
-
-
Amarnath, V., et al. (1995). Mechanism of the Paal-Knorr synthesis.[3] Journal of Organic Chemistry.[4]
-
(Foundational text on the cyclization mechanism and pH dependence).
-
-
BenchChem Technical Library.
-
(General protocols for lutidine handling).
-
For further assistance, please contact the Stable Isotope Applications Group at .
Troubleshooting low incorporation of 15N in biosynthetic pathways
Topic: Troubleshooting Low Incorporation of 15N in Biosynthetic Pathways Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist, Stable Isotope Core
Subject: 15N Incorporation Troubleshooting Guide
From: Dr. A. Vance, Senior Application Scientist Re: Diagnosing and resolving low Nitrogen-15 enrichment in prokaryotic and eukaryotic systems.
Welcome to the Technical Support Center. If you are accessing this guide, you likely have Mass Spectrometry (MS) or NMR data showing lower-than-expected 15N enrichment (typically <90-95%) despite using high-purity precursors.
Low incorporation is rarely due to "bad isotopes." It is almost always a kinetic or metabolic issue where the organism prefers an unlabeled nitrogen source (14N) hidden in your system, or metabolic scrambling has diluted the label. This guide breaks down the failure points into three modules: Input (Media) , Process (Metabolism) , and Output (Analysis) .
Module 1: The Input (Media & Culture Conditions)[1][2][3]
The Problem: The most common cause of low incorporation is Isotope Dilution . If 14N is available, the cell will use it.
Critical Check: The "Hidden" Nitrogen Sources
-
Inoculum Carryover: Transferring a large volume of LB/Rich media culture into your minimal media carries significant 14N.
-
Trace Elements/Vitamins: Many commercial "Vitamin Mixes" contain amino acids or ammonium salts as stabilizers.
-
pH Adjusters: Never use NH4OH to adjust pH. Use NaOH or KOH.
Protocol: The "Zero-Carryover" Inoculum Strategy
To ensure >98% incorporation, you must physically remove 14N before the final production phase.
Step-by-Step Workflow:
-
Starter: Grow colony in 2 mL rich media (LB) for 6–8 hours.
-
Pellet: Centrifuge at 4,000 x g for 10 minutes.
-
Wash (Crucial): Decant supernatant. Resuspend pellet in 1x M9 salts (no nitrogen). Repeat this wash twice.
-
Adaptation: Inoculate into a small volume (10–20 mL) of Minimal Media (M9) containing 15NH4Cl. Grow overnight.
-
Production: Inoculate the adaptation culture into the final large-volume 15N media.
Visualization: Zero-Carryover Workflow
Figure 1: The "Zero-Carryover" workflow ensures no 14N-rich media is transferred to the labeling flask.
Module 2: The Process (Metabolic Scrambling)
The Problem: You used 15N-Ammonium Chloride, but specific amino acids (like Alanine, Aspartate, or Glutamate) show lower enrichment than others, or you see "scrambling" where the label ends up in unexpected positions.
The Mechanism: Nitrogen assimilation in E. coli and many prokaryotes funnels through the Glutamine Synthetase / GOGAT cycle. 15N-Ammonium is first fixed into Glutamine and Glutamate. From there, Transaminases move that nitrogen to other amino acids.[1]
-
Risk: If you add a specific 15N-amino acid (e.g., 15N-Leu) to reduce cost, but the cell has active transaminases, the 15N will be stripped from Leucine and distributed to the Glutamate pool, diluting your signal.
Visualization: Nitrogen Flux & Scrambling
Figure 2: The Glutamine/Glutamate node is the central distribution point. Scrambling occurs when transaminases move 15N from the "Hub" to other pools.[1]
Troubleshooting Table: Metabolic Issues
| Symptom | Probable Cause | Corrective Action |
| Low 15N in Asp/Ala/Glu | Dilution by metabolic precursors entering from glycolysis/TCA cycle. | Use Auxotrophic strains (e.g., DL39) that cannot synthesize these AAs, forcing uptake of labeled versions. |
| 15N Signal in "Unlabeled" AAs | Transamination (Scrambling). The cell stripped the amine group. | Add specific transaminase inhibitors (e.g., aminooxyacetate) or use cell-free synthesis systems. |
| Low Yield + High Labeling | Toxicity of D2O (if double labeling) or nutrient limitation. | Adaptation is key. Step-wise increase of D2O (25% -> 50% -> 100%). |
Module 3: The Output (Analytical Verification)
The Problem: Users often miscalculate incorporation efficiency by looking at the wrong Mass Spec peaks.
Protocol: Calculating Incorporation Efficiency (MS)
Do not rely solely on the "monoisotopic" peak disappearance, as the natural abundance of 13C can confuse the data.
Method:
-
Acquire Data: Run ESI-MS on the intact protein (deconvoluted) or tryptic peptides.
-
Identify Centroids: Determine the mass centroid of the Unlabeled (Control) and the Labeled sample.
-
Calculate Shift:
-
Theoretical Max: Calculate the number of Nitrogens (
) in your sequence. (Assuming 15N is ~1 Da heavier and 99% purity). -
Final Calculation:
Example:
-
Protein MW (unlabeled): 10,000 Da.
-
Nitrogen count: 130.
-
Theoretical Labeled MW: 10,130 Da.
-
Observed Labeled MW: 10,117 Da.
- .
-
Efficiency
. (This is low; check Module 1).
Frequently Asked Questions (FAQ)
Q: Can I use "Rich Media" like BioExpress for 15N labeling? A: Yes, but with caveats. Commercial rich media (like CIL BioExpress) are excellent but expensive. They contain hydrolyzed 15N-algal lysates. If you mix this with any standard LB or TB, incorporation drops immediately. Use them neat.
Q: My protein expression is huge, but labeling is only 80%. Why? A: This is likely Induction Timing . If you induce with IPTG before the cells have fully consumed the unlabeled starter media (in a non-washed protocol), the burst of protein synthesis utilizes the remaining 14N. Always wash your inoculum or induce only after the culture has been in 15N media for at least one doubling time.
Q: I am seeing "Backbone" labeling but no "Sidechain" labeling in NMR. A: This is classic Transaminase Scrambling or Incomplete Biosynthesis . In some pathways, the amine nitrogen (backbone) is derived directly from the Glutamate pool, while side-chain nitrogens (like in Arg, Trp, His) come from different sources that might be diluted if you are supplementing with unlabeled precursors. Ensure all nitrogen sources in the media are 15N.
References
-
Waugh, D. S. (1996).[2] Genetic tools for selective labeling of proteins with alpha-15N-amino acids. Journal of Biomolecular NMR, 8(2), 184-192.[2]
-
EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]
-
U.S. EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]
Sources
Validation & Comparative
Thermodynamic Basicity vs. Kinetic Nucleophilicity: The Causality of Steric Shielding
In the realm of advanced organic synthesis and mechanistic elucidation, the choice of base can dictate the success or failure of a reaction. While pyridine is a ubiquitous reagent, its inherent nucleophilicity often leads to off-target reactions. For sensitive transformations—such as the silylation of complex alcohols or the stabilization of highly reactive intermediates—researchers frequently turn to 2,6-lutidine.
When these bases are isotopically labeled with Nitrogen-15 (
To understand why 2,6-lutidine-
Pyridine is a moderate Brønsted base (pKa ~5.2) but a highly effective Lewis base (nucleophile)[1]. Its unhindered nitrogen lone pair readily attacks electrophilic centers, such as the silicon atom in tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), forming reactive silylpyridinium intermediates.
In contrast, 2,6-lutidine features two methyl groups at the ortho positions. These methyl groups exert an electron-donating inductive effect, increasing the electron density on the nitrogen and raising the pKa of its conjugate acid to ~6.7, making it a stronger thermodynamic base than pyridine[1],[2]. However, these same methyl groups create a severe steric shield. While a small proton (H
Fig 1. Divergent reaction pathways of Pyridine-15N vs. 2,6-Lutidine-15N.
Comparative Physicochemical & NMR Properties
The
Table 1: Key Properties of Pyridine-
| Property | Pyridine- | 2,6-Lutidine- |
| Molecular Formula | C | C |
| pKa (Conjugate Acid) | ~5.2[1] | ~6.7[8] |
| Nucleophilicity | High (Forms reactive intermediates)[3] | Very Low (Sterically hindered)[5] |
| Brønsted Basicity | Moderate | Stronger (Inductive effect of methyls)[2] |
| 1/2 (Sharp resonances) | 1/2 (Sharp resonances)[6] | |
| > 90 ppm[7] | > 90 ppm[7] | |
| Primary Synthetic Role | General base / Nucleophilic catalyst | Non-nucleophilic acid scavenger[9] |
The Self-Validating System: In Situ N NMR Reaction Monitoring
In standard synthetic protocols, the assumption is that the base successfully neutralizes the generated acid. By employing 2,6-Lutidine-
Experimental Protocol: Monitoring Alcohol Silylation with TBSOTf
This methodology details the real-time monitoring of a primary alcohol protection using TBSOTf, utilizing 2,6-Lutidine-
Materials Required:
-
Substrate: Primary alcohol (0.1 mmol)
-
Solvent: Anhydrous Dichloromethane-
(CD Cl , 0.6 mL) -
Base: 2,6-Lutidine-
N (0.15 mmol, 1.5 eq) -
Electrophile: TBSOTf (0.12 mmol, 1.2 eq)
Step-by-Step Methodology:
-
Substrate Preparation: Under an inert argon atmosphere, dissolve 0.1 mmol of the target alcohol in 0.6 mL of anhydrous CD
Cl directly within an oven-dried, septum-sealed NMR tube. -
Base Addition: Inject 1.5 equivalents of 2,6-Lutidine-
N into the NMR tube. Invert gently to mix. -
Baseline Acquisition: Insert the tube into the NMR spectrometer and acquire a baseline
N spectrum to establish the exact chemical shift of the free 2,6-Lutidine- N in this specific solvent environment. -
Electrophile Introduction: Eject the sample, cool the NMR tube to 0 °C using an ice bath, and carefully inject 1.2 equivalents of TBSOTf[9].
-
Kinetic Monitoring: Immediately return the sample to the spectrometer (pre-chilled to 0 °C). Set up an arrayed
N and H NMR acquisition, taking scans every 5 minutes. -
Data Analysis: Track the disappearance of the free
N-lutidine resonance and the corresponding growth of the N-lutidinium triflate resonance (shifted >90 ppm). The reaction is deemed complete when the ratio of these peaks stabilizes, validating the stoichiometric conversion of the alcohol.
Fig 2. Self-validating in situ 15N NMR workflow for monitoring silylation.
Conclusion
While Pyridine-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. marioschubert.ch [marioschubert.ch]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 9. 2,6-Lutidine [commonorganicchemistry.com]
- 10. Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2,6-Lutidine-15N vs. Hindered Amine Alternatives
The following guide details the technical specifications, synthesis, and application of 2,6-Lutidine-15N , specifically comparing it to standard hindered amine bases.
Content Type: Comparative Technical Analysis & Experimental Protocol Target Audience: Synthetic Chemists, NMR Spectroscopists, and Process Development Scientists
Executive Summary
2,6-Lutidine-15N (2,6-Dimethylpyridine-15N) is the isotopically labeled variant of the standard non-nucleophilic base 2,6-lutidine. While it retains the steric and basicity profile of the natural abundance compound (pKa ~6.7), the incorporation of the spin-1/2
This guide compares 2,6-Lutidine-15N against standard hindered bases (DIPEA, 2,6-Di-tert-butylpyridine) and outlines its specific utility in elucidating reaction mechanisms—specifically proton transfer equilibria and transient intermediate detection—via
Comparative Technical Profile
The utility of 2,6-Lutidine lies in its "Goldilocks" steric profile: it is hindered enough to suppress nucleophilic attack (unlike pyridine) but accessible enough to act as an efficient proton scavenger (unlike 2,6-Di-tert-butylpyridine, which suffers from kinetic inhibition of protonation in certain solvents).
Table 1: Physicochemical Comparison of Hindered Amine Bases
| Property | 2,6-Lutidine ( | Pyridine | 2,6-Di-tert-butylpyridine (DTBP) | DIPEA (Hünig's Base) |
| Structure | 2,6-Dimethyl substitution | Unsubstituted | 2,6-Di-tert-butyl substitution | N,N-Diisopropyl-N-ethyl |
| pKa (Conj. Acid) | 6.72 (H | 5.25 | ~3.58 (50% EtOH)* | 10.75 |
| Nucleophilicity | Low (Sterically hindered) | High | Extremely Low (Inert to MeI) | Very Low |
| ~300 ppm (Free Base)** | ~317 ppm | ~250 ppm | ~50 ppm (Amine range) | |
| Protonation Shift ( | Upfield ~100 ppm (Shielding) | Upfield ~100 ppm | N/A (Often difficult to protonate fully) | Small downfield shift |
| Primary Utility | Acid Scavenger, Silylation, Glycosylation | Acylation Catalyst, Solvent | "Proton Sponge", Cation stabilization | General Base |
*Note: DTBP is a strong base in the gas phase but anomalously weak in solution due to steric inhibition of solvation around the protonated nitrogen.
**Note: Shifts referenced to liquid NH
Mechanistic Insight: The N Advantage
The primary reason to employ 2,6-Lutidine-15N over the natural abundance variant is to monitor acid-base events in situ. Nitrogen-15 chemical shifts are exquisitely sensitive to the lone pair electron density.
Logic of the Probe
-
Free Base: The lone pair is localized in the
orbital, causing significant paramagnetic deshielding (downfield shift, ~300 ppm). -
Protonated Species: Upon protonation, the lone pair forms a
-bond with H . The excitation energy for the transition increases, removing the paramagnetic contribution. This results in a massive upfield shift (shielding) of ~100 ppm .
Diagram 1: N NMR Signaling Pathway
This diagram illustrates how the
Caption: The
Experimental Protocols
A. Synthesis of 2,6-Lutidine-15N (Hantzsch Method)
For researchers requiring custom labeling, the Hantzsch pyridine synthesis using
Reagents:
-
Ethyl acetoacetate (2 equiv.)
-
Formaldehyde (37% aq., 1 equiv.)
-
NH
Cl (1 equiv.) - The isotope source -
HNO
/ H SO (for oxidation) -
NaOH / CaO (for decarboxylation)
Workflow:
-
Cyclization: Combine ethyl acetoacetate, formaldehyde, and
NH Cl in ethanol. Reflux to form "Hantzsch ester" (1,4-dihydropyridine derivative). -
Oxidation: Treat the dihydropyridine with HNO
to aromatize the ring to the pyridine dicarboxylate. -
Decarboxylation: Hydrolyze the ester to the di-acid, then heat with CaO (soda lime) to decarboxylate, distilling pure 2,6-Lutidine-15N .
B. Application Protocol: Validating Non-Nucleophilicity in Glycosylation
A critical use of 2,6-lutidine is in glycosylation reactions (e.g., silyl protection or glycosyl donor activation) where it must scavenge acid without attacking the oxocarbenium ion.
Objective: Prove that 2,6-lutidine acts solely as a base and not a nucleophile.
Step-by-Step Methodology:
-
Setup: Prepare a standard glycosylation reaction (e.g., Glycosyl Trichloroacetimidate + Acceptor + TMSOTf catalyst) in an NMR tube.
-
Base Addition: Add 2.0 equiv. of 2,6-Lutidine-15N .
-
Acquisition: Acquire
N NMR spectra (referenced to ext. CH NO or liquid NH ) at t=0, 5, 30 min. -
Analysis:
Diagram 2: Experimental Decision Tree
Caption: Workflow to distinguish between proton scavenging (success) and nucleophilic interference (failure) using 15N-labeled lutidine.
References
-
Lutidine Properties & pKa
- BenchChem Technical Guide.
-
Steric Hindrance in Pyridines
-
N NMR Chemical Shifts & Protonation:
- Semenov, V. A., et al. (2015). "Theoretical and experimental study of 15N NMR protonation shifts." Magnetic Resonance in Chemistry, 53(6), 433-441.
-
Hantzsch Pyridine Synthesis Mechanism
-
Glycosylation Mechanisms
- Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.
Sources
Comparative analysis of 2,6-Lutidine-15N and 2,6-lutidine in kinetic studies
Executive Summary
In the landscape of organic synthesis and mechanistic analysis, 2,6-Lutidine (2,6-dimethylpyridine) serves as a ubiquitous sterically hindered base.[1][2] However, its stable isotope counterpart, 2,6-Lutidine-15N , represents a high-precision tool for elucidating reaction mechanisms.[1]
While standard 2,6-Lutidine is the cost-effective workhorse for bulk proton scavenging, 2,6-Lutidine-15N is the superior alternative for Kinetic Isotope Effect (KIE) studies and NMR-based reaction monitoring .[1] This guide analyzes the physicochemical divergence between these two isotopologues and details the experimental protocols required to leverage the
The Physicochemical Divergence
The primary distinction between the two products lies in their nuclear magnetic properties. This difference dictates their utility in kinetic profiling.[1]
Table 1: Comparative Physicochemical Profile[3]
| Feature | 2,6-Lutidine (Standard) | 2,6-Lutidine-15N (Labeled) | Impact on Kinetic Studies |
| Isotope | Determines NMR detectability.[1][3] | ||
| Nuclear Spin ( | 1 (Quadrupolar) | 1/2 (Dipolar) | |
| NMR Line Width | Broad (>10 Hz typical) | Sharp (<1 Hz typical) | |
| Gyromagnetic Ratio | 1.93 × 10 | -2.71 × 10 | Negative |
| Primary Role | Reagent / Bulk Base | Mechanistic Probe / Internal Std.[1] | Use |
| Cost | Low | High |
The NMR "Performance" Gap
For kineticists using NMR to monitor reaction progress, 2,6-Lutidine-15N offers a distinct performance advantage.[1]
-
The
N Problem: The standard N nucleus has a quadrupole moment ( ).[3] This leads to rapid relaxation and significant line broadening, often obscuring fine splitting patterns and making accurate integration of the lutidine signals (and adjacent protons) difficult. -
The
N Solution: The N nucleus is a spin-1/2 system.[3] It produces sharp, quantifiable singlets (or doublets if coupled).[1] In a kinetic run where the concentration of the base or its conjugate acid must be tracked precisely, the N variant provides signal-to-noise ratios and integration accuracy that the standard product cannot match.
Kinetic Isotope Effects (KIE): The Core Application
The most critical application of 2,6-Lutidine-15N is the measurement of Nitrogen Kinetic Isotope Effects (
Mechanistic Insight
When 2,6-Lutidine acts as a base, the KIE (
-
Normal KIE (
): Suggests the N-H bond is not fully formed or the nitrogen environment is loosening. -
Inverse KIE (
): Often observed in protonation reactions.[1] As the lone pair on Nitrogen binds a proton, the vibrational freedom of the Nitrogen decreases (stiffening), leading to an inverse effect.
Visualization: Transition State Analysis
The following diagram illustrates the mechanistic divergence that can be probed using the
Figure 1: Mechanistic pathway where the nitrogen atom of 2,6-Lutidine participates in the rate-determining proton transfer step.
Experimental Protocol: The Competition Method
Directly comparing absolute rate constants (
The Internal Competition Method is the gold standard for high-precision KIE measurement.
Protocol: Competitive Deprotonation Study
Objective: Determine the
Materials:
-
Standard 2,6-Lutidine (
N).[1] -
2,6-Lutidine-15N (98%+ enriched).[1]
-
Substrate (e.g., ketone or alkyl halide).[1]
-
Solvent (anhydrous).[1]
-
High-Resolution Mass Spectrometer (HRMS) or high-field NMR (500 MHz+).[1]
Step-by-Step Workflow:
-
Preparation of Mix:
-
Prepare a stock solution containing an equimolar ratio (1:1) of
N-Lutidine and N-Lutidine.[1] -
Critical: Verify this ratio (
) precisely using HRMS or quantitative NMR. The precision of defines the accuracy of your KIE.
-
-
Reaction Initiation:
-
Add the substrate to the Lutidine mix. Ensure the Lutidine mix is in large excess (pseudo-first-order) OR run the reaction to partial conversion if Lutidine is the limiting reagent.
-
Note: For KIE measurement on the base, it is often best to use the base as the limiting reagent to maximize the isotopic fractionation in the remaining pool.
-
-
Sampling (The "Fractional Conversion" Approach):
-
Stop the reaction at approximately 50% conversion (
). -
Isolate the unreacted 2,6-Lutidine.[1] (This requires separation from the protonated Lutidinium salt, usually via basic extraction).
-
-
Analysis:
-
Measure the isotope ratio (
) of the recovered unreacted Lutidine. -
Because the lighter isotope (
N) usually reacts faster (Normal KIE), the remaining pool of starting material will become enriched in the heavier isotope ( N).[5]
-
Visualization: The Competition Workflow
Figure 2: Workflow for determining KIE via the internal competition method.
Data Analysis & Interpretation
To calculate the KIE from the competition experiment described above, use the standard equation for isotope fractionation in a competitive reaction (assuming first-order kinetics with respect to the isotopic species):
-
F: Fractional conversion of the reaction (0 to 1).
-
: Initial ratio of
N/ N. -
: Ratio of
N/ N in the recovered starting material at conversion .
Interpreting the Result
| Calculated KIE | Mechanistic Implication |
| 1.00 | No Effect. Nitrogen is not involved in the Rate Determining Step (RDS).[1] |
| 1.01 - 1.03 | Small Normal KIE. Nitrogen is involved, but bond breaking/forming is not the primary motion, or it is a secondary effect.[1] |
| > 1.05 | Primary Normal KIE. (Rare for N in this context). Significant bond breakage involving N in the RDS. |
| < 0.99 | Inverse KIE. The N-H bond is stiffer in the transition state than in the ground state. Typical for proton transfer to pyridine bases.[1] |
Conclusion
While 2,6-Lutidine remains the standard for preparative chemistry, 2,6-Lutidine-15N is an indispensable analytical standard for mechanistic verification.[1] By substituting the labeled variant, researchers can:
-
Eliminate quadrupolar broadening in NMR, allowing for precise kinetic monitoring.
-
Perform competition experiments to determine Transition State geometries with high fidelity.
For drug development workflows where the mechanism of deprotonation or elimination dictates impurity profiles, the investment in the
References
-
Singleton, D. A., & Thomas, A. A. (1995).[1][4] High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. Link
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (See Chapter 5 for 15N vs 14N properties). Link
-
Hengge, A. C. (2002).[1] Isotope Effects in Chemistry and Biology. CRC Press.[1] (Detailed protocols for heavy atom KIEs). Link
Sources
- 1. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Use of nitrogen-15 kinetic isotope effects to elucidate details of the chemical mechanism of human immunodeficiency virus 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of 15N-Labeling in 2,6-Lutidine for Mechanistic Elucidation: A Publish Comparison Guide
Executive Summary: The Resolution Revolution
In the precise world of mechanistic elucidation, 2,6-lutidine (2,6-dimethylpyridine) serves a critical role as a sterically hindered, "non-nucleophilic" base. However, its "non-nucleophilic" character is often an assumption rather than a proven fact in complex catalytic cycles. Standard analytical methods (
15N-labeled 2,6-lutidine represents a paradigm shift in mechanistic analysis. By replacing the quadrupolar
This guide objectively compares the utility of
Part 1: Technical Comparison – The Physics of Detection
The core advantage of
Quadrupolar vs. Dipolar Relaxation
The standard
Data Comparison Table
| Feature | Standard 2,6-Lutidine ( | Impact on Mechanistic Study | |
| Nuclear Spin ( | 1 (Integer) | 1/2 (Half-Integer) | Eliminates quadrupolar broadening.[1] |
| Line Width | Broad (100–1000 Hz) | Sharp (< 1–5 Hz) | Enables detection of trace intermediates (<1%). |
| Chemical Shift Range | ~900 ppm | ~900 ppm | Both cover wide ranges, but |
| Sensitivity ( | Low resolution | High Sensitivity | |
| Coupling Info | Lost in linewidth | Visible ( | Direct measurement of N-H or N-Metal bonds. |
| Experiment Type | Direct 1D (Low info) | 2D | Correlates proton environment directly to N state. |
Part 2: Mechanistic Applications & Case Studies
Case Study A: Probing Protonation States (The "Proton Sponge" Effect)
In acid-base catalysis, determining the exact location of a proton is vital. 2,6-Lutidine is often used to scavenge protons, forming lutidinium (
-
The Challenge: In
H NMR, the N-H proton signal can be broadened by exchange or obscured by solvent peaks.[3] -
The
N Advantage: The nitrogen chemical shift of pyridine derivatives drops significantly (shielding effect) upon protonation—typically by ~100 ppm .-
Free Base:
ppm (relative to liquid NH ). -
Lutidinium:
ppm.
-
-
Protocol Insight: Using a
HSQC experiment allows for the unambiguous detection of the N-H correlation, confirming the existence of the conjugate acid even in rapid exchange regimes.
Case Study B: Detecting "Forbidden" Metal Coordination
2,6-Lutidine is selected for its steric bulk to prevent coordination to metal centers (Pd, Pt, Ir). However, "non-nucleophilic" is relative.
-
The Mechanism: Transient coordination of lutidine to a high-energy metal intermediate can poison a catalyst or alter selectivity.
-
The
N Marker: Metal coordination induces a "Coordination Shift" ( ).[4]-
Shift Magnitude: Typically -30 to -150 ppm (shielding) depending on the metal (e.g., Au < Pd < Pt).[4]
-
Differentiation:
N NMR can distinguish between inner-sphere (direct M-N bond) and outer-sphere (ion pairing) interactions, which is impossible with H NMR alone.
-
Part 3: Visualization of Mechanistic Workflows
The following diagram illustrates the decision matrix and experimental flow when using
Caption: Workflow for distinguishing protonation vs. coordination using 15N chemical shift mapping.
Part 4: Experimental Protocols
Synthesis/Sourcing of N-2,6-Lutidine
While commercially available, in-house synthesis allows for cost-effective enrichment.
-
Method: Zincke Imine Transformation .
-
Precursor: 2,6-Dimethylpyridine (natural abundance).
-
Reagent:
NH Cl (Ammonium chloride-15N). -
Workflow:
-
Activate 2,6-lutidine with 2,4-dinitrochlorobenzene to form the Zincke salt.
-
React with
NH Cl to effect ring-opening and re-closure, incorporating the N label. -
Yield: Typically >80% with >98% isotopic incorporation.
-
NMR Acquisition Parameters (Best Practices)
To maximize the utility of the expensive labeled compound, use these optimized parameters:
-
Instrument: 500 MHz or higher (preferred for sensitivity).
-
Pulse Sequence: hsqcetgp (Phase-sensitive HSQC with echo-antiecho).
-
Relaxation Delay (d1): 1.5 – 2.0 s (Sufficient for proton relaxation).
-
Coupling Constant (
): Set to 90 Hz (optimized for pyridine-type nitrogen). -
Temperature: 268 K (-5°C) .
-
Reasoning: Low temperature slows proton exchange, sharpening the N-H correlation signal in the lutidinium species.
-
-
Referencing: Liquid NH
(0 ppm) or Nitromethane (380.2 ppm). Note: Consistent referencing is crucial for comparing .
Part 5: Strategic Value in Drug Development
For pharmaceutical researchers, the investment in
-
Catalyst Longevity: Identifying if your base is poisoning your Pd-catalyst allows for ligand re-design (e.g., moving to 2,6-di-tert-butylpyridine).
-
Pathway Validation: Confirming the order of protonation events in C-H activation cycles supports regulatory submissions by defining the Mechanism of Action (MoA).
-
Yield Optimization: Understanding the resting state of the base prevents "blind" screening of reaction conditions.
Comparative Summary Diagram
The following diagram contrasts the "Black Box" of standard analysis with the "Transparent" insight of 15N-labeling.
Caption: Comparison of analytical clarity between standard and 15N-labeled methodologies.
References
-
ChemicalBook. (2019). 2,6-Lutidine - Chemical Properties and Applications.[2][5] Retrieved from
-
Pazderski, L. (2008).[4] 15N NMR coordination shifts in Pd(II), Pt(II)... complexes with pyridine...[4] Magnetic Resonance in Chemistry.[1][3][6][7] Retrieved from
-
Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids.[3] Scientific Reports. Retrieved from
-
Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing.[6][8] ChemRxiv.[8] Retrieved from
-
BenchChem. (2025).[9][10] An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications. Retrieved from
-
Provasi, P. F., et al. (2023).[11] Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine.[11] Journal of Physical Chemistry A. Retrieved from
Sources
- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N NMR coordination shifts in Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with pyridine, 2,2'-bipyridine, 1,10-phenanthroline, quinoline, isoquinoline, 2,2'-biquinoline, 2,2':6', 2'-terpyridine and their alkyl or aryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 6. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials: Evidence for the Conformational Change of an Emissive Dimethylacridane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Correlating experimental and theoretical 15N NMR shifts of 2,6-Lutidine-15N
Correlating Experimental and Theoretical N NMR Shifts of 2,6-Lutidine- N: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate isotopic probes to map complex hydrogen-bonding networks, protonation states, and metal-ligand coordination in drug development and catalysis. Nitrogen-15 (
This guide objectively compares the performance of 2,6-Lutidine-
Comparative Performance Analysis: 2,6-Lutidine vs. Alternatives
When selecting a
Table 1: Quantitative Comparison of
| Isotopic Probe | pKa | Steric Hindrance | Hyperpolarization (SABRE) Suitability | |
| Pyridine- | 5.17 ± 0.07 | 88–94 ppm | Low | Excellent |
| 2,6-Lutidine- | 6.60 ± 0.02 | 88–94 ppm | High (ortho-methyls) | Moderate (Steric clash) |
| 2,4,6-Collidine- | 7.65 ± 0.05 | 88–94 ppm | High | Low |
Causality Insight: The ortho-methyl groups in 2,6-lutidine increase the basicity (higher pKa) via inductive electron donation compared to pyridine. However, these same groups sterically hinder binding to transition metal centers (e.g., Iridium catalysts used in SABRE hyperpolarization)[2]. While this reduces hyperpolarization efficiency compared to unhindered pyridine, it makes 2,6-lutidine an exceptional probe for isolating pure hydrogen-bonding interactions without the confounding variable of strong 3[3].
Theoretical Framework & Workflow (DFT-GIAO)
To ensure high scientific trustworthiness, experimental
Workflow correlating experimental 15N NMR acquisition with DFT-GIAO theoretical predictions.
Step-by-Step Methodology
A robust protocol requires the parallel execution of empirical measurement and in silico modeling.
Part A: Experimental N NMR Acquisition
-
Sample Preparation: Dissolve 0.1 M of 2,6-Lutidine-
N in a 1:1 mixture of H O/D O. Causality: The D O provides a necessary deuterium lock signal for the spectrometer, while the H O maintains an authentic aqueous environment for accurate pH titration. -
pH Titration: Adjust the pH from 3.0 to 10.0 using 0.1 M HCl or NaOH. Measure the pH directly in the NMR tube using a micro-electrode to prevent transfer errors.
-
NMR Acquisition: Acquire
N NMR spectra at 298 K on a 400 MHz (or higher) spectrometer. Crucial Step: Use an inverse-gated decoupling sequence to suppress the nuclear Overhauser effect (NOE). Because N has a negative gyromagnetic ratio, standard NOE can nullify the signal. -
Referencing: Use an external capillary of neat CH
NO ( = 380.2 ppm relative to liquid NH ) for chemical shift referencing to avoid internal standard interactions. -
Data Extraction: Plot the observed
N chemical shift against pH. Fit the data to the Henderson-Hasselbalch equation to extract the exact pKa and the limiting chemical shifts of the free base ( ) and protonated ( ) forms.
Part B: Theoretical DFT-GIAO Calculation
-
Conformational Search: Generate starting geometries for both neutral 2,6-lutidine and the protonated 2,6-lutidinium cation.
-
Geometry Optimization: Optimize the structures using the B3LYP functional and the 6-311+G(d,p) basis set in Gaussian. Include an implicit solvent model (e.g., PCM for water) to account for bulk dielectric stabilization.
-
Frequency Calculation: Confirm that the optimized geometries are true minima (zero imaginary frequencies).
-
GIAO Shielding Calculation: Compute the isotropic magnetic shielding tensor (
) using the GIAO method at the exact same level of theory. -
Shift Conversion: Convert the calculated shielding to a chemical shift using the equation:
, where is the calculated shielding of the reference compound (e.g., ammonia) at the identical level of theory.
Data Correlation & Mechanistic Causality
When correlating the experimental and theoretical data, a highly linear relationship (
-
The Deshielding/Shielding Mechanism: Protonation of the pyridinic nitrogen in 2,6-lutidine removes electron density from the nitrogen lone pair. Counterintuitively, in
N NMR, protonation typically results in a shielding effect (a shift to lower frequency/ppm) by approximately1[1]. Causality: The lone pair in the free base dominates the paramagnetic shielding term ( ), which causes massive deshielding. Protonation quenches this paramagnetic circulation, leading to a net upfield shift. -
Steric Effects on Solvation: Theoretical models often overestimate the chemical shift of 2,6-lutidine compared to unhindered pyridine if explicit solvent molecules are not included. The ortho-methyl groups restrict the hydrogen-bonding network of water around the nitrogen. A self-validating computational model must therefore include at least one explicit water molecule hydrogen-bonded to the nitrogen to accurately reproduce the experimental
N shift.
By rigorously correlating experimental pH-dependent
References
- Source: nih.
- Source: nih.
- Title: Structural correlations for (1)H, (13)C and (15)N NMR coordination shifts in Au(III), Pd(II) and Pt(II)
Sources
- 1. Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural correlations for (1)H, (13)C and (15)N NMR coordination shifts in Au(III), Pd(II) and Pt(II) chloride complexes with lutidines and collidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic effects of 15N on the basicity of 2,6-lutidine
Technical Comparison: N vs. N 2,6-Lutidine Basicity Profiles
Executive Summary
The substitution of the natural abundance Nitrogen-14 (
Key Findings:
-
Thermodynamic Basicity:
N-2,6-lutidine is slightly more basic than its N counterpart ( to ). -
Mechanism: The increase arises from the lower Zero-Point Energy (ZPE) of the
N-H bond in the conjugate acid, which stabilizes the protonated form relative to the free base. -
Primary Utility: While the basicity shift is negligible for synthetic yield purposes, it is critical for equilibrium isotope effect (EIE) studies and NMR-based pH sensing .
Theoretical Framework: The Isotope Effect on Basicity
To understand the performance difference, one must look beyond simple electrostatics to the quantum mechanical vibrational modes of the nitrogen atom.
The Zero-Point Energy (ZPE) Differential
Isotope effects on basicity are governed by the difference in vibrational frequencies between the free base (B) and the conjugate acid (BH
-
Rule of Thumb: The heavier isotope (
N) accumulates in the chemical species with the stiffer (higher force constant) bonds to lower the total energy of the system. -
Application to Lutidine: Upon protonation, the nitrogen atom forms a strong N-H
-bond. This new bond introduces high-frequency vibrational modes (stretching and bending) that are absent in the free base. -
Outcome: Because the N-H bond is "stiffer" than the non-bonding interactions of the lone pair,
N is thermodynamically stabilized in the protonated state (Lutidine-H ) more than in the free base. Consequently, the equilibrium shifts to the right, increasing the .
Comparative Specifications
| Feature | Performance Impact | ||
| Nuclear Spin ( | 1 (Quadrupolar) | 1/2 (Dipolar) | Critical: |
| Gyromagnetic Ratio ( | Negative | ||
| Basicity ( | ~6.72 | ~6.73 (+0.01 shift) | Negligible for synthesis; measurable in EIE studies. |
| Vibrational Freq (N-H) | Baseline | Lower ( | Basis for the thermodynamic shift. |
Experimental Validation: Measuring the Shift
Detecting a
Protocol: Differential NMR Titration
This protocol measures the fractionation factor (
Reagents:
-
Analyte A:
N-2,6-Lutidine (>98% enrichment). -
Analyte B:
N-2,6-Lutidine (Natural abundance). -
Solvent: D
O or CD OD (to minimize solvent H-exchange noise). -
Acid: DCl or HCl (0.5 equivalents relative to total base).
Workflow:
-
Preparation: Mix equimolar amounts of
N-Lutidine and N-Lutidine in an NMR tube. -
Initial Scan: Acquire a quantitative
C NMR spectrum (inverse gated decoupling) to establish the precise ratio of isotopologues (using the C2/C6 methyl carbons which show N coupling vs. no coupling). -
Partial Protonation: Add 0.3 to 0.7 equivalents of acid. The bases compete for the protons.
-
Equilibration: Allow the system to reach thermodynamic equilibrium (immediate for proton transfer).
-
Measurement: Acquire high-resolution
C NMR. The chemical shift of the ring carbons is highly sensitive to the protonation state.-
Note: Because proton exchange is fast on the NMR timescale, you observe a weighted average shift (
). -
However, the
N-coupled peaks and N-uncoupled peaks will show slightly different if their protonation fractions ( ) differ.
-
Calculation:
The equilibrium isotope effect
If
Visualizing the Equilibrium
The following diagram illustrates the thermodynamic preference of the heavy isotope for the protonated state due to Zero-Point Energy differences.
Figure 1: Thermodynamic cycle showing the preferential stabilization of the
Application Analysis: Why Choose N-Lutidine?
If the basicity shift is so small, why is this product critical for drug development?
A. Non-Invasive pH Probing
Because the
-
Mechanism: The steric hindrance of the methyl groups prevents nucleophilic side reactions (unlike pyridine), making it an inert spectator base that reports on the local acidity via NMR.
B. Mechanistic Elucidation (Kinetic Isotope Effects)
In catalysis, 2,6-lutidine is often used as a proton shuttle. Using the
-
If the N-H bond formation is the rate-limiting step, a small KIE (
) will be observed. -
This confirms whether the base is involved in the transition state or acts post-rate-determining step.
References
-
Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. Journal of the Physical Chemistry, 93(2), 907–911. Link[2]
-
Perrin, C. L., & Burke, K. D. (2010). Position-Specific Secondary Deuterium Isotope Effects on Basicity of Pyridine. Journal of the American Chemical Society, 132(35), 12378–12387. Link
-
Limbach, H. H., et al. (1997).[3] Solid State 15N NMR and Theoretical Studies of Primary and Secondary Geometric H/D Isotope Effects on Low-Barrier NHN-Hydrogen Bonds. Journal of the American Chemical Society, 120(31), 7929–7942. Link
-
BenchChem Technical Guides. (2025). An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications. Link
Sources
- 1. 15N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides (Journal Article) | OSTI.GOV [osti.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
Safety Operating Guide
A Guide to the Proper Disposal of 2,6-Lutidine-15N for Laboratory Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Lutidine-15N. While the isotopic ¹⁵N label does not alter the chemical's hazardous properties for disposal, the inherent characteristics of the 2,6-Lutidine molecule necessitate rigorous handling procedures. Adherence to these guidelines is essential for ensuring regulatory compliance and protecting personnel and the environment.
Hazard Identification: The "Why" Behind the Protocol
Understanding the hazards of 2,6-Lutidine (also known as 2,6-dimethylpyridine) is fundamental to appreciating the necessity of these disposal protocols. It is classified as a hazardous material by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The primary risks are associated with its flammability and toxicity.[3][4][5]
Key Hazards of 2,6-Lutidine:
-
Flammable Liquid: It is a Category 3 flammable liquid, meaning it can ignite under normal working temperatures.[1][3][4] Its vapor can form explosive mixtures with air and travel to an ignition source.[6][7]
-
Harmful if Swallowed: Oral ingestion can lead to systemic poisoning.[3][4]
-
Causes Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4][6]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[6][8]
These properties dictate that 2,6-Lutidine-15N must be treated as a regulated hazardous waste and must never be disposed of down the drain or in general trash.[4][9]
Hazard Summary Table
For quick reference, the hazard profile of 2,6-Lutidine is summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Code | Description | Regulatory Framework |
| Flammable Liquid | H226 | Flammable liquid and vapor.[3][5] | EPA (Class 3), OSHA, DOT |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] | EPA, OSHA[10] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | OSHA |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | OSHA[11] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[8] | OSHA[12] |
Pre-Disposal: Immediate Steps at the Bench
Proper waste management begins the moment the chemical is used. All handling should occur in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[13][14]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[13]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[9][13]
-
Body Protection: A lab coat and closed-toe shoes.[13]
Step-by-Step Disposal Protocol
This protocol ensures that waste 2,6-Lutidine-15N is collected, stored, and disposed of in a manner that is safe and compliant with federal and local regulations.[8][15]
Step 1: Waste Segregation Collect waste containing 2,6-Lutidine-15N in a designated hazardous waste container.[13][14] Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent dangerous chemical reactions.[4][16]
Step 2: Select the Correct Waste Container Use a container that is chemically compatible (e.g., glass or high-density polyethylene) and can be tightly sealed to prevent the release of flammable vapors.[9][13] The container must be in good condition and leak-proof. For flammable liquids, it is best practice to use an approved container rated by Factory Mutual (FM) or Underwriters Laboratory (UL).[1][17]
Step 3: Proper Labeling Immediately label the waste container.[18] The label must be clear and legible, including:
Step 4: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7][9] This location must be away from all sources of ignition such as heat, sparks, or open flames.[5][16] The storage area should have secondary containment to control any potential leaks.[16] OSHA regulations limit the amount of flammable liquid that can be stored outside of a dedicated flammable storage cabinet.[16]
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[13][14] Provide them with an accurate description of the waste. Final disposal for this type of chemical waste is typically high-temperature incineration at a licensed facility.[4][19]
Emergency Procedures: Spill Management
In the event of a spill, immediate action is required to mitigate risks.[18]
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[18] Remove all ignition sources.[6]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or earth to contain the spill.[6][18] Do not use combustible materials.
-
Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[7][18]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[14]
-
Report: Report the incident to your supervisor and EHS office as required by your institution's emergency response plan.[20][21]
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 2,6-Lutidine-15N waste.
Caption: Disposal workflow for 2,6-Lutidine-15N.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethylpyridine.
- BenchChem. (n.d.). Proper Disposal of 3-Propylpyridin-4-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- SDS Manager Inc. (n.d.). 2,6-Lutidine SDS.
- Jubilant Ingrevia. (n.d.). 2,6-Lutidine Safety Data Sheet.
- U.S. Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Lutidine.
- Shakambari Group. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine.
- Hazardous Waste Experts. (2026, February 3). Hazardous Waste Materials Guide: Flammable Liquids.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Resonance Specialties Limited. (n.d.). MATERIAL SAFETY DATA SHEET. 2,6 Lutidine.
- Fisher Scientific. (2010, August 5). Safety Data Sheet: 2,6-Dimethylpyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
- Apollo Scientific. (n.d.). 2,6-Dimethylpyridine Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
- AllSource Environmental. (2025, December 18). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
- ChemPure Chemicals. (2021, November 9). Pyridine, ACS Safety Data Sheet.
- Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?
- All Points Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
Sources
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 3. 2,6-Lutidine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. shakambari.net [shakambari.net]
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- 8. sds.metasci.ca [sds.metasci.ca]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 21. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 2,6-Lutidine-15N
The following technical guide details the safety, operational, and containment protocols for handling 2,6-Lutidine-15N (CAS: 108-48-5 for unlabeled; isotopically labeled analog).
This guide prioritizes two simultaneous objectives: protecting the researcher from toxicity and protecting the high-value isotopic asset from loss or degradation.
Part 1: Immediate Action Card (Emergency Response)
Print this section and post it on the fume hood sash during operations.
| Event | Immediate Action |
| Skin Contact | Do NOT use solvent to wash. Wash with soap and water for 15 minutes.[1] Remove contaminated clothing immediately.[1][2][3][4][5] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][2][3][5] Seek medical attention. |
| Spill (< 5 mL) | Evacuate immediate area. Don Silver Shield/Laminate gloves.[1] Absorb with vermiculite or spill pad.[1] Place in sealed waste container. |
| Fire | Flammable (FP: 33°C). Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do NOT use a solid water stream (scatters the chemical).[1][4] |
| Inhalation | Move to fresh air.[1][4] If breathing is difficult, give oxygen.[1] Vapors are heavier than air and may accumulate in low areas.[1][5][6] |
Part 2: Risk Profile & Hazard Analysis
2,6-Lutidine-15N is a stable isotope-labeled organic base.[1] While it is non-radioactive , it shares the hazardous chemical profile of unlabeled 2,6-Lutidine (2,6-Dimethylpyridine) but carries a significantly higher financial risk due to enrichment costs.
1. Chemical Hazards (The "Why")
-
The "Pyridine" Problem: Like pyridine, 2,6-Lutidine penetrates standard laboratory nitrile gloves rapidly. It is a neurotoxin and hepatotoxin (liver damage).[1]
-
Flammability: With a flash point of 33°C, it can ignite at warm ambient temperatures.[1][7] Static discharge during syringe transfer is a credible ignition source.[1]
-
Hygroscopic Nature: It absorbs moisture from the air.[1] For 15N-NMR or anhydrous synthesis, moisture contamination renders the sample useless (financial loss).[1]
2. Isotopic Considerations
-
Radiation: None.[1] 15N is a stable isotope.[1] No lead shielding or Geiger counters are required.[1]
-
Asset Protection: Handling protocols must focus on "Zero-Loss" transfer techniques to prevent costly waste of the enriched material.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
CRITICAL WARNING: Standard disposable nitrile gloves provide insufficient protection against prolonged contact with pyridine derivatives like 2,6-Lutidine.[1]
| PPE Category | Recommendation | Technical Justification |
| Hand Protection (Splash) | Double-layered Nitrile (Min 5 mil outer).[1] | Breakthrough < 6 mins. Only acceptable for incidental splash. If splashed, remove outer glove immediately.[1] |
| Hand Protection (Immersion/Spill) | Laminate Film (Silver Shield/4H) or Butyl Rubber .[1] | Pyridines permeate nitrile/latex rapidly.[1] Laminate film offers >4 hours breakthrough time.[1] |
| Respiratory | Fume Hood (Mandatory).[1] | Vapor pressure (5.6 mmHg @ 25°C) is sufficient to exceed exposure limits.[1][5] If hood unavailable: Full-face respirator with Organic Vapor (OV) cartridges.[1] |
| Eye/Face | Chemical Splash Goggles .[1] | Safety glasses are insufficient due to vapor irritation and splash risk.[1] |
| Body | Flame-Resistant (FR) Lab Coat .[1] | Due to Flammability Category 3 rating.[1][4][5][6] Synthetic clothes (polyester) should be avoided under the coat.[1] |
Part 4: Operational Protocol (The Zero-Loss Method)
This protocol uses a Volumetric Syringe Transfer method under inert gas to minimize exposure and prevent moisture contamination.[1]
Experimental Workflow
Figure 1: Safe handling workflow emphasizing containment within the fume hood and inert atmosphere protection.
Step-by-Step Procedure
1. Preparation
-
Ensure the 2,6-Lutidine-15N bottle is at room temperature before opening to prevent condensation (water ingress).[1]
-
Work inside a certified chemical fume hood.[1]
-
Grounding: If transferring >500 mL, ground the receiving vessel to prevent static ignition.[1]
2. The Transfer (Septum Technique)
-
Why: Pouring causes evaporation loss and increases spill risk.[1]
-
Step A: Cap the source bottle with a rubber septum (if not already present) and purge the headspace with dry Nitrogen or Argon.[1]
-
Step B: Use a gas-tight glass syringe with a long needle.[1]
-
Step C: Insert needle through septum.[1] Invert bottle. Draw liquid slowly to avoid bubbles (cavitation).[1]
-
Step D: Transfer directly into the receiving vessel (e.g., NMR tube or reaction flask) through its own septum.[1]
3. Post-Transfer Cleanup
-
Do not rinse the syringe into the sink.[1] Rinse with acetone into a dedicated "Organic Solvents" waste container.[1]
-
Wipe the septum of the source bottle with a Kimwipe before storing.[1] Place the Kimwipe in a solid hazardous waste bin.
Part 5: Waste & Disposal
Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).[1]
-
Classification: 2,6-Lutidine is a Flammable Solvent and an Organic Base .[1]
-
Segregation:
-
Labeling: Label waste containers clearly as "2,6-Lutidine (Flammable, Toxic)."
-
15N Recovery: For extremely large quantities, consult your safety officer about isotopic recovery services, though this is rarely cost-effective for small research volumes.[1]
References
-
PubChem. (n.d.).[1][8] 2,6-Lutidine Compound Summary (CID 7937).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,6-Lutidine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.be [fishersci.be]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemos.de [chemos.de]
- 7. Cas 108-48-5,2,6-Lutidine | lookchem [lookchem.com]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
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